molecular formula C13H8F2O B1297833 (3-Fluorophenyl)(4-fluorophenyl)methanone CAS No. 345-71-1

(3-Fluorophenyl)(4-fluorophenyl)methanone

Cat. No.: B1297833
CAS No.: 345-71-1
M. Wt: 218.2 g/mol
InChI Key: ZHUXSAKDWNNBCQ-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(4-fluorophenyl)methanone ( 345-71-1) is an organic compound with the molecular formula C13H8F2O and a molecular weight of 218.20 g/mol . This difluorinated benzophenone derivative features two aromatic rings and is a structural analog of other halogen-substituted benzophenones, which are valuable scaffolds in chemical research . The compound's structure is characterized by an IR spectrum, and its exact mass is 218.05 . While specific biological data for this compound is limited, related fluorinated benzophenone structures are utilized in diverse scientific applications. One closely related compound, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone, serves as a key intermediate in the synthesis of pharmaceuticals such as Empagliflozin, an SGLT2 inhibitor for type 2 diabetes . More broadly, fluorinated aromatic ketones are of significant interest in medicinal chemistry and materials science for developing kinase inhibitors and other active molecules . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and handle this material with appropriate personal protective equipment in a well-ventilated area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluorophenyl)-(4-fluorophenyl)methanone
Source PubChem
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InChI

InChI=1S/C13H8F2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUXSAKDWNNBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334430
Record name (3-Fluorophenyl)(4-fluorophenyl)methanone
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Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

345-71-1
Record name (3-Fluorophenyl)(4-fluorophenyl)methanone
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Record name (3-Fluorophenyl)(4-fluorophenyl)methanone
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Record name (3-fluorophenyl)(4-fluorophenyl)methanone
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Foundational & Exploratory

Technical Guide: (3-Fluorophenyl)(4-fluorophenyl)methanone (CAS 345-71-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluorophenyl)(4-fluorophenyl)methanone, also known as 3,4'-Difluorobenzophenone, is an organic compound with the CAS number 345-71-1.[1] Its structure features a central ketone group bonded to a 3-fluorophenyl ring and a 4-fluorophenyl ring.[1] The presence of fluorine atoms significantly influences the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, making it a molecule of interest in medicinal chemistry and materials science.[1] Fluorinated benzophenone derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some reported values, such as the boiling point, show discrepancies across different sources, which may be attributed to different experimental conditions (e.g., pressure).

PropertyValueSource(s)
Molecular Formula C₁₃H₈F₂O[1]
Molecular Weight 218.20 g/mol [3]
CAS Number 345-71-1[1]
Appearance White to off-white solid
Melting Point 53 - 57 °C[2]
Boiling Point 56-59 °C (pressure not specified)
331 °C (at standard pressure)
Solubility Soluble in water
Density 1.2 g/cm³
XLogP3-AA 3.5[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While full, detailed spectra are often proprietary, the following sections describe the expected spectral features and where to find available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to the coupling of protons with adjacent protons and fluorine atoms. The integration of these signals would correspond to the eight aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the 13 carbon atoms. The carbonyl carbon is expected to appear significantly downfield (typically δ 190-200 ppm). The aromatic carbons will appear in the range of δ 110-170 ppm, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting (C-F coupling).

Public databases like SpectraBase reference the availability of ¹H and ¹³C NMR spectra for 3,4'-Difluorobenzophenone.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

  • C=O Stretch: A strong, sharp peak around 1650-1680 cm⁻¹, characteristic of the ketone carbonyl group.

  • C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

FTIR spectral data for this compound is available in public repositories such as PubChem, often recorded as a KBr wafer.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): A prominent peak is expected at an m/z ratio of approximately 218, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to the formation of fluorobenzoyl cations (e.g., m/z 123 for C₇H₄FO⁺) and fluorophenyl cations (e.g., m/z 95 for C₆H₄F⁺).

GC-MS data for this compound is available through the NIST Mass Spectrometry Data Center.[3]

Synthesis

The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction . This well-established method in organic chemistry involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized experimental protocol based on the synthesis of isomeric difluorobenzophenones.[5] Specific reaction conditions for the synthesis of the 3,4'-isomer may require optimization.

Reactants:

  • 3-Fluorobenzoyl chloride

  • Fluorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃) - Lewis acid catalyst

  • Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

Procedure:

  • Reaction Setup: A solution of 3-fluorobenzoyl chloride in the anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution, typically at a reduced temperature (0-5 °C) to control the initial exothermic reaction.

  • Addition of Fluorobenzene: Fluorobenzene is added dropwise to the reaction mixture, maintaining the temperature.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 3-Fluorobenzoyl_Chloride 3-Fluorobenzoyl Chloride Friedel_Crafts Friedel-Crafts Acylation (Anhydrous Solvent, 0°C to Reflux) 3-Fluorobenzoyl_Chloride->Friedel_Crafts Fluorobenzene Fluorobenzene Fluorobenzene->Friedel_Crafts AlCl3 Anhydrous AlCl₃ AlCl3->Friedel_Crafts Catalyst Quenching Quenching (Ice/HCl) Friedel_Crafts->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Product This compound Purification->Product

General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, the presence of the fluorophenyl moieties suggests potential for applications in drug discovery and agrochemical development. The introduction of fluorine into organic molecules is a common strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties.

Derivatives of fluorinated benzophenones are explored for a range of therapeutic areas. For instance, some complex molecules containing a (fluorophenyl)methanone core have been investigated as potential kinase inhibitors for cancer therapy. However, it is crucial to note that the biological activity is highly dependent on the overall molecular structure, and direct extrapolation of the activity of more complex derivatives to the parent compound is not feasible.

Further research is required to elucidate any specific biological targets, mechanisms of action, and potential therapeutic or agrochemical applications of this compound.

Potential_Applications Core_Compound This compound CAS: 345-71-1 Medicinal_Chemistry Medicinal Chemistry Intermediate Core_Compound->Medicinal_Chemistry Agrochemicals Agrochemical Intermediate Core_Compound->Agrochemicals Materials_Science Materials Science Core_Compound->Materials_Science Drug_Discovery Drug Discovery (e.g., Kinase Inhibitors) Medicinal_Chemistry->Drug_Discovery Pesticide_Synthesis Pesticide Synthesis Agrochemicals->Pesticide_Synthesis Polymer_Chemistry Polymer Synthesis (e.g., Photoinitiators) Materials_Science->Polymer_Chemistry

Potential research and application areas for this compound.

Safety Information

This compound is classified as an irritant. The following hazard and precautionary statements are associated with this compound:

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 345-71-1) is a fluorinated organic compound with potential as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. While its specific biological activities are not well-documented, its structural features make it a compound of interest for further investigation. This guide has summarized the available physicochemical properties, spectroscopic data, a general synthetic approach, and safety information to aid researchers in their work with this compound. Further experimental studies are warranted to fully characterize its biological profile and explore its potential applications.

References

Synthesis of 3,4'-Difluorobenzophenone via Friedel-Crafts Acylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,4'-difluorobenzophenone, a valuable intermediate in the pharmaceutical and materials science sectors. The primary synthetic route discussed is the Friedel-Crafts acylation, a robust and widely employed method for the formation of aryl ketones. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this compound.

Introduction

3,4'-Difluorobenzophenone is a diaryl ketone characterized by the presence of two fluorine atoms at the 3 and 4' positions of the phenyl rings. This substitution pattern imparts unique electronic properties to the molecule, making it a crucial building block in the synthesis of various target molecules, including active pharmaceutical ingredients and high-performance polymers. The Friedel-Crafts acylation offers a direct and efficient method for the preparation of 3,4'-difluorobenzophenone, typically involving the reaction of fluorobenzene with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

The Friedel-Crafts Acylation Reaction

The core of this synthesis is the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation. In this reaction, the acylium ion, generated from an acyl halide and a Lewis acid, attacks the electron-rich aromatic ring of fluorobenzene. The fluorine substituent on the benzoyl chloride directs the incoming acyl group, while the fluorine on the fluorobenzene ring directs the substitution pattern on the second ring, leading to the formation of 3,4'-difluorobenzophenone.

Reactants and Catalysts

The primary reactants for the synthesis of 3,4'-difluorobenzophenone are 3-fluorobenzoyl chloride and fluorobenzene. A variety of Lewis acids can be employed as catalysts to facilitate the reaction, with anhydrous aluminum chloride (AlCl₃) being the most common choice due to its high activity and commercial availability. Other catalysts, such as hafnium (IV) triflate and rare earth triflates, have also been reported for the acylation of fluorobenzene and may offer advantages in terms of milder reaction conditions or easier work-up.[1]

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product, 3,4'-difluorobenzophenone.

Table 1: Physicochemical Properties of Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
FluorobenzeneC₆H₅F96.10851.024
3-Fluorobenzoyl ChlorideC₇H₄ClFO158.56194-1961.333
Aluminum ChlorideAlCl₃133.34180 (sublimes)2.48

Table 2: Physicochemical and Spectroscopic Data of 3,4'-Difluorobenzophenone

PropertyValue
CAS Number345-71-1
Molecular FormulaC₁₃H₈F₂O
Molecular Weight218.20
AppearanceWhite to off-white crystalline solid
Melting Point53-57 °C[2]
Purity≥98% (GC)[2]
¹³C NMR (CDCl₃)Available
Alternate Name(3-Fluorophenyl)(4-fluorophenyl)methanone[3]

Experimental Protocol

This protocol is based on established procedures for the Friedel-Crafts acylation of fluorobenzene with substituted benzoyl chlorides.

Materials:

  • Fluorobenzene

  • 3-Fluorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or hexane for recrystallization

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Reactants: Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in fluorobenzene (1.2 to 3.0 equivalents) to the stirred suspension via a dropping funnel over a period of 30-60 minutes. Maintain the temperature between 0-10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is deemed complete by TLC or GC analysis.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 2M hydrochloric acid with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 2M hydrochloric acid (1 x 50 mL), water (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 3,4'-difluorobenzophenone by recrystallization from a suitable solvent such as ethanol or hexane to yield a white to off-white crystalline solid.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of 3,4'-difluorobenzophenone and the general signaling pathway of the Friedel-Crafts acylation.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purification Purification setup Suspend AlCl3 in Anhydrous DCM cooling Cool to 0-5 °C setup->cooling addition Slowly Add 3-Fluorobenzoyl Chloride and Fluorobenzene cooling->addition stirring Stir at Room Temperature (2-4 hours) addition->stirring quenching Quench with HCl/Ice stirring->quenching extraction Extract with DCM quenching->extraction washing Wash with HCl, NaHCO3, Brine extraction->washing drying Dry with MgSO4 washing->drying concentration Concentrate in vacuo drying->concentration recrystallization Recrystallize from Ethanol/Hexane concentration->recrystallization final_product 3,4'-Difluorobenzophenone recrystallization->final_product Yields Pure Product

Caption: Experimental workflow for the synthesis of 3,4'-difluorobenzophenone.

friedel_crafts_pathway cluster_reactants Reactants acyl_chloride 3-Fluorobenzoyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl3 lewis_acid AlCl3 (Lewis Acid) sigma_complex Sigma Complex (Resonance Stabilized) acylium_ion->sigma_complex + Fluorobenzene fluorobenzene Fluorobenzene (Nucleophile) product 3,4'-Difluorobenzophenone sigma_complex->product - H+ hcl_alcl3 HCl + AlCl3 sigma_complex->hcl_alcl3 - AlCl3

Caption: Signaling pathway of the Friedel-Crafts acylation.

Conclusion

The Friedel-Crafts acylation provides an effective and direct route for the synthesis of 3,4'-difluorobenzophenone. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity. The provided protocol, based on established methodologies for similar compounds, offers a reliable starting point for researchers. The unique properties of 3,4'-difluorobenzophenone will continue to make it a valuable compound in the development of new technologies and therapeutics.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (3-Fluorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluorophenyl)(4-fluorophenyl)methanone, also known as 3,4'-Difluorobenzophenone, is a halogenated aromatic ketone. This document provides a comprehensive overview of its known physical and chemical properties, compiled from various chemical data sources. It includes key identifiers, tabulated physical and chemical data, and a detailed, representative experimental protocol for its synthesis via Friedel-Crafts acylation. While this compound is of interest in medicinal chemistry and materials science, publicly available data on its specific biological activities and signaling pathways are currently limited. This guide aims to serve as a foundational resource for researchers working with this and related compounds.

Introduction

This compound is an organic compound featuring a central ketone group flanked by a 3-fluorophenyl and a 4-fluorophenyl ring.[1] The presence and position of the fluorine atoms on the phenyl rings significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for applications in drug discovery and materials science.[1] Fluorine substitution is a common strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic profile of drug candidates. In materials science, fluorinated benzophenones can be utilized as building blocks for high-performance polymers and as photoinitiators.[2]

Compound Identification

IdentifierValue
IUPAC Name This compound[3]
Synonyms 3,4'-Difluorobenzophenone[4], Benzophenone, 3,4'-difluoro-[1]
CAS Number 345-71-1[4]
Molecular Formula C₁₃H₈F₂O[4]
Molecular Weight 218.20 g/mol [4]
InChI InChI=1S/C13H8F2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H[1][3]
InChIKey ZHUXSAKDWNNBCQ-UHFFFAOYSA-N[1][3]
SMILES C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)F[1][3]

Physical and Chemical Properties

A summary of the available experimental and computed physical and chemical properties of this compound and its isomer, 3,4-Difluorobenzophenone, are presented below. It is important to note the lack of specific experimental data for the title compound in the public domain.

Table 1: Physical Properties

PropertyValueNotes
Appearance White crystalline powder[1]
Melting Point 53 - 57 °CData for the isomer 3,4-Difluorobenzophenone[5]
Boiling Point No data available
Solubility No quantitative data availableExpected to be soluble in common organic solvents.

Table 2: Computed Chemical Properties

PropertyValueSource
XLogP3 3.5PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 1PubChem[3]
Rotatable Bond Count 2PubChem[3]
Exact Mass 218.05432120PubChem[3]
Topological Polar Surface Area 17.1 ŲPubChem[3]
Heavy Atom Count 16PubChem[3]

Spectral Data

  • ¹H NMR: Aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm). The fluorine atoms would cause splitting of the signals of adjacent protons, resulting in complex multiplets.

  • ¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the highly deshielded region of the spectrum (around 190-200 ppm). The aromatic carbons would appear in the range of 110-140 ppm, with the carbon atoms directly bonded to fluorine showing characteristic splitting (¹JCF) and those further away showing smaller coupling constants (²JCF, ³JCF).

  • FT-IR: A strong absorption band corresponding to the C=O stretching vibration of the ketone would be prominent, typically in the range of 1650-1680 cm⁻¹. C-F stretching vibrations would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 218. Fragmentation patterns would likely involve cleavage at the carbonyl group, leading to characteristic fragment ions.

Synthesis

A common and effective method for the synthesis of diaryl ketones like this compound is the Friedel-Crafts acylation.[6] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride and a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative protocol for the synthesis of this compound based on established procedures for similar compounds.

Materials:

  • 3-Fluorobenzoyl chloride

  • Fluorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 3-fluorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • Addition of Fluorobenzene: Add fluorobenzene (1.0-1.2 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Stir until all the ice has melted. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Diagram 1: General Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 3-Fluorobenzoyl Chloride + Fluorobenzene Reaction Friedel-Crafts Acylation (AlCl3, DCM, 0°C to RT) Reactants->Reaction Quenching Quench with Ice/HCl Reaction->Quenching Extraction DCM Extraction Quenching->Extraction Washing Wash with HCl, NaHCO3, Brine Extraction->Washing Drying Dry with MgSO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Concentration->Chromatography Product Pure (3-Fluorophenyl) (4-fluorophenyl)methanone Chromatography->Product

Caption: Synthetic workflow for this compound.

Reactivity and Chemical Hazards

  • Reactivity: The carbonyl group is susceptible to nucleophilic attack. The aromatic rings can undergo further electrophilic substitution, with the fluorine atoms acting as deactivating but ortho-, para-directing groups.

  • Hazards: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not yield specific information on the biological activities or signaling pathways associated with this compound. While fluorinated benzophenones are of interest in medicinal chemistry, the biological effects of this particular isomer have not been extensively reported. Further research is required to elucidate its potential pharmacological profile.

Conclusion

This compound is a difluorinated benzophenone with potential applications in various scientific fields. This guide has summarized the currently available physical and chemical data for this compound. While key identifiers and computed properties are accessible, there is a notable lack of experimentally determined data for properties such as melting point, boiling point, and solubility. A representative synthetic protocol based on the Friedel-Crafts acylation has been provided. A significant gap in knowledge exists regarding the biological activity and associated signaling pathways of this compound, presenting an opportunity for future research. This document serves as a valuable starting point for scientists and researchers interested in exploring the properties and applications of this compound.

References

(3-Fluorophenyl)(4-fluorophenyl)methanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthesis of (3-Fluorophenyl)(4-fluorophenyl)methanone, a compound of interest in pharmaceutical and materials science research.

Core Compound Data

This compound, also known as 3,4'-Difluorobenzophenone, is an organic compound featuring two fluorophenyl groups attached to a central ketone.[1] The fluorine atoms significantly influence the compound's electronic properties, lipophilicity, and reactivity.[1]

The key quantitative data for this molecule are summarized in the table below.

PropertyValueSource
Molecular Formula C13H8F2OPubChem[2]
Molecular Weight 218.20 g/mol PubChem[2]
Monoisotopic Mass 218.05432120 DaPubChem
CAS Number 345-71-1PubChem[2]

Synthesis Methodology: Friedel-Crafts Acylation

A primary and effective method for the synthesis of this compound is the Friedel-Crafts acylation.[3] This classic organic reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[4][5]

Experimental Protocol

While specific reaction conditions can be optimized, a general protocol for the synthesis of this compound via Friedel-Crafts acylation is as follows:

  • Reactant Preparation : In a moisture-free reaction vessel, a mixture of fluorobenzene and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl3), is prepared in a suitable solvent.[5]

  • Acylating Agent Addition : 3-Fluorobenzoyl chloride is slowly added to the cooled reaction mixture. The reaction is typically exothermic, and temperature control is crucial to minimize side reactions.

  • Reaction Progression : The mixture is stirred at a controlled temperature, often ranging from 0°C to room temperature, to allow the acylation to proceed. The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC).

  • Quenching : Upon completion, the reaction is carefully quenched by pouring the mixture into ice-cold water or a dilute acid solution to decompose the aluminum chloride complex.

  • Product Extraction : The aqueous and organic layers are separated. The aqueous layer is typically extracted multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane) to maximize product recovery.

  • Purification : The combined organic extracts are washed with a mild base (e.g., sodium bicarbonate solution) to remove any remaining acidic impurities, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Final Product Isolation : The crude product is often purified further by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the Friedel-Crafts acylation for the synthesis of this compound.

G A Reactant Preparation (Fluorobenzene + AlCl3) B Addition of Acylating Agent (3-Fluorobenzoyl Chloride) A->B C Reaction Progression (Stirring at Controlled Temp) B->C D Quenching (Ice-cold water/acid) C->D E Workup & Extraction (Organic Solvent) D->E F Purification (Washing & Drying) E->F G Final Product Isolation (Recrystallization/Chromatography) F->G

Caption: Friedel-Crafts Acylation Workflow for Synthesis.

References

An In-depth Technical Guide to Difluorobenzophenone Derivatives (C13H8F2O) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the isomers of the C13H8F2O difluorobenzophenone scaffold, a compound of significant interest in materials science and medicinal chemistry. This document details the nomenclature, physicochemical properties, synthesis protocols, and spectroscopic data for various difluorobenzophenone derivatives. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.

Isomers of Difluorobenzophenone (C13H8F2O)

The molecular formula C13H8F2O represents several positional isomers of difluorobenzophenone. The location of the two fluorine atoms on the phenyl rings dictates the specific properties and reactivity of each isomer. The table below summarizes the key isomers, their IUPAC names, and CAS numbers for clear identification.

IsomerIUPAC NameCAS Number
2,2'-Difluorobenzophenonebis(2-fluorophenyl)methanone342-23-4
2,3'-Difluorobenzophenone(2-fluorophenyl)(3-fluorophenyl)methanone58139-11-0
2,4'-Difluorobenzophenone(2-fluorophenyl)(4-fluorophenyl)methanone342-25-6
2,5-Difluorobenzophenone(2,5-difluorophenyl)(phenyl)methanone85068-36-6
2,6-Difluorobenzophenone(2,6-difluorophenyl)(phenyl)methanone59189-51-4
3,3'-Difluorobenzophenonebis(3-fluorophenyl)methanone345-70-0
3,4-Difluorobenzophenone(3,4-difluorophenyl)(phenyl)methanone85118-07-6
3,4'-Difluorobenzophenone(3-fluorophenyl)(4-fluorophenyl)methanone345-71-1
3,5-Difluorobenzophenonebis(3,5-difluorophenyl)methanoneNot readily available
4,4'-Difluorobenzophenonebis(4-fluorophenyl)methanone345-92-6

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of each isomer is crucial for their application in research and development. This section provides a comparative summary of available data.

Physical Properties
IsomerMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,2'-Difluorobenzophenone 218.20-158-159 (8 Torr)[1]
2,3-Difluorobenzophenone 218.20-176-178[2]
2,4'-Difluorobenzophenone 218.20--
2,5-Difluorobenzophenone 218.20-123 (0.3 mmHg)[3]
2,6-Difluorobenzophenone 218.20-120 (2 mmHg)[4]
3,3'-Difluorobenzophenone 218.2059-61-
3,4-Difluorobenzophenone 218.2053-57[5]-
4,4'-Difluorobenzophenone 218.20107.5-108.5[6]137 (3 mmHg)
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Below is a summary of key spectroscopic features for selected difluorobenzophenone isomers.

4,4'-Difluorobenzophenone:

  • ¹H NMR (CDCl₃): Chemical shifts for this symmetric molecule are observed in the aromatic region.

  • IR (KBr): Characteristic peaks include a strong carbonyl (C=O) stretch.[7]

  • Mass Spectrometry: The molecular ion peak is readily identifiable, confirming the molecular weight.[8]

2,4'-Difluorobenzophenone:

  • ¹H NMR: The spectrum is more complex than that of the 4,4'- isomer due to the asymmetry of the molecule.

  • IR: Similar to other benzophenones, a prominent carbonyl absorption is present.

Experimental Protocols: Synthesis of Difluorobenzophenone Derivatives

The synthesis of difluorobenzophenone isomers is most commonly achieved through Friedel-Crafts acylation. The following protocols provide detailed methodologies for the preparation of key derivatives.

Synthesis of 4,4'-Difluorobenzophenone via Friedel-Crafts Acylation

This method involves the reaction of fluorobenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.[6]

Materials:

  • Fluorobenzene

  • 4-Fluorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Petroleum ether (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Toluene for recrystallization

Procedure:

  • A mixture of 4-fluorobenzoyl chloride and fluorobenzene is prepared.

  • Anhydrous aluminum chloride is added portion-wise to the reaction mixture with stirring.

  • The reaction is allowed to proceed, often with gentle heating.

  • After the reaction is complete, the mixture is poured into a solution of concentrated hydrochloric acid in water.

  • The solid product is collected by filtration, dried, and then purified by recrystallization from toluene.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction & Workup cluster_product Product Fluorobenzene Fluorobenzene Reaction Friedel-Crafts Acylation Fluorobenzene->Reaction FluorobenzoylChloride 4-Fluorobenzoyl Chloride FluorobenzoylChloride->Reaction AlCl3 Anhydrous AlCl₃ AlCl3->Reaction catalyst Quenching Quenching (HCl/H₂O) Reaction->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization (Toluene) Filtration->Recrystallization Product 4,4'-Difluorobenzophenone Recrystallization->Product Drug_Development_Workflow cluster_discovery Discovery & Design cluster_synthesis Synthesis & Characterization cluster_evaluation Preclinical Evaluation cluster_development Clinical Development Scaffold Difluorobenzophenone Scaffold Bioisosteres Bioisostere Design Scaffold->Bioisosteres SAR Structure-Activity Relationship (SAR) Studies Bioisosteres->SAR Synthesis Chemical Synthesis SAR->Synthesis Purification Purification & Analysis Synthesis->Purification InVitro In Vitro Assays Purification->InVitro InVivo In Vivo Studies InVitro->InVivo ADMET ADMET Profiling InVivo->ADMET ClinicalTrials Clinical Trials ADMET->ClinicalTrials

References

Solubility Profile of (3-Fluorophenyl)(4-fluorophenyl)methanone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (3-Fluorophenyl)(4-fluorophenyl)methanone, a fluorinated benzophenone derivative of interest in pharmaceutical and materials science research. Due to the limited availability of direct solubility data for this specific compound, this document leverages data from its close structural analog, 4,4'-difluorobenzophenone, to provide valuable insights into its expected solubility behavior in common organic solvents. The methodologies for experimental solubility determination are also detailed to enable researchers to perform their own assessments.

Introduction

This compound (CAS 345-71-1) is an aromatic ketone containing two fluorine-substituted phenyl rings.[1][2] The presence of fluorine atoms can significantly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and solubility.[2] Understanding the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, formulation development, and material science.[3][4]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₃H₈F₂O[1][2]
Molecular Weight218.2 g/mol [1]
AppearanceWhite crystalline powder (based on analog)[4][5]
Melting Point106-109 °C (for 4,4'-difluorobenzophenone)[4]

Solubility Data

The solubility of 4,4'-difluorobenzophenone was found to increase with rising temperature in all tested solvents.[6]

Table 1: Solubility of 4,4'-Difluorobenzophenone in Various Organic Solvents at Different Temperatures (Expressed as mole fraction x 10³)

Temperature (K)MethanolEthanoln-PropanolIsopropanoln-ButanolEthyl AcetateAcetone
293.151.852.533.122.183.8415.4225.13
298.152.213.013.732.624.6118.2529.34
303.152.633.584.453.145.5121.5134.11
308.153.124.265.293.756.5825.2639.52
313.153.705.066.294.477.8429.5845.65
318.154.386.017.475.329.3334.5452.59
323.155.187.128.866.3211.0840.2160.42
328.156.138.4410.517.5013.1446.6869.24
333.157.2610.0012.468.9015.5853.9979.15

Data extracted from a study on 4,4'-difluorobenzophenone and should be considered as an estimate for this compound.[6]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the equilibrium solubility of a compound like this compound.

Gravimetric Method

This method involves measuring the mass of the solute that dissolves in a known mass of solvent to form a saturated solution at a specific temperature.[9][10]

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents

  • Analytical balance

  • Thermostatic water bath or incubator

  • Vials or flasks with tight-fitting caps

  • Filtration apparatus (e.g., syringe filters)

  • Oven

Procedure:

  • Preparation: Accurately weigh a specific amount of the solvent into a vial.

  • Equilibration: Add an excess amount of the solid compound to the solvent to create a suspension.[11] Seal the vial and place it in a thermostatic bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[11][12]

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully filter the supernatant to obtain a clear, saturated solution.[12][13]

  • Analysis: Accurately weigh a portion of the clear saturated solution. Evaporate the solvent in an oven until a constant weight of the dissolved solid is obtained.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per mass of the solvent.

Saturation Shake-Flask (SSF) Method followed by HPLC Analysis

The Saturation Shake-Flask (SSF) method is a gold standard for equilibrium solubility determination.[11]

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents

  • Shaking incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

  • Equilibration: Add an excess of the solid compound to a known volume of the solvent in a flask. Place the flask in a shaking incubator at a constant temperature for an extended period (e.g., 24-72 hours) to reach equilibrium.[12]

  • Separation: After incubation, centrifuge the suspension at a high speed to pellet the undissolved solid.[11]

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter. Dilute the filtered solution with the solvent to a concentration that falls within the calibration range of the HPLC method.

  • HPLC Analysis: Analyze the diluted sample and the standard solutions by HPLC to determine the concentration of the compound in the saturated solution.[12]

  • Calculation: The solubility is the concentration of the compound in the undiluted saturated solution.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

G start Start: Solubility Determination prep Sample Preparation: - Weigh solvent - Add excess solute start->prep equilibrate Equilibration: - Agitate at constant temperature - (e.g., 24-72 hours) prep->equilibrate separate Phase Separation equilibrate->separate method_choice Choose Analytical Method separate->method_choice gravimetric Gravimetric Analysis: - Weigh saturated solution - Evaporate solvent - Weigh residue calculate_grav Calculate Solubility (mass/mass) gravimetric->calculate_grav hplc HPLC Analysis: - Filter supernatant - Dilute sample - Inject into HPLC calculate_hplc Calculate Solubility (concentration) hplc->calculate_hplc end End: Solubility Data calculate_grav->end calculate_hplc->end method_choice->gravimetric Gravimetric method_choice->hplc HPLC

Caption: Experimental Workflow for Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, primarily through the lens of its close structural analog, 4,4'-difluorobenzophenone. The provided data and experimental protocols offer a valuable resource for researchers and professionals in drug development and materials science, enabling them to make informed decisions regarding solvent selection and to conduct their own solubility assessments. Direct experimental determination of the solubility of this compound is recommended for applications requiring high precision.

References

Crystal Structure of (3-Fluorophenyl)(4-fluorophenyl)methanone: A Search for Definitive Crystallographic Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of chemical databases and the scientific literature, a definitive, publicly available crystal structure for (3-Fluorophenyl)(4-fluorophenyl)methanone, also known as 3,4'-Difluorobenzophenone, could not be located. While information regarding the compound's chemical and physical properties is available, the detailed crystallographic data required for an in-depth technical guide, including unit cell dimensions, bond lengths, bond angles, and the specific experimental protocols for its synthesis and crystallization for structural analysis, remains unpublished or inaccessible in the public domain.

This compound is a halogenated derivative of benzophenone with the chemical formula C₁₃H₈F₂O.[1][2][3] Its molecular weight is approximately 218.20 g/mol .[1] The compound is listed in several chemical databases, which provide computed properties and basic safety information.[1]

While the crystal structures of several related benzophenone derivatives have been determined and published, including (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone and 4,4'-Difluorobenzophenone, this specific isomer with fluorine atoms at the 3 and 4' positions has not been the subject of a detailed crystallographic report.[4][5] Such a report would typically involve the synthesis of the compound, the growth of a single crystal of sufficient quality, and subsequent analysis by X-ray diffraction to determine the precise arrangement of atoms in the crystal lattice.

The experimental protocol for the synthesis of similar benzophenone derivatives often involves a Friedel-Crafts acylation reaction. For instance, the synthesis of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone was achieved by reacting 1,2-dimethoxybenzene with 4-fluorobenzoyl chloride in the presence of aluminum chloride (AlCl₃) in dichloromethane.[4] A similar approach could theoretically be employed for the synthesis of this compound. Following synthesis, purification and crystallization would be necessary to obtain crystals suitable for X-ray diffraction analysis.

Without access to the crystallographic information file (CIF), it is not possible to generate the requested tables of quantitative data or to provide the specific experimental details of its structure determination. Furthermore, the creation of diagrams illustrating signaling pathways is not applicable in this context as the primary request pertains to the fundamental crystal structure of a small molecule, for which signaling pathway involvement has not been a focus of the literature found.

A logical workflow for determining the crystal structure of this compound would be as follows:

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Deposition Synthesis Synthesis of this compound Purification Purification of the crude product (e.g., column chromatography, recrystallization) Synthesis->Purification CrystalGrowth Single crystal growth (e.g., slow evaporation, vapor diffusion) Purification->CrystalGrowth DataCollection Single-crystal X-ray data collection CrystalGrowth->DataCollection StructureSolution Structure solution and refinement DataCollection->StructureSolution Analysis Analysis of crystal structure (bond lengths, angles, packing) StructureSolution->Analysis Deposition Deposition of data in a crystallographic database (e.g., CCDC) Analysis->Deposition

References

A Technical Guide to the Thermal Stability of Difluorobenzophenone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of difluorobenzophenone compounds, crucial molecules in the synthesis of high-performance polymers and specialty chemicals. Understanding the thermal properties of these materials is paramount for their effective application in demanding environments, including in the aerospace, electronics, and pharmaceutical industries. This document outlines key thermal parameters, details the experimental methodologies for their determination, and presents logical workflows for thermal analysis.

Core Thermal Properties of Difluorobenzophenone Compounds

Difluorobenzophenone exists in several isomeric forms, with 4,4'-difluorobenzophenone being the most commercially significant. The thermal stability of these compounds is a critical factor in their use as monomers in polymerization reactions, which are often conducted at elevated temperatures. The data presented below summarizes the key thermal and physical properties of difluorobenzophenone isomers.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Decomposition Temperature (Td)
4,4'-Difluorobenzophenone 345-92-6C₁₃H₈F₂O218.20102 - 108.5[1]137 @ 3 torr[2]Data not available
3,3'-Difluorobenzophenone 345-70-0C₁₃H₈F₂O218.2059 - 61316Data not available
2,2'-Difluorobenzophenone 345-69-7C₁₃H₈F₂O218.2066 - 68Data not availableData not available
2,4'-Difluorobenzophenone 340-53-4C₁₃H₈F₂O218.2033 - 35Data not availableData not available

Upon thermal decomposition, 4,4'-difluorobenzophenone is expected to generate carbon oxides and hydrogen fluoride[3].

Experimental Protocols for Thermal Analysis

The thermal stability of chemical compounds is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the decomposition temperature and to study the kinetics of degradation.

Methodology:

  • Sample Preparation: A small, representative sample of the difluorobenzophenone compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Td), which is often taken as the temperature at which 5% mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and heats of fusion.

Methodology:

  • Sample Preparation: A small amount of the difluorobenzophenone sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, which includes heating and cooling cycles at a defined rate (e.g., 10 °C/min).

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks. For a crystalline solid like difluorobenzophenone, a sharp endothermic peak corresponds to its melting point. The area under this peak can be used to calculate the enthalpy of fusion.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the thermal stability of difluorobenzophenone compounds.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Accurately weigh 5-10 mg of sample place Place sample in TGA crucible weigh->place purge Purge instrument with inert gas place->purge heat Heat sample at a constant rate (e.g., 10 °C/min) purge->heat record Continuously record sample mass vs. temperature heat->record plot Plot TGA and DTG curves record->plot determine Determine onset of decomposition (Td) plot->determine

TGA Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of sample seal Hermetically seal sample in an aluminum pan weigh->seal purge Purge DSC cell with inert gas seal->purge program Apply heating/cooling program (e.g., 10 °C/min) purge->program record Record differential heat flow vs. temperature program->record plot Plot DSC thermogram record->plot identify Identify melting point (Tm) and enthalpy of fusion (ΔHf) plot->identify

DSC Experimental Workflow

References

Health and Safety Technical Guide: (3-Fluorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety data sheet (SDS) or professional safety guidance. Always consult the official SDS and follow all applicable safety regulations and best practices when handling any chemical. Information for the closely related isomer, 4,4'-Difluorobenzophenone, has been used where specific data for (3-Fluorophenyl)(4-fluorophenyl)methanone is unavailable and is clearly indicated.

Chemical Identification and Properties

This compound is an organic compound with potential applications in pharmaceutical and materials science research.[1] Its chemical structure and properties are summarized below.

PropertyValueReference
Chemical Name This compound[2]
Synonyms 3,4'-Difluorobenzophenone[1]
CAS Number 345-71-1[2][3]
Molecular Formula C₁₃H₈F₂O[2][3]
Molecular Weight 218.20 g/mol [2]
Physical State Solid (based on related compounds)
Storage Temperature 2-8°C, sealed in a dry environment[3]

Hazard Identification and Classification

This chemical is classified as a hazardous substance. The following table summarizes its GHS classification.[2]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning

Toxicological Information

Limited toxicological data is available for this compound. The information below is based on the GHS classification and data from the closely related isomer, 4,4'-Difluorobenzophenone.

Toxicity DataValueSpeciesNoteReference
Acute Oral Toxicity (LD50) No data available
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available
Intravenous Toxicity (LD50) 56 mg/kgMouseData for 4,4'-Difluorobenzophenone[4]

Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.

Symptoms of Exposure:

  • Inhalation: May cause respiratory tract irritation.[2]

  • Skin Contact: Causes skin irritation, which can include redness, itching, and pain.[2]

  • Eye Contact: Causes serious eye irritation, which can include redness, pain, and watering.[2]

  • Ingestion: May be harmful if swallowed.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include carbon monoxide, carbon dioxide, and hydrogen fluoride.

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 5). Avoid breathing dust and contact with skin and eyes.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the material and place it into a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Handling, Storage, and Personal Protection

Handling
  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container.

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Recommended storage temperature is 2-8°C.[3]

Personal Protective Equipment (PPE)
Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.
Respiratory Protection If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator may be appropriate.

Experimental Protocols

Skin Irritation Testing (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause skin irritation. A general workflow is outlined below.

Skin_Irritation_Workflow cluster_prep Preparation cluster_application Application cluster_observation Observation & Scoring cluster_analysis Analysis Animal_Prep Prepare Albino Rabbits (Clipping of fur) Application Apply Substance to Skin (Intact and Abraded) Animal_Prep->Application Substance_Prep Prepare Test Substance (0.5g for solid) Substance_Prep->Application Patching Cover with Gauze Patch (Semi-occlusive dressing) Application->Patching Exposure 24-hour Exposure Patching->Exposure Removal Remove Patch and Clean Skin Exposure->Removal Observation Observe for Erythema and Edema (at 24, 48, and 72 hours) Removal->Observation Scoring Score Irritation (Draize Scale) Observation->Scoring Classification Classify Irritation Potential Scoring->Classification

Caption: Generalized workflow for in vivo skin irritation testing.

Eye Irritation Testing (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage. A generalized workflow is provided below.

Eye_Irritation_Workflow cluster_prep Preparation cluster_instillation Instillation cluster_observation Observation & Scoring cluster_analysis Analysis Animal_Prep Select Healthy Albino Rabbits (Examine eyes) Instillation Instill Substance into One Eye of Each Rabbit Animal_Prep->Instillation Substance_Prep Prepare Test Substance (0.1mL liquid or 100mg solid) Substance_Prep->Instillation Observation Examine Eyes at 1, 24, 48, 72 hours and up to 21 days Instillation->Observation Control Untreated Eye Serves as Control Control->Observation Scoring Score Corneal Opacity, Iris Lesions, Conjunctival Redness and Swelling Observation->Scoring Classification Classify Eye Irritation/ Corrosion Potential Scoring->Classification PPE_Selection_Logic cluster_hazards Identified Hazards cluster_ppe Required PPE Skin_Irritation Skin Irritation (H315) Gloves Chemical Resistant Gloves Skin_Irritation->Gloves Lab_Coat Protective Clothing Skin_Irritation->Lab_Coat Eye_Irritation Serious Eye Irritation (H319) Goggles Safety Goggles/Face Shield Eye_Irritation->Goggles Respiratory_Irritation Respiratory Irritation (H335) Respirator Respirator Respiratory_Irritation->Respirator

References

Methodological & Application

Synthesis of (3-Fluorophenyl)(4-fluorophenyl)methanone: An Experimental Protocol for Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of (3-Fluorophenyl)(4-fluorophenyl)methanone, a valuable diarylketone intermediate for researchers in medicinal chemistry, materials science, and drug development. The synthesis is achieved via a Friedel-Crafts acylation reaction, a robust and widely used method for the formation of carbon-carbon bonds to an aromatic ring. This document outlines the detailed methodology, including reaction setup, work-up, and purification, and presents all quantitative data in a clear, tabular format. A visual representation of the experimental workflow is also provided to facilitate ease of understanding and implementation in a laboratory setting.

Introduction

Diarylketones are a pivotal class of compounds in organic synthesis, serving as key structural motifs in numerous pharmaceuticals, agrochemicals, and functional materials. The incorporation of fluorine atoms into these structures can significantly modulate their physicochemical and biological properties, such as metabolic stability, binding affinity, and lipophilicity. The target molecule, this compound, possesses two fluorine substituents on its phenyl rings, making it an attractive building block for the synthesis of novel fluorinated compounds with potential applications in various fields of chemical research. The presented protocol details a reliable procedure for its preparation using the classical Friedel-Crafts acylation of fluorobenzene with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

Data Presentation

A summary of the physical and chemical properties of the reactants and the final product is provided in the table below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
FluorobenzeneC₆H₅F96.10Colorless liquid-4285
3-Fluorobenzoyl chlorideC₇H₄ClFO158.56Colorless to yellow liquid-30189
This compoundC₁₃H₈F₂O218.20White crystalline powderN/AN/A

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

  • Fluorobenzene (C₆H₅F)

  • 3-Fluorobenzoyl chloride (C₇H₄ClFO)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates and chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. Place the flask in an ice bath to maintain a low temperature.

  • Addition of Catalyst and Solvent: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (100 mL) under a nitrogen or argon atmosphere to prevent moisture contamination. Stir the suspension.

  • Addition of Acylating Agent: In the dropping funnel, prepare a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.

  • Addition of Aromatic Substrate: After the complete addition of the 3-fluorobenzoyl chloride solution, add fluorobenzene (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel over 30 minutes, while maintaining the temperature at 0-5 °C.

  • Reaction: Once the addition of fluorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 100 mL of 1M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. This should be done in a fume hood as HCl gas may be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M hydrochloric acid (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound as a white crystalline powder.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow reactants Reactants (Fluorobenzene, 3-Fluorobenzoyl Chloride) reaction_setup Reaction Setup (0-5 °C) reactants->reaction_setup catalyst Catalyst (Anhydrous AlCl₃) catalyst->reaction_setup solvent Solvent (Anhydrous CH₂Cl₂) solvent->reaction_setup reaction Reaction (Room Temperature, 2-4h) reaction_setup->reaction workup Work-up (Quenching with HCl/Ice) reaction->workup extraction Extraction (CH₂Cl₂) workup->extraction purification Purification (Column Chromatography) extraction->purification product Product (this compound) purification->product

Caption: Experimental workflow for the Friedel-Crafts synthesis.

Application Notes and Protocols for (3-Fluorophenyl)(4-fluorophenyl)methanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluorophenyl)(4-fluorophenyl)methanone, also known as 3,4'-difluorobenzophenone, is a fluorinated aromatic ketone. While primarily utilized as a versatile intermediate in the synthesis of polymers, agrochemicals, and other complex organic molecules, its core benzophenone scaffold is a recurring motif in a variety of biologically active compounds.[1][2] The presence of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties, making this compound and its derivatives attractive for investigation in medicinal chemistry.[1] This document outlines potential applications, particularly focusing on the anti-inflammatory properties observed in related benzophenone derivatives, and provides detailed protocols for the synthesis and evaluation of new compounds based on this scaffold.

Potential Applications in Medicinal Chemistry

The benzophenone scaffold has been identified as a "privileged structure" in drug discovery, with derivatives exhibiting a broad range of biological activities. Of particular interest is the anti-inflammatory potential of this class of compounds.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Several studies have demonstrated that derivatives of benzophenone can act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[3][4][5][6] Specifically, COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies on novel benzophenone derivatives containing a thiazole nucleus have shown their potential to inhibit both COX-1 and COX-2 isoenzymes.[3][4][6] This suggests that the this compound scaffold could serve as a starting point for the design of new selective or dual COX inhibitors with potentially improved therapeutic profiles.

Quantitative Data from Benzophenone Derivatives

Compound IDModification of Benzophenone ScaffoldBiological TargetIn Vivo ModelActivityReference
2e Thiazole derivativeCOX-1/COX-2Croton oil-induced ear edemaPotent edema inhibition[3]
3a Thiazole derivativeCOX-1/COX-2Croton oil-induced ear edemaPotent edema inhibition[3]
3c Thiazole derivativeCOX-1/COX-2Croton oil-induced ear edemaPotent edema inhibition[3]
12 4-Aminobenzophenone derivativep38α MAP kinase, TNF-α, IL-1βLPS-stimulated human PBMCsIC50 = 4 nM (p38α), 4 nM (TNF-α), 14 nM (IL-1β)[7]
13 4-Aminobenzophenone derivativep38α MAP kinase, TNF-α, IL-1βLPS-stimulated human PBMCsIC50 = 10 nM (p38α), 6 nM (TNF-α), 30 nM (IL-1β)[7]
14 4-Aminobenzophenone derivativep38α MAP kinase, TNF-α, IL-1βLPS-stimulated human PBMCsIC50 = 39 nM (p38α), 5 nM (TNF-α), 21 nM (IL-1β)[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • 1,2-Difluorobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 1,2-difluorobenzene in anhydrous DCM at 0 °C, add anhydrous aluminum chloride portion-wise.

  • Continue stirring at 0 °C for 15 minutes.

  • Slowly add benzoyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: In Vitro COX Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against COX-1 and COX-2.

Materials:

  • Synthesized this compound derivatives

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Indomethacin (positive control)

  • Tris-HCl buffer (pH 8.0)

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds and indomethacin in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the appropriate buffer, enzyme (COX-1 or COX-2), and various concentrations of the test compounds or indomethacin.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37 °C for 10 minutes.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.

Visualizations

Signaling Pathway

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins (PGE₂) COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Benzophenone_Derivative This compound -based Inhibitor Benzophenone_Derivative->COX_Enzymes Inhibits

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Experimental Workflow

Experimental_Workflow Start Start: Design of This compound Derivatives Synthesis Chemical Synthesis (e.g., Friedel-Crafts Acylation) Start->Synthesis Purification Purification and Characterization (TLC, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening (COX Inhibition Assay) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Testing In Vivo Testing (e.g., Animal Models of Inflammation) SAR_Analysis->In_Vivo_Testing Lead_Optimization->Synthesis End Identification of Preclinical Candidate In_Vivo_Testing->End

Caption: Drug Discovery Workflow for Novel Anti-inflammatory Agents.

References

Application Notes and Protocols for the Use of (3-Fluorophenyl)(4-fluorophenyl)methanone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluorophenyl)(4-fluorophenyl)methanone, also known as 3,4'-Difluorobenzophenone, is a key organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring two fluorinated phenyl rings attached to a central carbonyl group, imparts desirable properties to target molecules. The presence of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block in medicinal chemistry.[2][3] These characteristics are crucial for the development of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in pharmaceutical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 345-71-1[2]
Molecular Formula C₁₃H₈F₂O[2]
Molecular Weight 218.20 g/mol [2]
Appearance White to light yellow crystalline powder[1]
Melting Point 53 - 57 °C[1]
Storage Sealed in a dry environment at 2-8°C.[1]

Applications in Pharmaceutical Synthesis

This compound is a critical precursor in the synthesis of various biologically active molecules. Its utility has been demonstrated in the development of kinase inhibitors and other targeted therapies.

Intermediate in the Synthesis of MEK Inhibitor Trametinib

A significant application of derivatives of difluorobenzophenone is in the synthesis of Trametinib, a highly selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[4][5] Trametinib is a crucial component in the treatment of various cancers, particularly melanoma with BRAF mutations, as it targets the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer.[4] The difluorophenyl moiety is a key structural feature of the final drug molecule.

Signaling Pathway of Trametinib

The diagram below illustrates the RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by Trametinib.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Promotes Trametinib Trametinib Trametinib->MEK Inhibits

Figure 1: RAS/RAF/MEK/ERK Signaling Pathway Inhibition by Trametinib.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of this compound and its potential application as a pharmaceutical intermediate.

Synthesis of this compound

Two primary methods for the synthesis of this compound are Friedel-Crafts acylation and Suzuki-Miyaura coupling.

This classic method involves the reaction of fluorobenzene with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

Friedel_Crafts_Workflow cluster_reagents Reagents cluster_process Process Fluorobenzene Fluorobenzene Reaction Reaction in Anhydrous Solvent (e.g., CH₂Cl₂) Fluorobenzene->Reaction Fluorobenzoyl 3-Fluorobenzoyl Chloride Fluorobenzoyl->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Quenching Quenching (Ice/HCl) Reaction->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Product (3-Fluorophenyl) (4-fluorophenyl)methanone Purification->Product

Figure 2: Workflow for Friedel-Crafts Acylation.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Add 3-fluorobenzoyl chloride (1.0 eq.) dropwise to the suspension while maintaining the temperature.

  • Addition of Fluorobenzene: After the addition of the acyl chloride, add fluorobenzene (1.0 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound as a crystalline solid.

This modern cross-coupling method offers high yields and milder reaction conditions. It involves the palladium-catalyzed coupling of 4-fluorophenylboronic acid with 3-fluorobenzoyl chloride.

Protocol:

  • Reaction Setup: To a round-bottom flask, add 4-fluorophenylboronic acid (1.2 eq.), 3-fluorobenzoyl chloride (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

  • Reaction: Heat the mixture to reflux (approximately 80-100°C) and stir for 4-8 hours under a nitrogen atmosphere. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel to obtain pure this compound.

Quantitative Data for Synthesis
Synthesis MethodCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Friedel-Crafts Acylation AlCl₃CH₂Cl₂251265-75[6]
Suzuki-Miyaura Coupling Pd(OAc)₂, K₃PO₄Water/MethylcyclohexaneReflux8up to 98[6]

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. Its synthesis can be achieved through various methods, with Suzuki-Miyaura coupling offering a high-yield, modern alternative to the traditional Friedel-Crafts acylation. Its application in the synthesis of targeted therapies like Trametinib highlights its importance in modern drug discovery and development. The protocols and data presented here provide a foundation for researchers to utilize this building block in the creation of novel and effective pharmaceutical agents.

References

Application Notes and Protocols: (3-Fluorophenyl)(4-fluorophenyl)methanone and its Isomers as Precursors for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic compounds play a pivotal role in modern agrochemical design, often enhancing the efficacy, metabolic stability, and bioavailability of active ingredients.[1] Benzophenone scaffolds containing fluorine atoms are valuable precursors for the synthesis of a variety of potent fungicides and other crop protection agents.

While the topic of interest is (3-Fluorophenyl)(4-fluorophenyl)methanone (also known as 3,4'-Difluorobenzophenone), a comprehensive review of scientific and patent literature reveals a notable scarcity of its direct application in the synthesis of commercialized agrochemicals. However, its isomer, (2-Fluorophenyl)(4-fluorophenyl)methanone (2,4'-Difluorobenzophenone), is a well-documented and crucial intermediate in the industrial production of the broad-spectrum triazole fungicide, Flutriafol .[1]

This document will therefore focus on the established application of 2,4'-Difluorobenzophenone as a precursor for Flutriafol, providing detailed synthetic protocols, quantitative data, and mechanistic insights relevant to researchers in the field. The potential applications of other isomers like 3,4'-Difluorobenzophenone will also be briefly discussed.

Precursor: (2-Fluorophenyl)(4-fluorophenyl)methanone (2,4'-Difluorobenzophenone)

2,4'-Difluorobenzophenone is a key building block for introducing the difluorinated phenyl moiety into the final agrochemical structure. Its specific substitution pattern is critical for the biological activity of the resulting compound.

Synthesis of 2,4'-Difluorobenzophenone

A common and efficient method for the synthesis of 2,4'-Difluorobenzophenone is the Palladium-catalyzed Suzuki coupling reaction between o-fluorobenzaldehyde and 4-fluorophenylboronic acid.

Experimental Protocol: Synthesis of 2,4'-Difluorobenzophenone

This protocol is adapted from patent literature, which demonstrates high yields.[2]

Materials:

  • o-Fluorobenzaldehyde

  • 4-Fluorophenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Toluene

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 1000 mL round-bottom flask, add o-fluorobenzaldehyde (124 g), 4-fluorophenylboronic acid (140 g), potassium phosphate (106 g), and palladium(II) acetate (2.24 g).[2]

  • Add toluene (500 mL) and water (100 mL) to the flask.

  • Heat the mixture to reflux and maintain for 5 hours, with vigorous stirring.

  • After cooling to room temperature, filter the mixture to remove solids.

  • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the product, 2,4'-Difluorobenzophenone.

Quantitative Data for 2,4'-Difluorobenzophenone Synthesis

ParameterValueReference
Yield 90-98%[2]
Melting Point 22-24 °C[2]
¹H NMR (600MHz, DMSO-d₆) δ 7.93 (m, 2H), 7.52 (m, 2H), 7.36 (m, 4H)[2]
Mass Spectrum (MS) m/z = 218.3 (M⁺)[2]

Agrochemical Synthesis: Flutriafol from 2,4'-Difluorobenzophenone

Flutriafol is a potent systemic fungicide that belongs to the triazole class. Its mode of action is the inhibition of sterol biosynthesis in fungi, which is essential for the formation of functional cell membranes.[3] The synthesis of Flutriafol from 2,4'-Difluorobenzophenone typically proceeds through a two-step process involving the formation of an epoxide intermediate, followed by a ring-opening reaction with 1,2,4-triazole. A one-pot synthesis has also been reported in patent literature.[4]

Synthetic Pathway

G Precursor 2,4'-Difluorobenzophenone Intermediate 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane Precursor->Intermediate Epoxidation Product Flutriafol Intermediate->Product Nucleophilic Ring Opening Reagent1 Sulfonium Ylide (from Halogenated Methane + DMSO + Base) Reagent1->Intermediate Reagent2 1,2,4-Triazole + Base Reagent2->Product G cluster_fungus Fungal Cell AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Biosynthesis Pathway C14Demethylase C14-α-demethylase (Cytochrome P450) Lanosterol->C14Demethylase Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation CellDeath Fungal Cell Death Membrane->CellDeath C14Demethylase->Ergosterol Catalyzes Conversion Outcome1 Ergosterol Depletion Outcome2 Toxic Sterol Accumulation Flutriafol Flutriafol Flutriafol->Inhibition Inhibits Outcome1->Membrane Disrupts Integrity & Function Outcome2->Membrane Disrupts Integrity & Function

References

Application Notes and Protocols for (3-Fluorophenyl)(4-fluorophenyl)methanone in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluorophenyl)(4-fluorophenyl)methanone, also known as 3,4'-Difluorobenzophenone, is an aromatic ketone that serves as a valuable monomer in the synthesis of high-performance fluorinated poly(aryl ether ketone)s (PAEKs). The incorporation of fluorine atoms into the polymer backbone imparts a range of desirable properties, including enhanced thermal stability, improved chemical resistance, lower dielectric constants, and increased solubility in organic solvents. These characteristics make fluorinated PAEKs attractive for applications in aerospace, electronics, and biomedical devices.[1][2]

This document provides detailed application notes on the role of this compound in polymer chemistry and a general experimental protocol for the synthesis of PAEKs via nucleophilic aromatic substitution polycondensation.

Principle Application: Monomer for Poly(aryl ether ketone) Synthesis

The primary application of this compound in polymer chemistry is as an activated dihalo-comonomer in step-growth polymerization. The electron-withdrawing ketone group activates the fluorine atoms, particularly the one in the 4-position, towards nucleophilic aromatic substitution. This allows for the formation of ether linkages with bisphenolate monomers, leading to the creation of a high-molecular-weight polymer chain.

The general reaction involves the polycondensation of this compound with a bisphenol in a high-boiling polar aprotic solvent, using a weak base such as potassium carbonate to generate the nucleophilic bisphenolate in situ. The reaction temperature is typically elevated to ensure a sufficient reaction rate and to keep the growing polymer in solution.

Representative Properties of Fluorinated Poly(aryl ether ketone)s

The properties of the resulting PAEKs can be tailored by the choice of the bisphenol comonomer. The table below summarizes typical quantitative data for fluorinated PAEKs synthesized from fluorinated benzophenone derivatives and various bisphenols. While this data is for polymers made with related monomers, it provides a strong indication of the properties achievable with this compound.

PropertyTypical Value Range
Inherent Viscosity (dL/g)0.50 – 0.92[1]
Glass Transition Temperature (Tg, °C)148 – 239[1]
5% Weight Loss Temperature (Td5, °C)458 – 527[1][2]
Tensile Strength (MPa)84 – 104.0[1][2]
Young's Modulus (GPa)2.68 – 3.06[1]
Elongation at Break (%)15 – 32[1]
Dielectric Constant (1 MHz)2.75 – 2.95[1]

Experimental Protocol: Synthesis of a Poly(aryl ether ketone)

This protocol describes a general procedure for the synthesis of a PAEK from this compound and a bisphenol (e.g., 4,4'-biphenol).

Materials:

  • This compound

  • 4,4'-Biphenol (or other suitable bisphenol)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • High-purity Sulfolane (or N-methyl-2-pyrrolidone, NMP)

  • Toluene

  • Methanol

  • Acetone

  • Argon or Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with a condenser

  • Thermocouple and temperature controller

  • Heating mantle

  • Inert gas inlet and outlet

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Monomer and Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser, add equimolar amounts of this compound and 4,4'-biphenol.

  • Solvent and Base Addition: Add sulfolane to the flask to achieve a solids concentration of 20-30% (w/v). Add a 10-20% molar excess of anhydrous potassium carbonate.

  • Azeotropic Dehydration: Add toluene to the reaction mixture to act as an azeotroping agent. Heat the mixture to reflux (around 140-150 °C) under a slow stream of nitrogen for 2-4 hours to azeotropically remove the water formed from the reaction of any residual moisture and the formation of the potassium salt of the bisphenol.

  • Polymerization: After the complete removal of water, drain the toluene from the Dean-Stark trap. Gradually increase the temperature of the reaction mixture to 200-220 °C to initiate the polymerization.

  • Reaction Monitoring: Maintain the reaction at this temperature for 6-12 hours. The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture.

  • Polymer Isolation: After the desired viscosity is reached, cool the reaction mixture to about 100 °C and dilute it with additional solvent if necessary.

  • Precipitation and Washing: Slowly pour the viscous polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer.

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot water to remove inorganic salts and then with acetone to remove any residual solvent and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Product Isolation A Charge flask with monomers: This compound and Bisphenol B Add Sulfolane and K₂CO₃ A->B C Add Toluene B->C D Azeotropic Dehydration (140-150 °C) C->D E Remove Toluene D->E F Increase temperature to 200-220 °C E->F G Maintain for 6-12 hours F->G H Cool and Dilute G->H I Precipitate in Methanol H->I J Filter and Wash I->J K Dry in Vacuum Oven J->K L L K->L Final Polymer

Caption: Experimental workflow for the synthesis of PAEK.

reaction_mechanism cluster_reactants Reactants cluster_reaction_steps Reaction Steps cluster_product Product monomer1 This compound step2 Nucleophilic Aromatic Substitution monomer1->step2 monomer2 Bisphenol (HO-Ar-OH) step1 Deprotonation of Bisphenol monomer2->step1 Reacts with base K₂CO₃ base->step1 step1->step2 Forms Nucleophile (⁻O-Ar-O⁻) step3 Chain Propagation step2->step3 Forms Ether Linkage polymer Poly(aryl ether ketone) [-O-Ar-O-Ar(F)-CO-Ar-] step3->polymer Leads to

Caption: General mechanism of PAEK synthesis.

References

Application Notes and Protocols: Fluorinated Benzophenones in Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fluorinated benzophenones in the field of liquid crystals. The strategic incorporation of fluorine atoms into the benzophenone core allows for the fine-tuning of various physicochemical properties, making these compounds highly valuable for a range of applications, most notably in advanced display technologies. While the primary application of these thermotropic liquid crystals is in electro-optical devices, this document also briefly touches upon the broader context of liquid crystals in biomedical applications, an area of growing research interest.

Core Concepts: The Role of Fluorination

The introduction of fluorine into liquid crystal molecules, including benzophenone-based structures, is a critical strategy for modifying their mesomorphic and electro-optical properties.[1][2] The high electronegativity and relatively small size of fluorine atoms lead to significant changes in molecular polarity and intermolecular interactions.[1] This allows for the precise tailoring of properties such as dielectric anisotropy (Δε), birefringence (Δn), and viscosity, which are crucial for the performance of liquid crystal displays (LCDs).[2][3]

Key effects of fluorination include:

  • Enhanced Dielectric Anisotropy: Fluorine substituents can significantly increase the dipole moment perpendicular to the long molecular axis, leading to a large negative dielectric anisotropy, which is essential for display modes like vertical alignment (VA).[4]

  • Modified Mesophase Behavior: Fluorination can influence the type of liquid crystal phases (e.g., nematic, smectic) and their transition temperatures.[5] It can suppress unwanted smectic phases and broaden the nematic range.

  • Reduced Viscosity: The low polarizability of the C-F bond can lead to lower intermolecular interactions, resulting in reduced viscosity and faster switching times in display devices.[4]

  • Improved Chemical Stability: The strength of the carbon-fluorine bond imparts high chemical and thermal stability to the molecules.[6]

A logical workflow for developing and characterizing fluorinated benzophenone liquid crystals is outlined below.

logical_workflow cluster_synthesis Molecular Design & Synthesis cluster_characterization Physicochemical Characterization cluster_application Application & Optimization start Conceptual Design (Target Properties) synth Synthesis of Fluorinated Benzophenone start->synth purify Purification synth->purify pom POM Analysis (Phase Identification) purify->pom Characterize dsc DSC Analysis (Transition Temperatures) pom->dsc dielectric Dielectric Spectroscopy (Dielectric Anisotropy) dsc->dielectric birefringence Birefringence Measurement (Optical Anisotropy) dielectric->birefringence mixture Mixture Formulation birefringence->mixture Formulate device Device Prototyping (e.g., LC Cell) mixture->device testing Electro-Optical Testing device->testing optimization Performance Optimization testing->optimization optimization->start Iterate Design

Caption: Logical workflow for the development of fluorinated benzophenone liquid crystals.

Quantitative Data Summary

The following tables summarize key quantitative data for representative fluorinated liquid crystals, illustrating the impact of fluorination on their physical properties.

Table 1: Phase Transition Temperatures of Selected Fluorinated Liquid Crystals

Compound ReferenceStructurePhase Transitions (°C)
Fluorinated Benzoate Derivative[7]Tolane-based with 2,6-difluorophenyl benzoateInfluenced by the number of fluoro substituents; increased fluoro groups decreased nematic stability but increased smectic A range.
Fluorinated Benzoxazole LC[8]Benzoxazole core with lateral fluorineF-substituted compounds show lower melting points and wider nematic intervals. For instance, a non-fluorinated compound had a Cr-N transition at 131.5°C, while a fluorinated analogue showed it at 105.9°C.
Fluorinated Terphenyl LC[9]Terphenyl core with varying fluorine atomsIncreasing the number of fluorine atoms lowers the clearing point (N-I transition).
Fluorinated Cyclopropane LC[4]Phenyl ring with a difluorocyclopropane terminusExhibited smectic phases; for example, one derivative showed a Cr 54 SmB 84 I transition.

Table 2: Electro-Optical Properties of Selected Fluorinated Liquid Crystals

Compound/Mixture ReferenceDielectric Anisotropy (Δε)Birefringence (Δn)Notes
UCF-N3[10]-3.74 (at 23°C)0.265 (at λ=633 nm)A negative dielectric anisotropy liquid crystal mixture containing fluorinated compounds.
Fluorinated Benzoxazole Mixtures[11]Increased with lateral fluorine substitutionHigh birefringence (~0.5-0.65) due to large π-conjugated core.Doping a parent mixture with fluorinated benzoxazoles increased the dielectric anisotropy.
Multi-fluorinated LC Mixture (NF)[12]-High (ne > 1.7)Terphenyl-based structures contribute to high extraordinary refractive indices.
Laterally Difluoro Compounds[10]Modest negative ΔεHigh ΔnOften used in mixtures to achieve desired properties, though can present alignment challenges.

Experimental Protocols

Synthesis of Fluorinated Benzophenone Liquid Crystals (General Protocol)

This protocol outlines a general synthetic route based on common organic reactions used for preparing liquid crystals, such as Friedel-Crafts acylation or esterification.

Example: Synthesis of a 4-alkoxy-4'-fluorobenzophenone derivative

  • Friedel-Crafts Acylation:

    • Dissolve the desired alkoxybenzene in a suitable dry, non-polar solvent (e.g., dichloromethane or carbon disulfide) in a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap.

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in portions while stirring.

    • Add 4-fluorobenzoyl chloride dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC indicates the consumption of starting materials.

    • Carefully quench the reaction by pouring the mixture onto crushed ice and hydrochloric acid.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the final fluorinated benzophenone product.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹⁹F NMR, FT-IR, and mass spectrometry.

Characterization of Mesomorphic and Physical Properties

An experimental workflow for characterizing the synthesized compounds is depicted below.

characterization_workflow cluster_thermal Thermal Analysis cluster_electro_optical Electro-Optical Analysis sample Synthesized Fluorinated Benzophenone Compound pom Polarized Optical Microscopy (POM) sample->pom Visual Phase ID dsc Differential Scanning Calorimetry (DSC) sample->dsc Thermodynamic Transitions cell Prepare Liquid Crystal Cell sample->cell Fabricate Test Device pom->dsc dielectric Dielectric Spectroscopy pom->dielectric Inform Measurement Temperature Range birefringence Birefringence Measurement pom->birefringence Inform Measurement Temperature Range cell->dielectric Measure Δε cell->birefringence Measure Δn

Caption: Experimental workflow for liquid crystal characterization.

Protocol 1: Phase Identification and Transition Temperature Measurement using DSC and POM [13][14][15][16][17]

  • Sample Preparation: Place a small amount (2-5 mg) of the purified compound on a clean glass slide and cover with a coverslip for POM, and into an aluminum DSC pan for DSC analysis.

  • POM Analysis:

    • Place the slide on a hot stage attached to a polarized optical microscope.

    • Heat the sample at a controlled rate (e.g., 5-10°C/min).

    • Observe the changes in optical textures as the material transitions between crystalline, liquid crystalline, and isotropic phases. Record the temperatures at which these transitions occur.

    • Cool the sample at the same rate and observe the transitions upon cooling to check for monotropic or enantiotropic behavior.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 5-10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. Phase transitions will appear as endothermic peaks on the heating scan.

    • Cool the sample at the same rate to observe exothermic peaks corresponding to phase transitions.

    • Determine the peak temperatures of the transitions, which correspond to the phase transition temperatures. The area under the peak is proportional to the enthalpy of the transition.

Protocol 2: Dielectric Anisotropy (Δε) Measurement [9][10][18][19][20]

  • Cell Preparation: Use two types of liquid crystal cells with transparent electrodes (e.g., ITO-coated glass): one that promotes planar alignment (molecules parallel to the surface) and one that promotes homeotropic alignment (molecules perpendicular to the surface). Fill the cells with the liquid crystal material in its isotropic phase and cool slowly to the desired mesophase.

  • Measurement:

    • Use an LCR meter or impedance analyzer to measure the capacitance of the planar aligned cell (C||) and the homeotropic aligned cell (C⊥) at a specific frequency (typically 1 kHz).

    • The dielectric permittivities are calculated from the capacitance values, the electrode area (A), and the cell gap (d): ε|| = (C|| * d) / ε₀A and ε⊥ = (C⊥ * d) / ε₀A, where ε₀ is the permittivity of free space.

    • The dielectric anisotropy is then calculated as: Δε = ε|| - ε⊥ .

    • Measurements can be performed at various temperatures using a hot stage to determine the temperature dependence of Δε.

Protocol 3: Birefringence (Δn) Measurement [21][22][23][24][25]

  • Setup: Use a setup consisting of a light source (e.g., HeNe laser), a polarizer, the liquid crystal cell mounted on a rotating stage or in a temperature-controlled holder, an analyzer, and a photodetector. A common method is the optical transmission or interferometric technique.

  • Measurement (Transmission Method):

    • Place a planar-aligned liquid crystal cell between two crossed polarizers, with the director of the liquid crystal at 45° to the polarizer axes.

    • Measure the transmitted light intensity as a function of applied voltage. The birefringence changes with the reorientation of the liquid crystal molecules.

    • Alternatively, for measuring the material's intrinsic birefringence, use a spectrometer to measure the transmission spectrum. The phase retardation (δ = 2πdΔn/λ) will cause interference fringes in the spectrum.

    • The birefringence (Δn) can be calculated from the phase retardation, the cell thickness (d), and the wavelength of light (λ): Δn = ne - no , where ne is the extraordinary refractive index and no is the ordinary refractive index.

Applications in Drug Development and Biomedical Fields

While the primary application of thermotropic fluorinated benzophenones is in materials science, the broader class of liquid crystals, particularly lyotropic liquid crystals, has garnered significant interest for drug delivery.[26][27][28][29]

General Principles of Liquid Crystals in Drug Delivery:

  • Encapsulation: The unique, ordered structures of liquid crystals can encapsulate both hydrophilic and hydrophobic drug molecules, protecting them from degradation.[27]

  • Controlled Release: The organized matrix of liquid crystal phases (e.g., cubic, hexagonal, lamellar) can provide a sustained release of the encapsulated drug.[26]

  • Biocompatibility: Many lipid-based liquid crystals are biocompatible and biodegradable, making them suitable for in vivo applications.[28]

  • Stimuli-Responsive Behavior: Some liquid crystal systems can be designed to change their phase in response to environmental stimuli like temperature or pH, allowing for triggered drug release at a target site.[26]

It is important to note that the direct application of fluorinated benzophenone liquid crystals in drug delivery is not yet a well-established field. Research in this area is still exploratory. Potential future directions could involve leveraging their unique properties for specialized applications, such as in responsive biosensors or as components in more complex drug delivery vehicles. However, there are currently no established signaling pathways or specific drug development protocols involving these particular compounds.

drug_delivery cluster_formulation LC Formulation cluster_release Drug Release Mechanism drug Active Drug (Hydrophilic/Hydrophobic) formulate Self-Assembly into LC Mesophase drug->formulate lipid Amphiphilic Lipid (LC Former) lipid->formulate aq Aqueous Phase aq->formulate cubosome Cubosome/Hexosome (LC Nanoparticle) formulate->cubosome Disperse release Sustained Release of Drug cubosome->release target Target Site (e.g., Tissue, Cells) release->target

Caption: General principle of lyotropic liquid crystals in drug delivery systems.

References

Application Notes and Protocols: Synthetic Routes to Functionalized (3-Fluorophenyl)(4-fluorophenyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Fluorophenyl)(4-fluorophenyl)methanone, also known as 3,4'-difluorobenzophenone, and its derivatives are important structural motifs in medicinal chemistry and materials science.[1][2][3] The presence of two fluorine-substituted phenyl rings attached to a central ketone offers a unique combination of lipophilicity, metabolic stability, and electronic properties, making these compounds valuable scaffolds for the development of novel therapeutic agents and high-performance polymers.[2][3][4] This document provides an overview of common synthetic strategies, comparative data, and detailed experimental protocols for the preparation of these target molecules.

Application Notes: A Comparative Overview of Synthetic Strategies

The synthesis of functionalized this compound derivatives can be achieved through several established chemical transformations. The choice of method depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and functional group tolerance. The most prominent strategies include Friedel-Crafts acylation, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and nucleophilic addition of Grignard reagents.

1. Friedel-Crafts Acylation

This classic electrophilic aromatic substitution is a direct and robust method for forming the diaryl ketone core.[4][5] It typically involves the reaction of a fluorinated benzene derivative with a fluorinated benzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][4][5] While efficient, this method can suffer from issues with regioselectivity, as fluorine is an ortho-, para-directing group, which can lead to isomeric mixtures.[6]

2. Suzuki-Miyaura Cross-Coupling

As a powerful alternative to classical methods, the Suzuki-Miyaura coupling offers high yields and excellent functional group tolerance.[1][7] This palladium-catalyzed reaction involves the coupling of an arylboronic acid (e.g., 4-fluorophenylboronic acid) with an aryl halide (e.g., 3-fluorobenzoyl chloride).[1][8] This strategy provides a highly convergent and flexible approach to a wide range of functionalized derivatives.

3. Grignard Reagent Addition

This method involves the formation of an organomagnesium halide (Grignard reagent) from a halofluorobenzene, which then acts as a nucleophile, attacking a suitable acylating agent like an ester, acid chloride, or a Weinreb amide.[6] The use of Weinreb amides is particularly advantageous as it helps prevent the common side reaction of double addition to form a tertiary alcohol.[6] This approach is especially useful for constructing specific substitution patterns that are difficult to achieve via electrophilic substitution.

Quantitative Data Summary

The following tables summarize quantitative data associated with various synthetic routes, allowing for a direct comparison of their efficiencies.

Table 1: Comparison of Key Synthetic Routes

Synthetic MethodTypical ReagentsCatalystReported YieldKey AdvantagesKey Disadvantages
Friedel-Crafts Acylation Fluorobenzene, 4-Fluorobenzoyl ChlorideAlCl₃, La(OTf)₃, TfOH65-91%[1][4]Direct, robust, uses common starting materials.Can produce isomeric mixtures, requires stoichiometric catalyst, generates significant waste.[5][6]
Suzuki-Miyaura Coupling 4-Fluorophenylboronic acid, 3-Fluorobenzoyl chloridePalladium complexesUp to 98%[1]High yield and selectivity, excellent functional group tolerance.[7]Requires pre-functionalized starting materials (boronic acids, halides).
Grignard Reagent Addition 1-Bromo-3-fluorobenzene, Weinreb amideNone (stoichiometric Mg)Good to excellentPrecise control of regiochemistry, avoids isomeric mixtures.Highly sensitive to moisture and air, requires anhydrous conditions.[6][9]

Table 2: Optimized Friedel-Crafts Acylation Conditions[1]

Catalyst SystemTemperature (°C)Time (hours)Yield (%)Selectivity (%)
AlCl₃/CH₂Cl₂251265-7585-90
La(OTf)₃/TfOH14048799
TfOH alone14067295

Synthetic Pathways and Workflows

The following diagrams illustrate the primary synthetic routes and a general experimental workflow for the synthesis and purification of this compound derivatives.

G cluster_fc Friedel-Crafts Acylation cluster_suzuki Suzuki-Miyaura Coupling cluster_grignard Grignard Reaction Target (3-Fluorophenyl) (4-fluorophenyl)methanone FC_Start1 3-Fluorobenzoyl chloride FC_Start1->Target AlCl₃ FC_Start2 Fluorobenzene FC_Start2->Target AlCl₃ Suzuki_Start1 3-Fluorobenzoyl chloride Suzuki_Start1->Target Pd Catalyst Base Suzuki_Start2 4-Fluorophenyl boronic acid Suzuki_Start2->Target Pd Catalyst Base Grignard_Start1 3-Fluorophenyl magnesium bromide Grignard_Start1->Target Anhydrous Ether Grignard_Start2 4-Fluorobenzoyl chloride Grignard_Start2->Target Anhydrous Ether

Caption: Overview of major synthetic routes to the target benzophenone.

G arrow arrow start Assemble and Flame-Dry Apparatus Under Inert Gas reagents Charge Flask with Lewis Acid (e.g., AlCl₃) and Anhydrous Solvent start->reagents addition Slowly Add Acyl Chloride and Aromatic Substrate at 0-25 °C reagents->addition reaction Stir Reaction Mixture at Room Temperature (or Heat) until Completion addition->reaction quench Quench Reaction by Pouring onto Ice/HCl reaction->quench extract Perform Liquid-Liquid Extraction with Organic Solvent quench->extract wash Wash Organic Layer with NaHCO₃ and Brine extract->wash dry Dry Organic Layer (e.g., MgSO₄), Filter, and Concentrate wash->dry purify Purify Crude Product via Recrystallization or Column Chromatography dry->purify end Characterize Final Product (NMR, MS, etc.) purify->end

Caption: General experimental workflow for synthesis and purification.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 Ar¹-Pd(II)L₂(X) pd0->pd_complex1 Ar¹-X oa_label pd_complex2 Ar¹-Pd(II)L₂(Ar²) pd_complex1->pd_complex2 Ar²-B(OH)₂ (Base) tm_label pd_complex2->pd0 Ar¹-Ar² re_label

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from standard Friedel-Crafts procedures.[1][4]

Materials:

  • 3-Fluorobenzoyl chloride

  • Fluorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol or Hexane (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert gas supply (Nitrogen or Argon)

  • Rotary evaporator

  • Büchner funnel

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with a stirrer, dropping funnel, and nitrogen inlet. Flame-dry the glassware under vacuum and cool to room temperature under a nitrogen atmosphere.

  • Reagent Charging: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the resulting suspension to 0 °C using an ice bath.

  • Reactant Addition: Prepare a solution of 3-fluorobenzoyl chloride (1.0 equivalent) and fluorobenzene (1.5 equivalents) in anhydrous DCM. Add this solution to the dropping funnel.

  • Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours or until TLC analysis indicates completion.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench by pouring it over a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or hexane to obtain the pure this compound.

Protocol 2: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling methodologies.[1][7]

Materials:

  • 3-Fluorobenzoyl chloride

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Toluene and Water (or 1,4-Dioxane/Water)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Schlenk flask or round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • Reagent Charging: To a Schlenk flask, add 4-fluorophenylboronic acid (1.2 equivalents), K₂CO₃ (2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent and Reactant Addition: Evacuate and backfill the flask with nitrogen three times. Add the solvent system (e.g., toluene/water 4:1). Add 3-fluorobenzoyl chloride (1.0 equivalent) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously under a nitrogen atmosphere for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, add water and extract the mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 3: Synthesis via Grignard Reagent Addition to a Weinreb Amide

This protocol is based on established procedures for Grignard reactions with Weinreb amides to synthesize ketones.[6]

Materials:

  • 1-Bromo-3-fluorobenzene

  • Magnesium turnings

  • Iodine (one small crystal)

  • N-methoxy-N-methyl-4-fluorobenzamide (Weinreb amide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Two flame-dried, three-necked round-bottom flasks

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Cannula

  • Ice bath

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried flask under nitrogen.

    • In a dropping funnel, place a solution of 1-bromo-3-fluorobenzene (1.1 equivalents) in anhydrous THF.

    • Add a small portion of the halide solution and a crystal of iodine to the magnesium to initiate the reaction. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After addition, stir for 1-2 hours at room temperature.

  • Acylation:

    • In a separate flame-dried flask, dissolve the N-methoxy-N-methyl-4-fluorobenzamide (1.0 equivalent) in anhydrous THF and cool to 0 °C.

    • Transfer the prepared Grignard reagent to the Weinreb amide solution via cannula dropwise at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford the desired ketone.

References

Application Note: Analytical Methods for the Characterization of (3-Fluorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (3-Fluorophenyl)(4-fluorophenyl)methanone, also known as 3,4'-Difluorobenzophenone, is an organic compound with the chemical formula C₁₃H₈F₂O.[1][2] As a diaryl ketone containing fluorine substituents, it serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The presence and position of the fluorine atoms can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and biological activity.[3] Therefore, rigorous analytical characterization is essential to confirm its identity, purity, and stability. This document provides detailed protocols and application notes for the comprehensive characterization of this compound using various analytical techniques.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is crucial for selecting appropriate analytical conditions, such as solvent choice and temperature programs.

PropertyValueSource
IUPAC Name (3-fluorophenyl)-(4-fluorophenyl)methanonePubChem[1]
Synonyms 3,4'-DifluorobenzophenoneCymit Química[3]
CAS Number 345-71-1PubChem[1]
Molecular Formula C₁₃H₈F₂OPubChem[1]
Molecular Weight 218.20 g/mol PubChem[1]
Monoisotopic Mass 218.05432120 DaPubChem[1][4]
InChIKey ZHUXSAKDWNNBCQ-UHFFFAOYSA-NPubChem[1]
SMILES C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)FPubChem[1]
Predicted XlogP 3.5PubChem[1]

Chromatographic Methods

Chromatographic techniques are fundamental for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the preferred method for purity assessment due to its high resolution and sensitivity. Given the compound's structure, a C18 or a fluorinated phenyl column can provide excellent separation.[5][6] Fluorinated phenyl phases, in particular, can offer alternative selectivity compared to traditional C18 columns due to multiple retention mechanisms, including dispersive, polar, and π-π interactions.[5][6]

Exemplary Experimental Protocol: RP-HPLC

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column Selection: A PFP (Pentafluorophenyl) column or a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Deionized Water. A common starting gradient is 60:40 (Acetonitrile:Water). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication.

  • Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions: The following table outlines a typical set of starting conditions that should be optimized for the specific instrument and column used.

ParameterRecommended Condition
Column PFP or C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area. Quantification is achieved by constructing a calibration curve from the peak areas of the working standards.

hplc_workflow HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Mobile Phase Prep (ACN:H2O, Filter, Degas) p2 Standard Solution Prep (1 mg/mL Stock) p1->p2 p3 Sample Prep (Dissolve & Filter) p2->p3 a1 System Equilibration p3->a1 a2 Inject Sample (10 µL) a1->a2 a3 Run Gradient/Isocratic (1.0 mL/min) a2->a3 a4 Detect @ 254 nm a3->a4 d1 Integrate Peaks a4->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Purity / Concentration d2->d3

Caption: HPLC experimental workflow diagram.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for confirming the molecular weight and fragmentation pattern of this compound and for detecting volatile impurities. Derivatization is generally not required for this compound due to its thermal stability.

Exemplary Experimental Protocol: GC-MS

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column Selection: A non-polar or medium-polarity capillary column, such as a 5%-phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[7]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

ParameterRecommended Condition
Column HP-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
  • MS Conditions:

ParameterRecommended Condition
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range 50 - 400 m/z
  • Data Analysis: The identity of the compound is confirmed by matching its retention time and mass spectrum with a reference standard. The mass spectrum should show a clear molecular ion peak (M⁺) at m/z 218 and characteristic fragment ions.[1]

Spectroscopic Methods

Spectroscopic methods provide critical information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments are all essential for full characterization.

Exemplary Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra using standard pulse programs.

  • Spectral Interpretation: The spectra should be consistent with the proposed structure.

NucleusExpected Chemical Shifts (δ) and Multiplicities
¹H NMR ~7.2-7.8 ppm region. Complex multiplets due to proton-proton and proton-fluorine couplings.
¹³C NMR Aromatic carbons between ~115-140 ppm. Carbonyl carbon (C=O) signal expected downfield, typically >190 ppm. Carbon signals will show splitting due to C-F coupling.[1]
¹⁹F NMR Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -120 ppm relative to CFCl₃.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. It is a rapid and non-destructive technique.[8][9]

Exemplary Experimental Protocol: FTIR

  • Sample Preparation: The sample can be analyzed as a KBr pellet.[1] Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.[10]

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Spectral Interpretation: The spectrum should display characteristic absorption bands.

Wavenumber (cm⁻¹)Assignment
~1660 Strong C=O (ketone) stretching vibration.
~1600, ~1480 C=C aromatic ring stretching vibrations.
~1230 C-F stretching vibration.
~3100-3000 Aromatic C-H stretching vibrations.

Overall Analytical Strategy

A logical workflow combining these techniques is essential for the complete characterization of this compound. The identity is first proposed by spectroscopic methods (NMR, IR, MS) and then confirmed. Purity is primarily assessed by a validated chromatographic method (HPLC).

logical_workflow Overall Characterization Strategy cluster_identity Structure & Identity Confirmation cluster_purity Purity & Quantification start Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms Mass Spectrometry (GC-MS) start->ms ftir FTIR Spectroscopy start->ftir hplc HPLC Analysis start->hplc nmr->ms end Fully Characterized Compound nmr->end ms->ftir ms->end ftir->end hplc->end

Caption: Logical workflow for compound characterization.

The analytical methods described provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques is crucial for unequivocally confirming the structure, assessing purity, and quantifying the compound. The provided protocols serve as a detailed guide for researchers in pharmaceutical development and quality control, ensuring the material meets the required specifications for its intended application.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of (3-Fluorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (3-Fluorophenyl)(4-fluorophenyl)methanone

Application Note

Introduction

This compound, a halogenated derivative of benzophenone, is a compound of interest in pharmaceutical and materials science research. Its analysis is crucial for quality control, impurity profiling, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for the separation, identification, and quantification of this analyte. This document provides a detailed protocol for the GC-MS analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Principle of Analysis

Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase (the GC column) and a mobile phase (an inert carrier gas). Following separation, the mass spectrometer ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. This process provides a unique mass spectrum for each compound, which allows for its identification. For quantitative analysis, the area of the chromatographic peak is proportional to the concentration of the analyte. Given that this compound is a neutral, non-polar compound, it is sufficiently volatile for direct GC-MS analysis without the need for derivatization.

Data Presentation

Quantitative analysis of this compound can be achieved by creating a calibration curve from standard solutions of known concentrations. The following table summarizes the expected quantitative data and key mass spectral information.

ParameterValue
Compound Name This compound
Molecular Formula C₁₃H₈F₂O
Molecular Weight 218.20 g/mol
Retention Time (RT) Dependent on specific GC conditions, typically 10-15 min
Quantification Ion (m/z) 218 (M⁺)
Major Fragment Ions (m/z) 123, 95[1]

Experimental Protocols

1. Sample Preparation

For analysis of a pure standard or a synthesized batch of this compound, a simple dilution in a suitable organic solvent is sufficient.

  • Materials:

    • This compound standard

    • Dichloromethane (DCM) or Methanol (HPLC grade)[2]

    • Volumetric flasks

    • Micropipettes

    • GC vials with caps

  • Procedure:

    • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask to prepare a 1 mg/mL stock solution.[2]

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.[2]

    • Sample Transfer: Transfer an aliquot of each working standard solution into a 2 mL GC vial for analysis.

2. GC-MS Instrumentation and Conditions

The following parameters are a general guideline and may require optimization for your specific instrument.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent[2]

    • Mass Spectrometer: Agilent 5977A MSD or equivalent[2]

  • GC Conditions:

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[2]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[2][3]

    • Inlet Temperature: 250 °C[2]

    • Injection Volume: 1 µL[2]

    • Injection Mode: Splitless[3]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes[2]

      • Ramp to 200 °C at a rate of 15 °C/min[2]

      • Ramp to 300 °C at a rate of 20 °C/min, hold for 5 minutes[2]

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: 40-400 amu

    • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring m/z 218, 123, and 95.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) dilution Serial Dilution (1-50 µg/mL) stock->dilution vialing Transfer to GC Vials dilution->vialing injection 1 µL Injection vialing->injection separation GC Separation injection->separation detection MS Detection separation->detection qualitative Qualitative Analysis (Mass Spectrum) detection->qualitative quantitative Quantitative Analysis (Peak Area) detection->quantitative report Reporting qualitative->report quantitative->report

GC-MS Analysis Workflow for this compound.

fragmentation_pathway cluster_frags Major Fragmentation Pathways parent Parent Ion (M⁺) m/z = 218 frag1 Fragment 1 (C₇H₄FO⁺) m/z = 123 parent->frag1 - C₆H₄F• frag2 Fragment 2 (C₆H₄F⁺) m/z = 95 frag1->frag2 - CO

Proposed Fragmentation Pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Fluorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (3-Fluorophenyl)(4-fluorophenyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of this important diaryl ketone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The three most prevalent methods for the synthesis of this compound are Friedel-Crafts acylation, Suzuki-Miyaura coupling, and Grignard reactions. Each method offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, and scalability.

Q2: Which synthetic route generally provides the highest yield?

A2: The yield can vary significantly depending on the optimization of reaction conditions for each route. While modern methods like Suzuki-Miyaura coupling can offer high yields with excellent selectivity, a well-optimized Friedel-Crafts acylation can also be very efficient and cost-effective.[1] The choice of method often depends on the specific requirements of the synthesis, including functional group tolerance and available starting materials.

Q3: What are the primary safety concerns when synthesizing this compound?

A3: Safety precautions depend on the chosen synthetic route. For Friedel-Crafts acylation, Lewis acids like aluminum chloride (AlCl₃) are corrosive and react violently with moisture, releasing HCl gas.[2] Grignard reagents are highly reactive with water and protic solvents and can be pyrophoric.[3] Palladium catalysts used in Suzuki-Miyaura coupling can be toxic, and appropriate handling is necessary. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guides

Method 1: Friedel-Crafts Acylation

This method involves the reaction of 3-fluorobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst.

Troubleshooting Common Issues in Friedel-Crafts Acylation

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature moderately. Monitor reaction progress by TLC.
Deactivation of the Lewis acid catalyst by moisture.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous reagents.
Sub-optimal Lewis acid.Screen different Lewis acids such as FeCl₃ or Bi(OTf)₃, as they can influence yield and selectivity.[1][4]
Formation of Multiple Products (Isomers) Reaction temperature is too high, favoring the formation of the ortho-isomer.Maintain a low reaction temperature (e.g., 0 °C) during the addition of reagents.[2]
Incorrect stoichiometry of the Lewis acid.Use at least a stoichiometric amount of the Lewis acid, as it forms a complex with the product ketone.[5]
Product is a Dark Tar-like Substance Reaction temperature is too high, leading to side reactions and decomposition.Ensure strict temperature control throughout the reaction. Add reagents slowly to manage the exothermic reaction.
Impure starting materials.Use purified starting materials and solvents.

Experimental Protocol: Friedel-Crafts Acylation

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (AlCl₃) (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the suspension to 0 °C in an ice bath. Add 3-fluorobenzoyl chloride (1.0 eq.) dropwise to the suspension. After stirring for 15 minutes, add fluorobenzene (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.

Method 2: Suzuki-Miyaura Coupling

This cross-coupling reaction involves the use of a palladium catalyst to couple 3-fluorophenylboronic acid with 4-fluorobromobenzene or a derivative.

Troubleshooting Common Issues in Suzuki-Miyaura Coupling

Problem Potential Cause Suggested Solution
Low Yield Inactive catalyst.Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that is activated in situ.
Incorrect base or solvent.The choice of base (e.g., K₂CO₃, K₃PO₄, CsF) and solvent system (e.g., THF/water, DMF/water) is crucial.[6][7] An optimization screen may be necessary.
Homocoupling of the boronic acid.Use a slight excess of the aryl halide. Ensure proper degassing of the reaction mixture to remove oxygen.
Protodeboronation (loss of the boronic acid group).Use anhydrous solvents and ensure the base is not too strong or the temperature too high.
Formation of Impurities from Ligand Aryl-phosphine ligands can sometimes participate in the reaction.Consider using phosphine-free catalyst systems or ligands that are less prone to fragmentation.[8][9][10]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Apparatus Setup: In a Schlenk flask, combine 3-fluorophenylboronic acid (1.2 eq.), 4-fluorobromobenzene (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed mixture of a suitable solvent (e.g., toluene or DMF) and water.

  • Reaction: Thoroughly degas the mixture with argon or nitrogen. Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Method 3: Grignard Reaction

This method involves the preparation of a Grignard reagent from a fluorinated aryl halide and its subsequent reaction with a fluorinated benzoyl chloride.

Troubleshooting Common Issues in Grignard Reactions

Problem Potential Cause Suggested Solution
Failure to Initiate Grignard Formation Inactive magnesium surface (oxide layer).Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine or by crushing the turnings in the flask.[11]
Presence of moisture in glassware or reagents.All glassware must be rigorously flame-dried, and all solvents and reagents must be anhydrous.[12]
Low Yield of Ketone Formation of Wurtz coupling byproduct.Add the aryl halide slowly to the magnesium to maintain a low concentration and minimize this side reaction.[13]
Reaction with the product ketone.Add the Grignard reagent to the acyl chloride at a low temperature to prevent the addition of a second equivalent of the Grignard reagent to the ketone product.
Formation of Biphenyl Byproducts Coupling between the Grignard reagent and unreacted aryl halide.This is favored at higher temperatures and concentrations of the aryl halide.[12] Control the addition rate and temperature.

Experimental Protocol: Grignard Reaction

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under nitrogen, place magnesium turnings (1.2 eq.). Add a small crystal of iodine. In a dropping funnel, place a solution of 3-fluorobromobenzene (1.1 eq.) in anhydrous THF. Add a small amount of the bromide solution to the magnesium to initiate the reaction. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional hour.

  • Acylation: In a separate flame-dried flask, dissolve 4-fluorobenzoyl chloride (1.0 eq.) in anhydrous THF and cool to -78 °C (dry ice/acetone bath).

  • Reaction: Slowly add the prepared Grignard reagent to the cold solution of the acyl chloride via cannula.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparative Yields for Diaryl Ketone Synthesis via Friedel-Crafts Acylation of Fluorobenzene with Benzoyl Chloride Analogs

Lewis Acid CatalystTemperature (°C)Reaction Time (h)Yield (%)Selectivity (para) (%)
La(OTf)₃ / TfOH14048799
Hf(OTf)₄ / TfOHAmbient-GoodHigh
Bi(OTf)₃Ambient-HighHigh

Data is for the acylation of fluorobenzene with benzoyl chloride and is representative of the synthesis of fluorinated diaryl ketones.[1][14]

Table 2: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Yield for Fluorinated Biaryl Synthesis

Palladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂Phobane-basedKOH/MeOHTHF25>95
Pd(OAc)₂Phosphatrioxa-adamantane-basedKOH/MeOHTHF25>95
G-COOH-Pd-10-K₂CO₃DMF/H₂O110>90

Data is for the coupling of various aryl halides and boronic acids to form fluorinated biaryls and is indicative of the conditions for the target synthesis.[6][7]

Visualizations

Friedel_Crafts_Workflow reagents 3-Fluorobenzoyl Chloride + Fluorobenzene reaction_mixture Reaction Mixture (0°C to RT) reagents->reaction_mixture lewis_acid Lewis Acid (e.g., AlCl3) in Anhydrous Solvent lewis_acid->reaction_mixture workup Aqueous Work-up (HCl/Ice) reaction_mixture->workup extraction Extraction & Washing workup->extraction purification Purification (Chromatography/ Recrystallization) extraction->purification product (3-Fluorophenyl) (4-fluorophenyl)methanone purification->product Suzuki_Coupling_Troubleshooting low_yield Low Yield inactive_catalyst Inactive Catalyst low_yield->inactive_catalyst wrong_base Incorrect Base/ Solvent low_yield->wrong_base homocoupling Homocoupling low_yield->homocoupling protodeboronation Protodeboronation low_yield->protodeboronation solution1 Use fresh/activated Pd catalyst inactive_catalyst->solution1 solution2 Screen bases (K2CO3, K3PO4) & solvent systems wrong_base->solution2 solution3 Degas reaction mixture thoroughly homocoupling->solution3 solution4 Use anhydrous solvents, avoid strong bases protodeboronation->solution4 Grignard_Reaction_Logic start Start check_anhydrous Anhydrous Conditions? start->check_anhydrous dry_glassware Flame-dry glassware, use anhydrous solvents check_anhydrous->dry_glassware No activate_mg Activate Mg (Iodine/Crushing) check_anhydrous->activate_mg Yes dry_glassware->check_anhydrous initiation Initiation Successful? activate_mg->initiation initiation->activate_mg No proceed Proceed with Grignard Formation initiation->proceed Yes add_aryl_halide Slow addition of Aryl Halide proceed->add_aryl_halide form_grignard Grignard Reagent Formed add_aryl_halide->form_grignard acylate Acylation at Low Temperature form_grignard->acylate product Desired Ketone acylate->product

References

Technical Support Center: Friedel-Crafts Acylation of Fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Friedel-Crafts acylation of fluorobenzene.

Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts acylation of fluorobenzene highly selective for the para isomer?

The high para-selectivity observed in the Friedel-Crafts acylation of fluorobenzene is a result of the unique electronic properties of the fluorine substituent. While fluorine is an electronegative atom and deactivates the benzene ring towards electrophilic aromatic substitution through its inductive effect, it also possesses lone pairs of electrons that can be donated to the ring via resonance. This resonance effect preferentially stabilizes the carbocation intermediate formed during attack at the para position. Consequently, the energy barrier for the formation of the para product is lower, leading to its predominance in the product mixture.[1] Under certain conditions, the selectivity for the para-product can be as high as 99%.[2]

Q2: Is polysubstitution a significant side reaction in the acylation of fluorobenzene?

Polysubstitution is generally not a significant side reaction in Friedel-Crafts acylation reactions. The acyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic attack.[3][4][5] This deactivation makes the mono-acylated product less reactive than the starting fluorobenzene, thus preventing subsequent acylation reactions.[5] This is a key advantage over Friedel-Crafts alkylation, where polyalkylation is a common issue.

Q3: Can the acylating agent or Lewis acid be hydrolyzed during the reaction?

Yes, hydrolysis of the acylating agent (e.g., acetyl chloride) and the Lewis acid catalyst (e.g., aluminum chloride) is a potential side reaction if moisture is present in the reaction setup. Acyl chlorides are highly reactive towards water, leading to the formation of the corresponding carboxylic acid, which is unreactive under these conditions.[6] Similarly, Lewis acids like aluminum chloride react vigorously with water, which deactivates the catalyst. Therefore, it is crucial to use anhydrous reagents and solvents and to protect the reaction from atmospheric moisture.[4][7]

Q4: My reaction is not proceeding to completion. What are the possible causes?

Several factors could lead to an incomplete reaction:

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because the product, an aryl ketone, can form a complex with the catalyst, rendering it inactive.[8]

  • Deactivated Substrate: While fluorobenzene is reactive enough, the presence of other strongly deactivating groups on the aromatic ring can hinder the reaction.[9]

  • Poor Quality Reagents: The use of old or improperly stored acylating agents or Lewis acids that may have been partially hydrolyzed can lead to lower reactivity.

  • Low Reaction Temperature: While the reaction is often started at a low temperature to control the initial exothermic reaction, insufficient heating during the reaction may prevent it from going to completion.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Acylated Product Presence of moisture leading to hydrolysis of the acylating agent and deactivation of the Lewis acid catalyst.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient amount of Lewis acid catalyst.Use at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent.[8]
The reaction temperature is too low.After the initial addition of reagents at a low temperature, allow the reaction to warm to room temperature or gently heat to ensure completion.[10]
Formation of Ortho Isomer Steric hindrance at the ortho position is not sufficiently prohibitive under the reaction conditions.While para is the major product, trace amounts of the ortho isomer can form. To maximize para selectivity, consider using a bulkier Lewis acid or optimizing the reaction temperature.
Reaction Mixture Turns Dark/Polymeric Material Forms The reaction temperature is too high, leading to side reactions and decomposition.Maintain careful control of the reaction temperature, especially during the initial exothermic addition of reagents. Use an ice bath to moderate the temperature.
Difficult Product Isolation The product-Lewis acid complex is not fully hydrolyzed during workup.Ensure thorough quenching of the reaction mixture with ice and/or dilute acid to break up the complex and facilitate the separation of the organic product.

Quantitative Data

The following table summarizes the product distribution for the Friedel-Crafts benzoylation of fluorobenzene under specific conditions, highlighting the high selectivity for the para isomer.

Acylating AgentCatalyst SystemTemperature (°C)Reaction Time (h)para-Product Yield (%)para-Product Selectivity (%)Reference
Benzoyl ChlorideLa(OTf)₃ and TfOH14048799[2]

Experimental Protocols

Protocol: Synthesis of p-Fluoroacetophenone via Friedel-Crafts Acylation

This protocol provides a detailed methodology for the acylation of fluorobenzene with acetyl chloride.

Materials:

  • Fluorobenzene (0.21 mole)

  • Acetyl chloride (0.25 mole)

  • Anhydrous hydrogen fluoride (HF) (100 ml)

  • Boron trifluoride (BF₃) gas

  • Methylene chloride

  • Aqueous potassium hydroxide solution (3%)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Reaction Setup: In a 250 ml stainless steel reactor equipped with a magnetic stirring system, add 100 ml of anhydrous HF, 20.8 g (0.25 mole) of acetyl chloride, and 20 g (0.21 mole) of fluorobenzene at approximately 0°C.[11]

  • Catalyst Introduction: Close the reactor and introduce gaseous boron trifluoride (BF₃) until a constant pressure of 10 bars is reached.[11]

  • Reaction: Allow the reaction to proceed with stirring for 23 hours at ambient temperature.[11]

  • Workup: After the reaction is complete, decompress the reactor to atmospheric pressure. Carefully pour the reaction mixture onto 200 g of crushed ice.[11]

  • Extraction: Extract the heterogeneous mixture three times with 200 ml of methylene chloride.[11]

  • Washing: Wash the combined organic phases three times with 200 ml of water, once with 200 ml of 3% aqueous potassium hydroxide solution, and twice with 200 ml of water.[11]

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate. Remove the solvent by distillation under reduced pressure to obtain the crude product.[11]

  • Purification: The crude p-fluoroacetophenone can be further purified by distillation.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Fluorobenzene, Acetyl Chloride, Anhydrous HF reactor Cool Reactor to 0°C reagents->reactor Add to reactor add_bf3 Introduce BF₃ Gas (10 bars) reactor->add_bf3 stir Stir at Ambient Temp for 23 hours add_bf3->stir quench Pour onto Ice stir->quench extract Extract with Methylene Chloride quench->extract wash Wash with H₂O, KOH, and H₂O extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate product p-Fluoroacetophenone concentrate->product side_reactions cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions start Friedel-Crafts Acylation of Fluorobenzene para_product p-Fluoroacetophenone (Major Product) start->para_product Predominant Pathway ortho_product o-Fluoroacetophenone (Minor Product) start->ortho_product Minor Pathway hydrolysis Hydrolysis of Acyl Chloride & Catalyst start->hydrolysis If Moisture Present polysubstitution Polysubstitution (Unlikely) start->polysubstitution

References

Technical Support Center: Purification of (3-Fluorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (3-Fluorophenyl)(4-fluorophenyl)methanone from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities in my crude reaction mixture?

A2: The primary impurities depend on the synthetic route, which is typically a Friedel-Crafts acylation of fluorobenzene with 3-fluorobenzoyl chloride. Potential impurities include:

  • Isomeric Products: The main impurity is often the isomeric (2-fluorophenyl)(4-fluorophenyl)methanone due to the ortho,para-directing effect of the fluorine substituent on the fluorobenzene ring. The para-substituted product, (4-fluorophenyl)(3-fluorophenyl)methanone, is the desired product and is generally the major isomer formed.[1]

  • Unreacted Starting Materials: Residual 3-fluorobenzoyl chloride and fluorobenzene may be present.

  • Di-acylated Products: Although less common due to the deactivating effect of the ketone group, polysubstitution can occur, leading to di-acylated byproducts.[2]

  • Lewis Acid Catalyst Residues: If a Lewis acid like aluminum chloride is used, residual salts may be present after workup.

Q3: How can I assess the purity of my this compound?

A3: Purity can be assessed using a combination of the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the desired product from its isomers and other impurities. A reversed-phase C18 column is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to estimate the purity by integrating signals of the product versus impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the hot solvent.

Possible Cause Solution
Insufficient solvent.Add more solvent in small portions until the solid dissolves.
Incorrect solvent choice.The compound has low solubility in the chosen solvent even at elevated temperatures. Select a more suitable solvent or a solvent mixture.
Insoluble impurities present.If a small amount of solid remains, it may be an insoluble impurity. Perform a hot filtration to remove it.

Problem 2: The compound "oils out" instead of crystallizing upon cooling.

Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent.
The solution is supersaturated.Add a small amount of additional solvent to the hot solution.
Cooling is too rapid.Allow the solution to cool more slowly. Insulate the flask to encourage gradual cooling.
High concentration of impurities.The impurities may be lowering the melting point of the mixture. Consider a preliminary purification by column chromatography.

Problem 3: No crystals form upon cooling.

Possible Cause Solution
Too much solvent was used.Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.
The solution is not sufficiently cooled.Cool the solution in an ice bath to further decrease the solubility.
Column Chromatography

Problem 1: Poor separation of the desired product from impurities (co-elution).

Possible Cause Solution
Incorrect mobile phase polarity.Optimize the solvent system. If using a hexane/ethyl acetate system, a shallower gradient or isocratic elution with a lower percentage of ethyl acetate may improve separation of closely eluting spots.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to use 20-50 times the weight of silica gel to the weight of the sample.
Improper column packing.Ensure the column is packed uniformly without any air bubbles or channels.
Inappropriate stationary phase.For separating isomers, a different stationary phase like alumina or a modified silica gel might provide better selectivity.

Problem 2: The compound is not eluting from the column.

Possible Cause Solution
The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Strong adsorption to the stationary phase.If the compound is particularly polar, a more polar solvent like methanol may need to be added to the eluent in small percentages.

Problem 3: Tailing of the product peak.

Possible Cause Solution
Acidic nature of silica gel interacting with the compound.Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize active sites on the silica.
Column degradation.Use a fresh column or regenerate the existing one according to the manufacturer's instructions.
Sample solvent is too strong.Dissolve the sample in a solvent that is as non-polar as possible while still ensuring solubility, ideally the initial mobile phase.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Hexane, or a mixture like Heptane/Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common starting solvents for substituted benzophenones include ethanol, hexane, or mixtures like heptane/ethyl acetate.[3][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Data Presentation:

Solvent System Observed Solubility Crystal Morphology Recovery (%) Purity (by HPLC, %)
EthanolSoluble when hot, sparingly soluble when coldFine needlesData to be filled by userData to be filled by user
HexaneSparingly soluble when hotSmall prismsData to be filled by userData to be filled by user
Heptane/Ethyl Acetate (e.g., 9:1)Soluble when hot, insoluble when coldPlatesData to be filled by userData to be filled by user
Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.2-0.4. A mixture of hexane and ethyl acetate is a common starting point.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid trapping air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent).

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If a gradient elution is needed, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation:

Fraction(s) Eluent System (Hexane:EtOAc) TLC Rf of Product Mass (g) Purity (by HPLC, %)
e.g., 1-5e.g., 98:2e.g., 0.1Data to be filled by userData to be filled by user
e.g., 6-15e.g., 95:5e.g., 0.3Data to be filled by userData to be filled by user
e.g., 16-20e.g., 90:10e.g., 0.5Data to be filled by userData to be filled by user

Visualizations

PurificationWorkflow crude Crude Reaction Mixture recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography crude->column_chromatography Alternative/Further Purification pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (HPLC, GC-MS, NMR) pure_product->analysis Quality Control

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out poor_recovery Poor Recovery start->poor_recovery solution1 Too much solvent? - Evaporate some solvent no_crystals->solution1 Yes solution2 Supersaturated? - Scratch flask - Add seed crystal no_crystals->solution2 No solution3 Cooling too fast? - Slow cooling oiling_out->solution3 Yes solution4 High impurities? - Pre-purify by column oiling_out->solution4 No solution5 Crystals filtered while hot? - Ensure complete cooling poor_recovery->solution5 Yes solution6 Too much washing? - Use minimal cold solvent poor_recovery->solution6 No

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Synthesis of 3,4'-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3,4'-Difluorobenzophenone, particularly focusing on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3,4'-Difluorobenzophenone?

A1: The most prevalent and industrially relevant method for the synthesis of 3,4'-Difluorobenzophenone is the Friedel-Crafts acylation.[1] This classic electrophilic aromatic substitution reaction involves reacting a suitable acylating agent with a fluorinated benzene derivative in the presence of a Lewis acid catalyst.

Q2: What are the likely starting materials for the synthesis of 3,4'-Difluorobenzophenone via Friedel-Crafts acylation?

A2: Based on the principles of Friedel-Crafts acylation and syntheses of analogous isomers, there are two primary routes:

  • Route A: The acylation of fluorobenzene with 3-fluorobenzoyl chloride.

  • Route B: The acylation of 1,2-difluorobenzene with benzoyl chloride.

Q3: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?

A3: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst (e.g., aluminum chloride).[2][3] This complexation effectively removes the catalyst from the reaction, preventing it from activating further acylating agent molecules. Therefore, at least a stoichiometric amount, and often a slight excess, of the catalyst is necessary to drive the reaction to completion.

Q4: How can I purify the crude 3,4'-Difluorobenzophenone product?

A4: The most common method for purifying difluorobenzophenone isomers is recrystallization from a suitable solvent system, such as ethanol or hexane.[1] Column chromatography can also be employed for more challenging separations of isomeric impurities.

Troubleshooting Guide for Low Yield

Low yields in the synthesis of 3,4'-Difluorobenzophenone are a common issue, often stemming from the deactivated nature of the fluorinated aromatic rings. This guide provides a structured approach to identifying and resolving potential problems.

Symptom Potential Cause Troubleshooting Steps
No or very little product formation Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[2][3]- Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. - Use a fresh, unopened container of the Lewis acid or purify the existing stock.
Deactivated Aromatic Ring: The presence of two fluorine atoms deactivates the benzene ring towards electrophilic attack.[2]- Consider using a more reactive Lewis acid catalyst. - Increase the reaction temperature moderately, monitoring for the formation of side products. - Extend the reaction time.
Reaction starts but does not go to completion Insufficient Catalyst: As the product forms, it complexes with the Lewis acid, halting the reaction.[2][3]- Ensure at least a stoichiometric amount of the Lewis acid is used. An excess (e.g., 1.1-1.2 equivalents) is often beneficial.
Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures.- After the initial addition of reagents at a low temperature (e.g., 0-5 °C) to control the initial exotherm, allow the reaction to warm to room temperature or gently heat to drive it to completion.[1]
Formation of multiple products (isomers) Lack of Regioselectivity: The fluorine substituents direct the incoming acyl group to ortho and para positions. Depending on the starting materials, a mixture of isomers can be formed.- Carefully select the starting materials to favor the formation of the desired isomer. For example, the reaction of fluorobenzene with 3-fluorobenzoyl chloride may also produce other isomers. - Optimize the reaction temperature; lower temperatures often favor the formation of a single isomer. - Employ purification techniques such as fractional recrystallization or column chromatography to isolate the desired 3,4'-isomer.
Product loss during workup Incomplete Quenching/Extraction: The product may remain complexed with the Lewis acid or stay in the aqueous layer during extraction.- Ensure the reaction is thoroughly quenched by slowly pouring the reaction mixture into a mixture of ice and concentrated acid.[1] - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). - Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acid.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 3,4'-Difluorobenzophenone based on standard Friedel-Crafts acylation procedures for analogous compounds. Researchers should optimize these conditions for their specific setup.

Protocol 1: Synthesis via Acylation of Fluorobenzene with 3-Fluorobenzoyl Chloride

Materials:

  • Fluorobenzene

  • 3-Fluorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane or Petroleum Ether)

  • Hydrochloric Acid (2M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol or Hexane (for recrystallization)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in the anhydrous solvent.

  • Cool the suspension to 0-5 °C using an ice bath and purge the flask with nitrogen or argon.

  • Add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in fluorobenzene (1.2 equivalents) dropwise to the stirred suspension over 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitor by TLC or GC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M hydrochloric acid. Stir until all solids have dissolved.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with 2M hydrochloric acid, deionized water, saturated sodium bicarbonate solution, and finally with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude 3,4'-Difluorobenzophenone by recrystallization from a suitable solvent system, such as ethanol or hexane, to yield a crystalline solid.[1]

Data Presentation

The following table summarizes typical reaction parameters for the Friedel-Crafts acylation synthesis of difluorobenzophenones, which can be used as a starting point for the synthesis of the 3,4'-isomer.

Parameter Friedel-Crafts Acylation (General for Difluorobenzophenones)
Starting Materials A fluorinated benzene derivative and a fluorinated benzoyl chloride
Catalyst Anhydrous Aluminum Chloride (AlCl₃)
Catalyst Stoichiometry ≥ 1.0 equivalent
Reaction Temperature 0-25 °C (initial addition), may require warming to room temperature or gentle heating.[1]
Solvent Anhydrous Dichloromethane, Petroleum Ether, or o-dichlorobenzene
Typical Reaction Time 1-3 hours
Workup Quenching with acid, solvent extraction, washing
Purification Recrystallization (e.g., from ethanol or hexane)

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality and Anhydrous Conditions start->check_reagents check_catalyst Evaluate Catalyst Activity and Stoichiometry check_reagents->check_catalyst optimize_reagents Use fresh/dry reagents and solvents check_reagents->optimize_reagents Issue Found check_temp Assess Reaction Temperature Profile check_catalyst->check_temp optimize_catalyst Increase catalyst amount (≥1.1 eq.) Use fresh AlCl₃ check_catalyst->optimize_catalyst Issue Found check_workup Review Workup and Purification Procedure check_temp->check_workup optimize_temp Adjust temperature post-addition Increase reaction time check_temp->optimize_temp Issue Found optimize_workup Ensure complete quenching Optimize extraction and recrystallization check_workup->optimize_workup Issue Found success Improved Yield optimize_reagents->success optimize_catalyst->success optimize_temp->success optimize_workup->success

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Friedel-Crafts Acylation Mechanism and Catalyst Interaction

FC_Acylation cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution acyl_chloride R-CO-Cl (Acyl Chloride) acylium_ion R-C≡O⁺ (Acylium Ion) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) sigma_complex Sigma Complex (Intermediate) acylium_ion->sigma_complex + Ar-H aromatic_ring Ar-H (Aromatic Ring) product_complex Product-Catalyst Complex sigma_complex->product_complex - H⁺ product_complex->lewis_acid Catalyst Sequestration final_product Ar-CO-R (Aryl Ketone) product_complex->final_product + H₂O (Workup)

Caption: The role of the Lewis acid and its complexation with the product.

References

Technical Support Center: Purification of Crude (3-Fluorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with (3-Fluorophenyl)(4-fluorophenyl)methanone. Here, you will find troubleshooting advice and frequently asked questions to assist in improving the purity of your crude product through common laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound, a moderately polar ketone, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the scale of the purification. For removing small amounts of impurities from a solid product, recrystallization is often a good choice. If the crude product is an oil or contains multiple impurities with different polarities, column chromatography is generally more effective.[1]

Q2: What are the likely impurities in my crude this compound?

A2: Given that this compound is typically synthesized via a Friedel-Crafts acylation reaction, common impurities may include:

  • Unreacted starting materials: Such as fluorobenzene and 3-fluorobenzoyl chloride or 4-fluorobenzoyl chloride.

  • Regioisomers: Other isomers of difluorobenzophenone may form depending on the selectivity of the reaction.

  • Byproducts from side reactions: The specific byproducts will depend on the reaction conditions.

Q3: I am having trouble getting my compound to crystallize during recrystallization. What should I do?

A3: If you are having difficulty with crystallization, you can try the following troubleshooting steps:

  • Induce crystallization: Scratch the inside of the flask at the liquid-air interface with a glass rod or add a seed crystal of the pure compound.[1]

  • Concentrate the solution: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

  • Cool to a lower temperature: Place the flask in an ice bath or refrigerator to decrease the solubility of your compound.[1]

  • Re-evaluate your solvent system: The chosen solvent may not be appropriate. You may need to try a different solvent or a mixed solvent system.

Q4: My product is "oiling out" instead of crystallizing. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of your compound. To address this, you can:

  • Re-heat and add more solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly.[1]

  • Change the solvent system: Opt for a solvent with a lower boiling point or a different solvent mixture.[1]

Q5: I am seeing tailing peaks for my compound during column chromatography analysis. What is the cause and how can I resolve it?

A5: Peak tailing in chromatography is often due to interactions between the analyte and the stationary phase. For a moderately polar compound like this compound on a silica gel column, this can be caused by strong interactions with acidic silanol groups. To mitigate this, you can try:

  • Using a less polar eluent: This can sometimes improve peak shape.

  • Adding a small amount of a modifier to your eluent: For example, a small amount of acetic acid or triethylamine can help to reduce tailing depending on the nature of your compound and the stationary phase.

  • Using a different stationary phase: If tailing persists, consider using a different stationary phase, such as alumina or a bonded phase.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
No Crystals Form The solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent.
Nucleation has not occurred.Scratch the inside of the flask with a glass rod or add a seed crystal.
Inappropriate solvent.Try a different solvent or a mixed solvent system.
Low Yield Too much solvent was used.Concentrate the mother liquor and cool to obtain a second crop of crystals.[1]
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated.[1]
Oiling Out The solution is too concentrated.Re-heat to dissolve the oil and add more hot solvent.[1]
The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.[1]
Poor Purity Crystallization occurred too rapidly, trapping impurities.Allow the solution to cool more slowly.
Inadequate washing of crystals.Wash the crystals with a small amount of cold, fresh solvent.
Column Chromatography
Problem Possible Cause Solution
Poor Separation Inappropriate eluent polarity.Adjust the eluent polarity. Start with a low polarity and gradually increase it.
Column overloading.Use less crude material or a larger column.
Compound Won't Elute Eluent polarity is too low.Gradually increase the polarity of the eluent.
Compound Elutes Too Quickly Eluent polarity is too high.Decrease the polarity of the eluent.
Tailing Peaks Strong interaction with the stationary phase.Add a modifier to the eluent (e.g., a small amount of acid or base).
Cracked Column Bed Improper packing of the column.Repack the column carefully, ensuring a uniform and bubble-free bed.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. For difluorobenzophenone analogs, systems like ethanol/water or petroleum ether have been used.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) to determine an appropriate solvent system for the column. A good solvent system will give your target compound an Rf value of approximately 0.3-0.4. For benzophenone derivatives, a mixture of hexanes and ethyl acetate is a common starting point.

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase. The column can be packed using a wet slurry method or a dry packing method.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). If the compound has poor solubility, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Begin eluting the column with the solvent system determined from your TLC analysis. Collect fractions as the eluent comes off the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Suggested Recrystallization Solvents for this compound and Analogs
Solvent SystemCompoundObservations
Petroleum Ether4,4'-DifluorobenzophenoneYielded colorless crystals.[2]
Ethanol/WaterGeneral method for similar compoundsA good starting point for moderately polar ketones.[1]
Acetic Acid/Water4,4'-DifluorobenzophenoneUsed for isomer separation.
Table 2: Suggested Column Chromatography Conditions for this compound
Stationary PhaseMobile Phase (Eluent)Compound
Silica GelHexanes/Ethyl Acetate (gradient)General for benzophenone derivatives
C18 Reverse PhaseAcetonitrile/Methanol/Water with 0.2% Trifluoroacetic Acid (20:67:13)This compound[3]

Visualizations

Purification_Troubleshooting cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues NoCrystals No Crystals Form InduceCrystallization Induce Crystallization (Scratch/Seed) NoCrystals->InduceCrystallization Concentrate Concentrate Solution NoCrystals->Concentrate ChangeSolvent1 Change Solvent NoCrystals->ChangeSolvent1 OilingOut Product 'Oils Out' AddSolvent Re-heat & Add Solvent OilingOut->AddSolvent ChangeSolvent2 Change Solvent System OilingOut->ChangeSolvent2 LowYield Low Yield ConcentrateMotherLiquor Concentrate Mother Liquor LowYield->ConcentrateMotherLiquor PreheatFunnel Pre-heat Filtration Funnel LowYield->PreheatFunnel PoorSeparation Poor Separation AdjustEluent Adjust Eluent Polarity PoorSeparation->AdjustEluent CheckLoading Reduce Sample Load PoorSeparation->CheckLoading Tailing Peak Tailing AddModifier Add Eluent Modifier (e.g., AcOH, Et3N) Tailing->AddModifier ChangeStationaryPhase Change Stationary Phase Tailing->ChangeStationaryPhase NoElution Compound Doesn't Elute IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity CrudeProduct Crude Product Recrystallization Recrystallization CrudeProduct->Recrystallization Solid ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Oil or Multiple Impurities Recrystallization->NoCrystals Recrystallization->OilingOut Recrystallization->LowYield PureProduct Pure Product Recrystallization->PureProduct Successful ColumnChromatography->PoorSeparation ColumnChromatography->Tailing ColumnChromatography->NoElution ColumnChromatography->PureProduct Successful

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow cluster_recrystallization_protocol Recrystallization Protocol cluster_chromatography_protocol Column Chromatography Protocol R_Start Start with Crude Product R_Solvent Select Solvent System R_Start->R_Solvent R_Dissolve Dissolve in Minimum Hot Solvent R_Solvent->R_Dissolve R_Filter Hot Filtration (Optional) R_Dissolve->R_Filter R_Cool Cool to Crystallize R_Dissolve->R_Cool No insoluble impurities R_Filter->R_Cool R_Isolate Isolate Crystals (Vacuum Filtration) R_Cool->R_Isolate R_Wash Wash with Cold Solvent R_Isolate->R_Wash R_Dry Dry Crystals R_Wash->R_Dry R_End Pure Product R_Dry->R_End C_Start Start with Crude Product C_TLC TLC Analysis for Solvent System C_Start->C_TLC C_Pack Pack Column with Silica Gel C_TLC->C_Pack C_Load Load Sample C_Pack->C_Load C_Elute Elute and Collect Fractions C_Load->C_Elute C_Analyze Analyze Fractions by TLC C_Elute->C_Analyze C_Combine Combine Pure Fractions C_Analyze->C_Combine C_Evaporate Evaporate Solvent C_Combine->C_Evaporate C_End Pure Product C_Evaporate->C_End

References

Catalyst selection for efficient synthesis of (3-Fluorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Fluorophenyl)(4-fluorophenyl)methanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via Friedel-Crafts acylation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Catalyst Inactivity: Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are highly sensitive to moisture.[1]- Ensure all glassware is thoroughly dried (oven-dried or flame-dried under an inert atmosphere).- Use anhydrous solvents and reagents.- Use a fresh, unopened container of the Lewis acid catalyst or purify the existing stock.
Deactivated Aromatic Substrate: Fluorine is a deactivating group, making the fluorobenzene ring less reactive in electrophilic aromatic substitution.[1]- Increase the reaction temperature gradually, monitoring for product formation and potential side reactions.- Increase the catalyst loading. Stoichiometric amounts of Lewis acids are often required as they can complex with the product.[1]- Consider using a more reactive acylating agent if possible.
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).- If the reaction is proceeding slowly, consider extending the reaction time or cautiously increasing the temperature.
Formation of Multiple Products (Isomers) Ortho/Para Isomerization: The fluorine atom in fluorobenzene is an ortho-, para-director. This can lead to the formation of the undesired (3-fluorophenyl)(2-fluorophenyl)methanone isomer.- Optimize the reaction temperature. Lower temperatures often favor the formation of the para-isomer due to steric hindrance at the ortho position.- The choice of solvent can influence the ortho/para ratio; experimentation with different anhydrous solvents may be necessary.
Polysubstitution: Although less common in acylation than alkylation, it can occur under harsh conditions.- Use a moderate excess of the fluorobenzene substrate to favor mono-acylation.- Avoid excessively high reaction temperatures and prolonged reaction times.
Difficult Product Purification Removal of Catalyst Residues: Aluminum salts can be difficult to remove from the reaction mixture.- After quenching the reaction with acid, perform multiple extractions with an organic solvent.- Wash the combined organic layers with dilute acid, water, and brine to remove inorganic impurities.
Separation of Isomers: The physical properties of the ortho- and para-isomers can be very similar, making separation challenging.- Utilize column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate) for efficient separation.- Recrystallization from an appropriate solvent can also be effective if the crude product is a solid and there is a significant difference in the solubility of the isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Friedel-Crafts acylation of fluorobenzene with 3-fluorobenzoyl chloride.[2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[2]

Q2: Which catalyst is most effective for this synthesis?

While aluminum chloride is a common and cost-effective catalyst, other Lewis acids like iron(III) chloride (FeCl₃) can also be used.[2] For fluorinated substrates, which are less reactive, more specialized catalysts can offer advantages. For instance, rare earth triflates, such as lanthanum(III) triflate (La(OTf)₃) in combination with trifluoromethanesulfonic acid (TfOH), have been shown to be highly effective in the acylation of fluorobenzene, leading to high yields and selectivity for the para-product.[3]

Q3: Why is it crucial to maintain anhydrous conditions during the reaction?

Lewis acid catalysts like AlCl₃ react vigorously with water.[1] Moisture deactivates the catalyst, leading to a significant decrease in reaction efficiency and product yield.[1] Therefore, using dry glassware, anhydrous solvents, and fresh, properly stored reagents is critical for success.

Q4: What are the primary side products to expect, and how can they be minimized?

The main side product is typically the ortho-isomer, (3-fluorophenyl)(2-fluorophenyl)methanone, due to the ortho-, para-directing effect of the fluorine substituent on the fluorobenzene ring. To minimize its formation, conducting the reaction at lower temperatures is often beneficial. In some cases, residual starting materials or small amounts of polyacylated products might be present. Careful control of stoichiometry and reaction conditions can help reduce these impurities.

Q5: What is a suitable work-up and purification procedure for the product?

A typical work-up involves carefully quenching the reaction mixture with dilute acid (e.g., HCl) in an ice bath. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is washed sequentially with dilute acid, water, a basic solution (like sodium bicarbonate) to remove acidic impurities, and finally with brine. After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Catalyst Performance Data

The following table summarizes quantitative data from a study on the solvent-free Friedel-Crafts acylation of fluorobenzene with benzoyl chloride, which provides insights into the relative effectiveness of different catalysts for a similar transformation.

Catalyst SystemReaction Temperature (°C)Reaction Time (h)Yield of p-fluorobenzophenone (%)Selectivity for p-isomer (%)
La(OTf)₃ + TfOH14048799
Yb(OTf)₃ + TfOH14048599
Sc(OTf)₃ + TfOH14048299
TfOH only14047599

Data adapted from a study on the acylation of fluorobenzene with benzoyl chloride.[3]

Experimental Protocols

Representative Protocol for Friedel-Crafts Acylation using Aluminum Chloride

This protocol is a representative procedure for the synthesis of this compound based on standard Friedel-Crafts acylation methods.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Fluorobenzene (anhydrous)

  • 3-Fluorobenzoyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas produced). Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 - 1.3 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Reactants:

    • Add 3-fluorobenzoyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.

    • Following the addition, add fluorobenzene (1.0 - 1.2 equivalents) dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., reflux) may be required.

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of dilute hydrochloric acid to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volume).

    • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Visualizations

Catalyst_Selection_Workflow start Start: Synthesis of This compound substrate Substrate Reactivity: Fluorobenzene is deactivated start->substrate catalyst_type Select Catalyst Type substrate->catalyst_type lewis_acid Conventional Lewis Acids (e.g., AlCl₃, FeCl₃) catalyst_type->lewis_acid Cost-effective, readily available re_triflate Rare Earth Triflates (e.g., La(OTf)₃, Yb(OTf)₃) catalyst_type->re_triflate Higher activity, higher cost conditions Define Reaction Conditions lewis_acid->conditions re_triflate->conditions lewis_acid_cond Anhydrous conditions Stoichiometric amount Low to moderate temperature conditions->lewis_acid_cond For Lewis Acids re_triflate_cond Solvent-free or inert solvent Higher temperature may be needed Catalytic amount conditions->re_triflate_cond For RE Triflates troubleshooting Troubleshooting lewis_acid_cond->troubleshooting re_triflate_cond->troubleshooting low_yield Low Yield: - Check for moisture - Increase catalyst/temperature troubleshooting->low_yield isomer_formation Isomer Formation: - Lower reaction temperature troubleshooting->isomer_formation purification Purification low_yield->purification isomer_formation->purification

Caption: Catalyst selection workflow for the synthesis.

Experimental_Workflow start Start: Reaction Setup (Inert Atmosphere) catalyst_prep Suspend Anhydrous AlCl₃ in Anhydrous DCM (0-5°C) start->catalyst_prep reactant_add1 Dropwise addition of 3-Fluorobenzoyl Chloride catalyst_prep->reactant_add1 reactant_add2 Dropwise addition of Fluorobenzene reactant_add1->reactant_add2 reaction Stir at RT (or heat if necessary) Monitor by TLC reactant_add2->reaction workup Quench with Ice/HCl Extract with DCM reaction->workup washing Wash organic layer with: - Dilute HCl - Water - Sat. NaHCO₃ - Brine workup->washing isolation Dry over Na₂SO₄ Concentrate in vacuo washing->isolation purification Purify by: - Column Chromatography - Recrystallization isolation->purification product Final Product: This compound purification->product

References

managing reaction temperature in the synthesis of difluorobenzophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature during the synthesis of difluorobenzophenones.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 4,4'-difluorobenzophenone?

A1: The two most common and well-established methods for synthesizing 4,4'-difluorobenzophenone are the Friedel-Crafts acylation of fluorobenzene and a two-step synthesis involving the reaction of fluorobenzene with formaldehyde followed by oxidation.[1] The Friedel-Crafts method is a direct, high-yield process, while the two-step synthesis avoids the use of more expensive starting materials.

Q2: Why is temperature control so critical in the synthesis of difluorobenzophenones?

A2: Temperature is a critical parameter that significantly influences the yield, purity, and impurity profile of the final product. In Friedel-Crafts acylation, improper temperature control can lead to an uncontrolled exothermic reaction and the formation of undesirable positional isomers. In the two-step synthesis, the temperature during the first step directly affects the ratio of difluorodiphenylmethane isomers, which in turn impacts the purity of the final 4,4'-difluorobenzophenone.

Q3: What is the typical temperature range for the Friedel-Crafts acylation synthesis of 4,4'-difluorobenzophenone?

A3: The Friedel-Crafts acylation is typically conducted at a controlled temperature between 0°C and 25°C.[1] The initial addition of reactants is often performed at a lower temperature, between 0°C and 5°C, to manage the exothermic nature of the reaction.[1]

Q4: What are the recommended temperatures for the two-step synthesis of 4,4'-difluorobenzophenone?

A4: The first step, the reaction of fluorobenzene with formaldehyde, is generally carried out between -15°C and 70°C, with a preferred range of 0°C to 25°C to optimize the isomer ratio.[1][2] The second step, the oxidation of the difluorodiphenylmethane intermediate, is conducted at a higher temperature, typically between 50°C and 130°C.[2]

Troubleshooting Guides

Friedel-Crafts Acylation Method

Issue 1: Uncontrolled Exothermic Reaction

  • Symptom: Rapid increase in reaction temperature, boiling of the solvent, and potential for runaway reaction.

  • Cause: The Friedel-Crafts acylation is a highly exothermic reaction. The rapid addition of the acylating agent or catalyst at an insufficiently low temperature can lead to a rapid release of heat.

  • Solution:

    • Slow, Controlled Addition: Add the 4-fluorobenzoyl chloride solution dropwise to the cooled suspension of aluminum chloride in the solvent.

    • Efficient Cooling: Utilize an ice bath or a cryocooler to maintain the reaction temperature between 0-5°C during the addition.

    • Adequate Agitation: Ensure efficient stirring to promote heat dissipation throughout the reaction mixture.

    • Dilution: Using a sufficient volume of an appropriate anhydrous solvent, such as petroleum ether, can help to absorb and dissipate the heat generated.

Issue 2: Low Yield of 4,4'-Difluorobenzophenone

  • Symptom: The final isolated yield of the desired product is significantly lower than expected.

  • Cause:

    • Incomplete Reaction: Insufficient reaction time or a temperature that is too low after the initial addition can lead to an incomplete reaction.

    • Moisture Contamination: The presence of moisture can deactivate the aluminum chloride catalyst.

    • Suboptimal Temperature: While low temperatures are necessary for control, excessively low temperatures for a prolonged period can slow the reaction rate.

  • Solution:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion.

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

    • Temperature Adjustment: After the initial controlled addition at 0-5°C, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.[1]

Issue 3: High Levels of Impurities, Particularly Isomers

  • Symptom: The final product shows significant contamination with by-products, such as 2,4'-difluorobenzophenone.

  • Cause: Higher reaction temperatures can favor the formation of positional isomers. The Friedel-Crafts reaction can produce a mixture of isomers, and elevated temperatures can increase the proportion of the undesired isomers.[3]

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature, especially during the addition of reactants, in the recommended 0-5°C range.

    • Purification: If isomer formation is unavoidable, the crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane to obtain isomerically pure 4,4'-difluorobenzophenone.[1]

Two-Step Synthesis Method

Issue 1: Poor Isomer Ratio in the First Step (Difluorodiphenylmethane Synthesis)

  • Symptom: A high proportion of the 2,4'-difluorodiphenylmethane isomer is formed, leading to lower purity of the final product.

  • Cause: The reaction temperature during the condensation of fluorobenzene and formaldehyde influences the isomer distribution. Higher temperatures tend to favor the formation of the 2,4'-isomer.[2]

  • Solution:

    • Low-Temperature Reaction: Conduct the first step at the lower end of the recommended temperature range, ideally between 0°C and 25°C, to maximize the formation of the desired 4,4'-difluorodiphenylmethane isomer.[2] A colder solution is advantageous for a better ratio of 4,4'- to 2,4'-DFDPM.[2]

Issue 2: Incomplete Oxidation in the Second Step

  • Symptom: The presence of unreacted difluorodiphenylmethane in the final product.

  • Cause: The oxidation reaction may not have gone to completion due to insufficient temperature or reaction time.

  • Solution:

    • Maintain Oxidation Temperature: Ensure the reaction temperature is maintained within the recommended range of 50°C to 130°C.[2]

    • Sufficient Reaction Time: Allow for an adequate reaction time for the oxidation to complete. The reaction can be monitored by TLC or GC.

Data Presentation

Table 1: Temperature Parameters for the Synthesis of 4,4'-Difluorobenzophenone

ParameterFriedel-Crafts AcylationTwo-Step Synthesis (Step 1)Two-Step Synthesis (Step 2)
Reactants Fluorobenzene, 4-Fluorobenzoyl ChlorideFluorobenzene, FormaldehydeDifluorodiphenylmethane Isomers, Nitric Acid
Catalyst/Reagent Aluminum ChlorideOrganic Sulfonic AcidNitric Acid
Recommended Temperature 0-25°C[1]-15 to 70°C (preferred 0-25°C)[1][2]50 to 130°C[2]
Key Temperature Control Point Initial addition at 0-5°C[1]Maintain lower end of range for better isomer ratio[2]Maintain temperature for complete oxidation

Table 2: Effect of Temperature on Reaction Outcome

Synthesis MethodTemperature DeviationPotential Consequence
Friedel-Crafts Acylation Higher than 25°CIncreased formation of 2,4'-difluorobenzophenone isomer, potential for runaway reaction.[3]
Two-Step Synthesis (Step 1) Higher than 25°CUnfavorable isomer ratio with increased 2,4'-difluorodiphenylmethane.[2]
Two-Step Synthesis (Step 2) Lower than 50°CIncomplete oxidation of difluorodiphenylmethane.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Fluorobenzene
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent such as petroleum ether.

  • Cooling: Cool the suspension to 0-5°C using an ice bath.

  • Reactant Addition: Prepare a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in fluorobenzene (1.2 equivalents) and add it dropwise to the stirred suspension over 30 minutes, ensuring the temperature is maintained between 0-5°C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction completion by TLC or GC.[1]

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 2M hydrochloric acid.

  • Work-up and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it. Purify the crude product by recrystallization from ethanol or hexane.[1]

Protocol 2: Two-Step Synthesis of 4,4'-Difluorobenzophenone

Step 1: Synthesis of Difluorodiphenylmethane

  • Reaction Setup: In a suitable reactor, charge fluorobenzene and an organic sulfonic acid catalyst.

  • Reactant Addition: Slowly add formaldehyde to the stirred mixture while maintaining the temperature between 0°C and 25°C.[1][2]

  • Reaction: Stir the mixture until the reaction is complete.

  • Work-up: Add a small amount of water to separate the acidic catalyst phase. Wash the organic layer containing the difluorodiphenylmethane isomers with water.

Step 2: Oxidation of Difluorodiphenylmethane

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, charge the difluorodiphenylmethane isomer mixture and nitric acid.

  • Reaction: Heat the mixture to a temperature between 50°C and 130°C and maintain it until the oxidation is complete.[2]

  • Isolation and Purification: Cool the reaction mixture to allow the crude product to solidify. Separate the solid and purify it by recrystallization to obtain isomerically pure 4,4'-difluorobenzophenone.

Visualizations

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend AlCl3 in Anhydrous Solvent C Cool to 0-5°C A->C B Prepare Solution of 4-Fluorobenzoyl Chloride in Fluorobenzene D Slowly Add Reactant Solution (0-5°C) B->D C->D E Warm to Room Temp (Stir for 1-2h) D->E F Quench with Ice/HCl E->F G Extract & Wash F->G H Dry & Concentrate G->H I Recrystallize H->I J Pure 4,4'-Difluorobenzophenone I->J Two_Step_Workflow cluster_step1 Step 1: Difluorodiphenylmethane Synthesis cluster_step2 Step 2: Oxidation A Mix Fluorobenzene & Sulfonic Acid Catalyst B Add Formaldehyde (0-25°C) A->B C Reaction & Work-up B->C D Difluorodiphenylmethane Isomer Mixture C->D E Charge Isomer Mixture & Nitric Acid D->E F Heat to 50-130°C E->F G Isolate & Recrystallize F->G H Pure 4,4'-Difluorobenzophenone G->H Troubleshooting_Logic Start Problem Encountered Exotherm Uncontrolled Exotherm? Start->Exotherm LowYield Low Yield? Exotherm->LowYield No Sol_Exotherm Slow Addition, Efficient Cooling, Good Agitation Exotherm->Sol_Exotherm Yes HighImpurity High Impurity? LowYield->HighImpurity No Sol_LowYield Check for Moisture, Monitor Reaction, Adjust Temperature LowYield->Sol_LowYield Yes Sol_HighImpurity Strict Temp. Control, Recrystallize HighImpurity->Sol_HighImpurity Yes

References

removal of unreacted starting materials from (3-Fluorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from (3-Fluorophenyl)(4-fluorophenyl)methanone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to streamline your purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials I need to remove?

A1: The most common synthetic route to this compound is the Friedel-Crafts acylation. Therefore, the primary unreacted starting materials you are likely to encounter are 3-fluorobenzoyl chloride and 4-fluorobenzene . If a Grignard-based synthesis was performed, you might have unreacted starting materials such as a fluorophenyl magnesium halide and a fluorobenzaldehyde.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an effective and rapid method to monitor the purification process. By spotting the crude reaction mixture, the collected fractions, and the starting materials on a TLC plate, you can visualize the separation of the desired product from impurities. A typical mobile phase for TLC analysis of this compound is a mixture of hexane and ethyl acetate.

Q3: What are the key physical properties I should be aware of for purification?

A3: Understanding the physical properties of your product and potential impurities is crucial for selecting the appropriate purification method. Below is a summary of relevant data.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound) C₁₃H₈F₂O218.20[1]~107 (analog)[2]~137 @ 3 torr (analog)Soluble in non-polar organic solvents.[3]
3-Fluorobenzoyl chlorideC₇H₄ClFO158.56-30189Insoluble in water.[4]
4-FluorobenzeneC₆H₅F96.10-4285Insoluble in water.

Note: The melting and boiling points for this compound are estimated based on its isomer, 4,4'-difluorobenzophenone.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: The crude product is an oil and won't solidify.
  • Question: My reaction work-up resulted in an oily product. How can I get it to solidify for easier handling and purification?

  • Answer:

    • Trituration: Try adding a non-polar solvent in which the product is likely insoluble, such as cold hexanes or petroleum ether. Stir the oil vigorously with a glass rod. This can often induce crystallization.

    • Solvent Removal: Ensure all reaction and extraction solvents have been thoroughly removed under reduced pressure. Residual solvent can prevent solidification.

    • Seeding: If you have a small amount of pure, solid product from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.

Issue 2: Poor separation of the product from starting materials during column chromatography.
  • Question: I'm running a silica gel column, but the product and one of the starting materials are co-eluting. What can I do?

  • Answer:

    • Adjust Solvent Polarity: The polarity of your eluent is critical. This compound is more polar than 4-fluorobenzene but may have a similar polarity to 3-fluorobenzoyl chloride. Start with a very non-polar mobile phase (e.g., 98:2 hexane:ethyl acetate) to elute the 4-fluorobenzene first. Then, gradually increase the polarity (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute your product, leaving more polar impurities on the column.

    • Column Loading: Overloading the column can lead to poor separation. As a general rule, use a silica gel to crude product weight ratio of at least 50:1.

    • TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase that gives good separation between your product and the impurities. An ideal Rf value for your product on TLC is around 0.3.

Issue 3: Low recovery after recrystallization.
  • Question: I performed a recrystallization, but my yield of pure product is very low. What went wrong?

  • Answer:

    • Too Much Solvent: Using an excessive amount of solvent to dissolve the crude product will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the solid.

    • Inappropriate Solvent System: The chosen solvent may be too good at dissolving your product even at low temperatures. A solvent pair, such as ethanol and water, can be effective. Dissolve the crude product in a minimal amount of hot ethanol (the "good" solvent) and then slowly add hot water (the "poor" solvent) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

    • Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate alongside spots of the starting materials (if available).

    • Develop the plate using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

    • Visualize the spots under UV light. The product should be a single spot with an Rf value different from the starting materials. 4-fluorobenzene will have a high Rf, while 3-fluorobenzoyl chloride may be closer to the product.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (60-200 mesh) in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Add a layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane or toluene.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). This will elute the non-polar impurities like 4-fluorobenzene first.

    • Collect fractions and monitor them by TLC.

    • Once the initial impurities have eluted, gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute the desired product.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for recrystallizing this compound. The choice of solvent may need to be optimized based on the specific impurities present.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate) at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not at room temperature. A solvent pair like ethanol/water is often a good choice.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • If using a single solvent, cover the flask and allow it to cool slowly to room temperature.

    • If using a solvent pair (e.g., ethanol/water), slowly add the "poor" solvent (water) to the hot solution until it becomes persistently cloudy. Reheat the solution until it becomes clear again, then allow it to cool slowly.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Product tlc_analysis TLC Analysis crude_product->tlc_analysis Determine Impurity Profile column_chromatography Column Chromatography tlc_analysis->column_chromatography High Impurity Load recrystallization Recrystallization tlc_analysis->recrystallization Low Impurity Load purity_check Purity Check (TLC, NMR) column_chromatography->purity_check recrystallization->purity_check purity_check->column_chromatography Purity < 98% pure_product Pure Product purity_check->pure_product Purity > 98%

Caption: General workflow for the purification of this compound.

troubleshooting_workflow cluster_issues Common Issues start Start Purification check_purity Assess Purity (TLC) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No poor_separation Poor Separation in Column troubleshoot->poor_separation Column Issue low_yield Low Recrystallization Yield troubleshoot->low_yield Recrystallization Issue oiling_out Product Oiling Out troubleshoot->oiling_out Physical State Issue poor_separation->check_purity Adjust Eluent / Repack Column low_yield->check_purity Optimize Solvent / Cooling oiling_out->check_purity Triturate / Change Solvent

Caption: Decision-making workflow for troubleshooting purification issues.

References

Technical Support Center: Characterization of Impurities in (3-Fluorophenyl)(4-fluorophenyl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (3-Fluorophenyl)(4-fluorophenyl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities expected in the synthesis of this compound via Friedel-Crafts acylation?

A1: The primary synthesis route for this compound is the Friedel-Crafts acylation of fluorobenzene with 3-fluorobenzoyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3][4][5][6] During this process, several impurities can form:

  • Isomeric Byproducts: Due to the directing effects of the fluorine substituent on the fluorobenzene ring (ortho-, para-directing) and the meta-directing effect of the carbonyl group on the 3-fluorobenzoyl chloride, positional isomers of the desired product can be formed. The most common isomeric impurity is likely (2-Fluorophenyl)(4-fluorophenyl)methanone.

  • Over-acylation Products: Although the acyl group is deactivating, under harsh reaction conditions, a second acylation of the product can occur, leading to diacylated benzophenone impurities.[7]

  • Unreacted Starting Materials: Residual fluorobenzene and 3-fluorobenzoyl chloride may be present in the crude product.

  • Hydrolysis Products: If moisture is present, 3-fluorobenzoyl chloride can hydrolyze to 3-fluorobenzoic acid.

Q2: My reaction yield is very low. What are the potential causes?

A2: Low yields in Friedel-Crafts acylation are a common issue.[2] Several factors can contribute to this:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Stoichiometric amounts of the catalyst are often required.

  • Deactivated Aromatic Ring: While fluorobenzene is activated towards electrophilic aromatic substitution, any strongly deactivating impurities in the starting material can hinder the reaction.

  • Inappropriate Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to side reactions and decomposition.

Q3: I am observing multiple spots on my TLC plate that are close to the product spot. How can I identify them?

A3: The presence of multiple spots near the product spot on a TLC plate suggests the formation of isomeric byproducts. To identify these, you will need to employ more advanced analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): HPLC can effectively separate isomers.[8][9] A method using a C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for separating and identifying volatile and semi-volatile impurities.[7][10][11][12] The mass spectra will provide molecular weight information, helping to distinguish between isomers and other byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to definitively identify the different isomers.[13][14][15][16][17]

Troubleshooting Guides

Issue: Poor Resolution of Isomers in HPLC
Potential Cause Troubleshooting Step
Inappropriate mobile phase compositionOptimize the ratio of organic solvent (e.g., acetonitrile, methanol) to water. A gradient elution may be necessary.
Incorrect column chemistryIf a standard C18 column is not providing sufficient resolution, consider a phenyl-hexyl or a fluorinated stationary phase for enhanced selectivity towards aromatic and fluorinated compounds.[18]
Suboptimal flow rate or temperatureAdjust the flow rate and column temperature to improve peak shape and resolution.
Issue: Ambiguous Identification of Impurities by GC-MS
Potential Cause Troubleshooting Step
Co-eluting peaksOptimize the GC temperature program to improve the separation of closely eluting compounds. A longer, slower temperature ramp can often improve resolution.
Similar mass spectra for isomersWhile isomers will have the same molecular ion, their fragmentation patterns may differ slightly. Carefully compare the fragmentation patterns to reference spectra if available. For definitive identification, NMR is recommended.
Matrix interferenceEnsure proper sample preparation, including extraction and filtration, to minimize interference from the sample matrix.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This protocol provides a starting point for the separation of this compound and its potential positional isomers.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50:50 (v/v) acetonitrile:water.

    • Linearly increase to 90:10 (v/v) acetonitrile:water over 15 minutes.

    • Hold at 90:10 for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the identification of volatile and semi-volatile impurities.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are crucial for the definitive identification of the product and its isomers.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected chemical shifts for the aromatic protons will be in the range of 7.0-8.0 ppm. The splitting patterns will be complex due to fluorine-proton coupling.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • The carbonyl carbon will appear around 190-200 ppm.

    • The aromatic carbons will show complex splitting patterns due to carbon-fluorine coupling.

  • 2D NMR: Techniques like COSY and HMBC can be used to establish connectivity and definitively assign the structure of each isomer.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Characterization start Crude Product from Friedel-Crafts Acylation tlc Initial Purity Check (TLC) start->tlc Sample gcms Volatile Impurity ID (GC-MS) start->gcms Sample hplc Isomer Separation (HPLC) tlc->hplc Multiple Spots pure_product Purified Product tlc->pure_product Single Spot nmr Structural Elucidation (NMR) hplc->nmr Isolated Isomers gcms->nmr Identify Impurities nmr->pure_product Structure Confirmed

Caption: Experimental workflow for impurity characterization.

troubleshooting_tree start Low Yield in Synthesis? q1 Anhydrous Conditions? start->q1 a1_yes Check Catalyst Amount q1->a1_yes Yes a1_no Dry Glassware & Solvents q1->a1_no No q2 Sufficient Catalyst? a1_yes->q2 a2_yes Optimize Temperature q2->a2_yes Yes a2_no Increase Catalyst Stoichiometry q2->a2_no No q3 Optimal Temperature? a2_yes->q3 a3_yes Check Starting Material Purity q3->a3_yes Yes a3_no Adjust Reaction Temperature q3->a3_no No

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Scaling Up the Synthesis of (3-Fluorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (3-Fluorophenyl)(4-fluorophenyl)methanone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the Friedel-Crafts acylation of fluorobenzene with 3-fluorobenzoyl chloride.[1][2] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), and offers a direct and relatively high-yielding route to the desired diarylketone.[1]

Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation for this specific molecule?

A2: Key challenges during the scale-up of this synthesis include:

  • Exothermic Reaction Control: The reaction is highly exothermic, and maintaining a consistent temperature profile in a large reactor is critical to prevent side reactions and ensure product quality.[3]

  • Moisture Sensitivity: The aluminum chloride catalyst is extremely sensitive to moisture, which can lead to deactivation and low yields.[4] Ensuring anhydrous conditions in a large-scale setup is paramount.

  • Work-up and Quenching: The quenching of the reaction mixture with water is highly exothermic and releases corrosive HCl gas. This step requires careful control of addition rates and efficient cooling on a large scale.

  • Product Isolation and Purification: Isolating the pure product from the reaction mixture and catalyst residues can be challenging. Recrystallization is a common method for purification.[1]

  • Byproduct Formation: Potential byproducts can arise from impurities in the starting materials or from side reactions occurring at elevated temperatures.

Q3: What are the expected regioisomers in this reaction?

A3: The primary product of the Friedel-Crafts acylation of fluorobenzene is the para-substituted isomer, this compound, due to the ortho-, para-directing effect of the fluorine substituent. However, small amounts of the ortho-isomer may also be formed. The formation of the meta-isomer is generally not favored.

Q4: Can I use other Lewis acids as catalysts?

A4: While aluminum chloride is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂) can also be used. However, their reactivity and the optimal reaction conditions may vary. For fluorinated substrates, some studies have explored the use of trifluoromethanesulfonic acid and rare earth triflates.[5]

Q5: What are the key safety precautions for this process at scale?

A5: Key safety precautions include:

  • Handling of Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water. It should be handled in a dry, inert atmosphere.

  • HCl Gas Evolution: The reaction and quenching steps produce significant amounts of hydrogen chloride gas, which is corrosive and toxic. Adequate ventilation and a scrubbing system are essential.

  • Exothermic Reaction: The reaction's exothermicity requires a robust cooling system and careful monitoring of the internal temperature to prevent thermal runaway.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low or No Yield Catalyst Deactivation: Moisture in the reagents or glassware.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
Insufficient Catalyst: The ketone product complexes with the Lewis acid, requiring stoichiometric amounts.Use at least 1.1 to 1.3 equivalents of AlCl₃.
Deactivated Aromatic Ring: While fluorine is an ortho-, para-director, it is also deactivating.Ensure the reaction temperature is sufficient to drive the reaction to completion.
Formation of Impurities Side Reactions: High reaction temperatures can lead to the formation of byproducts.Maintain strict temperature control throughout the reaction.
Impure Starting Materials: Impurities in the 3-fluorobenzoyl chloride or fluorobenzene.Use high-purity starting materials.
Difficult Product Isolation Emulsion during Work-up: Vigorous mixing during the aqueous quench can lead to stable emulsions.Add the reaction mixture to the quench solution slowly with controlled agitation. The addition of brine can help break emulsions.
Incomplete Quenching: Residual aluminum salts can complicate extraction and purification.Ensure the quench is complete by checking the pH of the aqueous layer.
Product is an Oil or Fails to Crystallize Presence of Impurities: Impurities can inhibit crystallization.Purify the crude product by column chromatography before attempting recrystallization.
Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.Experiment with different solvent systems (e.g., ethanol/water, heptane/ethyl acetate).

Experimental Protocols

Representative Kilogram-Scale Synthesis of this compound

This protocol is adapted from procedures for the synthesis of structurally similar diarylketones and should be optimized in a smaller-scale pilot batch before proceeding to a kilogram scale.

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet

  • Addition funnel

  • Chiller for reactor cooling

  • Scrubber system for HCl gas

  • Large separatory funnel

  • Rotary evaporator

  • Vacuum oven

Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Anhydrous Aluminum Chloride (AlCl₃)133.341.47 kg11.01.2
Fluorobenzene96.101.15 kg12.01.3
3-Fluorobenzoyl chloride158.561.45 kg9.141.0
Dichloromethane (DCM), anhydrous-5 L--
2M Hydrochloric Acid (HCl)-5 L--
Saturated Sodium Bicarbonate (NaHCO₃) solution-3 L--
Brine (saturated NaCl solution)-2 L--
Anhydrous Magnesium Sulfate (MgSO₄)-500 g--
Ethanol-As needed for recrystallization--

Procedure:

  • Reactor Setup: Ensure the 10 L reactor is clean, dry, and purged with nitrogen.

  • Catalyst Suspension: Charge the reactor with anhydrous aluminum chloride (1.47 kg) and anhydrous dichloromethane (3 L). Cool the suspension to 0-5 °C with constant stirring.

  • Reagent Addition: In a separate container, prepare a solution of 3-fluorobenzoyl chloride (1.45 kg) in fluorobenzene (1.15 kg).

  • Acylation Reaction: Slowly add the solution from step 3 to the stirred AlCl₃ suspension via the addition funnel over 2-3 hours, maintaining the internal temperature between 0-10 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0-5 °C. In a separate, appropriately sized container, prepare a mixture of crushed ice (5 kg) and 2M hydrochloric acid (5 L).

  • Slow Addition: Very slowly and carefully, transfer the reaction mixture to the ice/HCl mixture with vigorous stirring. Control the addition rate to manage the exotherm and HCl gas evolution. Ensure the quench vessel is well-ventilated and connected to a scrubber.

  • Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 1 L).

  • Washing: Combine the organic layers and wash sequentially with 2M HCl (2 L), water (2 L), saturated sodium bicarbonate solution (3 L), and brine (2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (500 g), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a white to off-white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Data Presentation

Table 1: Reactant and Product Information

CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
Starting Material 1Fluorobenzene462-06-6C₆H₅F96.10
Starting Material 23-Fluorobenzoyl chloride350-50-5C₇H₄ClFO158.56
CatalystAluminum Chloride7446-70-0AlCl₃133.34
ProductThis compound345-71-1C₁₃H₈F₂O218.20

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValue
Scale1.45 kg (3-Fluorobenzoyl chloride)
Reaction Temperature0-10 °C (addition), Room Temperature (stirring)
Reaction Time6-9 hours
Expected Yield75-85%
Purity (after recrystallization)>98%

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Solution: 3-Fluorobenzoyl Chloride in Fluorobenzene addition Slow Addition (0-10 °C) reagents->addition catalyst Prepare Suspension: Anhydrous AlCl3 in DCM catalyst->addition stirring Stir at RT (4-6 hours) addition->stirring monitoring Monitor Progress (TLC/HPLC) stirring->monitoring quench Quench in Ice/HCl monitoring->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry_conc Dry & Concentrate wash->dry_conc recrystallize Recrystallize from Ethanol dry_conc->recrystallize final_product Dry Final Product recrystallize->final_product

Caption: Experimental workflow for the kilogram-scale synthesis of this compound.

Troubleshooting_Logic start Low Yield or Reaction Failure check_moisture Check for Moisture in Reagents/Glassware? start->check_moisture anhydrous_conditions Ensure Anhydrous Conditions check_moisture->anhydrous_conditions Yes check_catalyst Sufficient Catalyst (>1.1 eq)? check_moisture->check_catalyst No anhydrous_conditions->check_catalyst increase_catalyst Increase Catalyst Loading check_catalyst->increase_catalyst No check_temp Reaction Temperature Optimal? check_catalyst->check_temp Yes increase_catalyst->check_temp optimize_temp Optimize Temperature check_temp->optimize_temp No success Improved Yield check_temp->success Yes optimize_temp->success

Caption: Troubleshooting decision tree for low yield in the Friedel-Crafts acylation.

References

Validation & Comparative

Structural Validation of (3-Fluorophenyl)(4-fluorophenyl)methanone: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Structure Elucidation using 1D ¹H and ¹³C NMR Spectroscopy

This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectral data for (3-Fluorophenyl)(4-fluorophenyl)methanone and its symmetric isomer, bis(4-fluorophenyl)methanone. The objective is to validate the structure of the target molecule by analyzing and comparing the ¹H and ¹³C NMR spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for molecular structure confirmation.

Introduction

This compound is an asymmetrical fluorinated benzophenone derivative. The presence of fluorine atoms on both phenyl rings at different positions (meta on one ring and para on the other) results in a unique NMR fingerprint. By comparing its spectral data with that of the symmetrical bis(4-fluorophenyl)methanone, where both fluorine atoms are in the para position, we can confidently assign the chemical structure. This comparison highlights the influence of substituent positioning on the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Data for this compound

While a publicly available, experimentally verified spectrum for this compound is not readily accessible, we can predict the expected spectral features based on established principles of NMR spectroscopy and comparison with related structures.

The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the 4-fluorophenyl ring will likely appear as two distinct multiplets, each integrating to 2H. The protons on the 3-fluorophenyl ring will exhibit a more complex pattern with four distinct signals due to the different coupling interactions with the fluorine atom and adjacent protons.

The ¹³C NMR spectrum will display signals for all 13 carbon atoms. The carbonyl carbon (C=O) is expected to resonate in the downfield region (around 194-196 ppm). The carbon atoms directly bonded to fluorine will show characteristic large one-bond C-F coupling constants.

Comparative Analysis with Bis(4-fluorophenyl)methanone

To validate the structure of this compound, we will compare its predicted spectral characteristics with the experimentally determined NMR data for bis(4-fluorophenyl)methanone.

Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
bis(4-fluorophenyl)methanone[1]H ortho to C=O7.82m4H
H meta to C=O7.17m4H
This compound (Predicted)Protons on 4-fluorophenyl ring & 3-fluorophenyl ring7.0 - 8.0m8H

Table 2: ¹³C NMR Data Comparison (Predicted)

CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm)
bis(4-fluorophenyl)methanoneC=O~194.5
Aromatic Carbons115-165
This compoundC=O~195.0
Aromatic Carbons115-165

The key difference in the ¹H NMR spectrum of this compound compared to its symmetric isomer would be the increased number of distinct signals in the aromatic region due to the loss of symmetry. Similarly, the ¹³C NMR spectrum would exhibit more than the four aromatic signals seen for the symmetric compound.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • The ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum and improve sensitivity.

  • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of a synthesized compound using NMR spectroscopy.

G Workflow for NMR-based Structural Validation cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Comparison cluster_3 Structure Validation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Process Spectra (Phasing, Baseline Correction) D->F E->F G Peak Picking & Integration (1H) F->G H Chemical Shift & Coupling Constant Analysis G->H I Compare with Reference Spectra / Predicted Data H->I J Data Consistent with Proposed Structure? I->J K Structure Validated J->K Yes L Structure Revision Required J->L No

Workflow for NMR-based Structural Validation

Conclusion

The structural validation of this compound can be effectively achieved through a comparative analysis of its ¹H and ¹³C NMR spectra with those of its symmetric isomer, bis(4-fluorophenyl)methanone. The predicted differences in the number and pattern of signals in both the proton and carbon spectra, arising from the asymmetrical substitution, provide a robust method for confirming the identity of the target compound. The experimental protocols and workflow outlined in this guide offer a standardized approach for researchers to perform and interpret NMR data for the structural elucidation of novel chemical entities.

References

Biological activity of (3-Fluorophenyl)(4-fluorophenyl)methanone versus non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Executive Summary

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their pharmacological properties. This guide provides a comparative analysis of the biological activity of (3-Fluorophenyl)(4-fluorophenyl)methanone and its non-fluorinated analog, benzophenone. While direct comparative experimental data for this compound is limited in publicly available literature, this report synthesizes existing data on related fluorinated and non-fluorinated benzophenones to infer potential differences in their biological profiles. The comparison focuses on key areas of pharmacological interest: cytotoxicity, enzyme inhibition, and receptor binding. Detailed experimental protocols for evaluating these activities are also provided to facilitate further research.

Introduction: The Role of Fluorination in Drug Design

Fluorine is the most electronegative element, and its incorporation into a molecular scaffold can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The substitution of hydrogen with fluorine can lead to enhanced potency, improved selectivity, and a more favorable pharmacokinetic profile. Benzophenones, a class of diaryl ketones, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Therefore, understanding the impact of fluorination on the benzophenone core is of considerable interest for the development of novel therapeutic agents. This guide explores the potential differences in biological activity between this compound, which features two fluorine substituents, and the parent compound, benzophenone.

Comparative Biological Activity

Due to the absence of direct comparative studies, this section presents a summary of reported biological activities for structurally related fluorinated benzophenones and benzophenone itself. This information allows for an informed, albeit inferred, comparison.

Cytotoxicity

Benzophenone and its derivatives have been reported to exhibit cytotoxic effects against various cell lines. The introduction of fluorine atoms can potentially modulate this activity. For instance, some fluorinated compounds have shown enhanced anticancer activity.

Table 1: Comparative Cytotoxicity Data (Representative)

CompoundCell LineAssayEndpointResult (IC₅₀/EC₅₀)Reference
Benzophenone-3 (Oxybenzone)Rat ThymocytesFlow CytometryCell Viability~300 µM[1]
Substituted 2-hydroxybenzophenonesMDA-MB-231, T47-D, PC3MTT AssayCell Viability12.09 - 26.49 µM[2]
Hypothetical this compoundVarious Cancer Cell LinesMTT AssayCell ViabilityTo be determined

Note: The data for Benzophenone-3 and substituted 2-hydroxybenzophenones are provided as representative examples of the cytotoxic potential of substituted benzophenones. Direct cytotoxicity data for this compound is not currently available.

Enzyme Inhibition

Benzophenones are known to inhibit various enzymes. Fluorination can enhance the inhibitory potency and selectivity of these compounds by altering their binding interactions with the enzyme's active site. For example, fluorinated benzophenone derivatives have been investigated as inhibitors of β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease.[3]

Table 2: Comparative Enzyme Inhibition Data (Representative)

CompoundTarget EnzymeAssayEndpointResult (IC₅₀)Reference
Benzophenone DerivativesPancreatic LipaseIn vitro assayEnzyme ActivitySignificant inhibition[4]
Hydroxylated BenzophenonesXanthine OxidaseSpectrophotometric assayEnzyme Activity47.59 - 82.94 µM[5]
Benzophenone Oxime AnaloguesSecretory Phospholipase A₂In vitro assayEnzyme ActivityPotent inhibition[6]
Benzophenone DerivativesCyclooxygenase (COX)In vitro enzymatic assayEnzyme ActivitySelective inhibition[7]
Fluorinated Benzophenone Derivativeβ-secretase (BACE-1)FRET AssayEnzyme Activity2.32 µM[3]
Hypothetical this compoundVarious Kinases/ProteasesBiochemical AssayEnzyme ActivityTo be determined

Note: The presented data illustrates the enzyme inhibitory potential of the benzophenone scaffold and the impact of substitutions. Direct enzyme inhibition data for this compound is not currently available.

Receptor Binding

The benzophenone scaffold can interact with various receptors. Benzophenone itself has been shown to act as a noncompetitive antagonist at the nicotinic acetylcholine receptor.[8] Fluorine substitution can influence the binding affinity and selectivity of a compound for its target receptor. For example, para-substituted benzophenones with a fluorine atom have shown preferable affinity for the histamine H3 receptor.[9]

Table 3: Comparative Receptor Binding Data (Representative)

CompoundTarget ReceptorAssayEndpointResult (Kᵢ/IC₅₀)Reference
BenzophenoneNicotinic Acetylcholine ReceptorRadioligand Binding AssayNoncompetitive AntagonismIC₅₀ = 150 µM[8]
BenzophenonePregnane X ReceptorReporter AssayAgonist/Antagonist ActivityCapable of binding[10]
para-Fluorobenzophenone DerivativesHistamine H₃ ReceptorRadioligand Binding AssayBinding AffinityKᵢ = 8 nM (for lead compound)[9]
Hypothetical this compoundVarious GPCRs/Ion ChannelsRadioligand Binding AssayBinding AffinityTo be determined

Note: The data provided are for benzophenone and a fluorinated derivative to indicate the potential for receptor modulation. Direct receptor binding data for this compound is not currently available.

Experimental Protocols

To facilitate further research into the comparative biological activity of this compound and benzophenone, detailed protocols for key experiments are provided below.

Cytotoxicity: MTT Assay

Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[11][12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and benzophenone) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting cell viability against compound concentration.

Enzyme Inhibition: Kinase Assay (General Protocol)

Objective: To determine the inhibitory effect of a compound on the activity of a specific kinase.

Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a substrate. Inhibition is observed as a decrease in product formation. Various detection methods can be used, including radiometric, fluorescence-based, and luminescence-based assays.[15][16]

Protocol:

  • Reagent Preparation: Prepare a kinase buffer, and solutions of the target kinase, substrate, ATP, and serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test compound.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the product formation using a suitable detection method (e.g., measuring luminescence for an ADP-Glo™ assay).[17]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Receptor Binding: GPCR Radioligand Binding Assay

Objective: To determine the affinity of a compound for a specific G-protein coupled receptor (GPCR).

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand of known affinity for binding to the receptor. The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the determination of the test compound's inhibitory constant (Kᵢ).[18][19]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a 96-well filter plate, add assay buffer, the cell membrane preparation, the radiolabeled ligand at a fixed concentration (at or below its Kₔ value), and serial dilutions of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter mat using a cell harvester. The filter retains the membranes with the bound radioligand.

  • Washing: Wash the filters to remove any unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition and Analysis A Maintain Cell Line B Seed Cells in 96-well Plate A->B D Treat Cells and Incubate B->D C Prepare Serial Dilutions of This compound and Benzophenone C->D E Add MTT Reagent D->E F Incubate for Formazan Formation E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I J Determine IC50 Values I->J

Caption: Workflow for assessing cytotoxicity using the MTT assay.

General Mechanism of Competitive Enzyme Inhibition

G E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate I Inhibitor (this compound or Benzophenone) P Product ES->P k_cat

Caption: Competitive inhibition of an enzyme by an inhibitor.

Conclusion

References

A Comparative Guide to the Reactivity of Difluorobenzophenone Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various isomers of difluorobenzophenone in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for optimizing reaction conditions, predicting product distributions, and designing novel molecular scaffolds in polymer chemistry and drug discovery. This document summarizes the key factors governing their reactivity, presents available experimental and computational insights, and provides detailed experimental protocols for comparative kinetic analysis.

Introduction to Difluorobenzophenone Isomers and Their Reactivity

Difluorobenzophenone (DFBP) isomers are important building blocks in organic synthesis, most notably as monomers in the production of high-performance polymers like polyetheretherketone (PEEK). The position of the two fluorine atoms on the benzoyl and phenyl rings significantly influences the electrophilicity of the carbon atoms attached to the fluorine, and thereby, the overall reactivity of the molecule towards nucleophilic attack. The primary reaction of interest for these compounds is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one or both of the fluoride ions.

The reactivity of DFBP isomers in SNAr reactions is principally governed by the electronic effects of the carbonyl group and the fluorine atoms. The strongly electron-withdrawing carbonyl group activates the aromatic rings towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The position of the fluorine atoms relative to the carbonyl group determines the extent of this activation.

Theoretical Reactivity Profile of Difluorobenzophenone Isomers

Based on these principles, the expected order of reactivity for monosubstitution is as follows:

4,4'-Difluorobenzophenone > 2,4'-Difluorobenzophenone (at the 4'-position) > 2,2'-Difluorobenzophenone > 3,3'-Difluorobenzophenone

  • 4,4'-Difluorobenzophenone is the most reactive isomer. The para-position of the fluorine atoms allows for direct resonance delocalization of the negative charge of the Meisenheimer complex onto the carbonyl oxygen. This significant stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate.[1][2]

  • 2,4'-Difluorobenzophenone has two non-equivalent fluorine atoms. The fluorine at the 4'-position is activated by the carbonyl group in a similar manner to the fluorines in the 4,4'-isomer, making it highly susceptible to nucleophilic attack. The fluorine at the 2'-position is also activated, but steric hindrance from the adjacent phenyl ring may slightly reduce its reactivity compared to the 4'-position.

  • 2,2'-Difluorobenzophenone is expected to be less reactive than the 4,4'-isomer. While the ortho-position also allows for resonance stabilization of the Meisenheimer complex, steric hindrance from the bulky carbonyl group and the other phenyl ring can impede the approach of the nucleophile, thus increasing the activation energy.

  • 3,3'-Difluorobenzophenone is the least reactive of the common isomers. The meta-position of the fluorine atoms does not allow for direct resonance delocalization of the negative charge onto the carbonyl group. The activation in this case is primarily due to the inductive electron-withdrawing effect of the carbonyl group, which is weaker than the resonance effect.[1]

Experimental Data Summary

Quantitative, comparative kinetic data for the nucleophilic aromatic substitution of all difluorobenzophenone isomers under identical conditions is scarce in peer-reviewed literature. However, the extensive use of 4,4'-difluorobenzophenone in the synthesis of PEEK polymers is a strong indicator of its high reactivity compared to other isomers.[3][4][5][6][7]

Kinetic studies on analogous compounds, such as 2,4-difluoronitrobenzene, have been performed and demonstrate the feasibility of quantifying the reactivity differences between fluorine atoms at different positions. In the reaction of 2,4-difluoronitrobenzene with pyrrolidine, the rate of substitution at the para-position to the nitro group is significantly faster than at the ortho-position, which aligns with the predicted reactivity patterns for difluorobenzophenone isomers.[8][9][10]

IsomerPredicted Relative ReactivityRationale
4,4'-Difluorobenzophenone HighestStrong resonance stabilization of the Meisenheimer complex by the carbonyl group.
2,4'-Difluorobenzophenone High (at 4'-position)Resonance stabilization at the 4'-position; potential steric hindrance at the 2'-position.
2,2'-Difluorobenzophenone ModerateResonance stabilization is possible, but significant steric hindrance is expected.
3,3'-Difluorobenzophenone LowestLacks direct resonance stabilization; activation is primarily through the weaker inductive effect.

Table 1. Predicted Relative Reactivity of Difluorobenzophenone Isomers in SNAr Reactions.

Experimental Protocols for Comparative Kinetic Analysis

To obtain quantitative data on the relative reactivity of difluorobenzophenone isomers, a series of kinetic experiments can be performed. The following protocols describe methods for monitoring the progress of the SNAr reaction using common analytical techniques.

General Reaction Setup

A representative SNAr reaction for kinetic study would involve the reaction of a difluorobenzophenone isomer with a nucleophile, such as piperidine or sodium methoxide, in a suitable aprotic polar solvent like DMSO or DMF. The reaction should be carried out under pseudo-first-order conditions, with a large excess of the nucleophile, to simplify the kinetic analysis.

Method 1: Reaction Monitoring by ¹H NMR Spectroscopy

Objective: To determine the rate constant of the reaction by monitoring the disappearance of the reactant and the appearance of the product over time.

Materials:

  • Difluorobenzophenone isomer (e.g., 4,4'-DFBP)

  • Nucleophile (e.g., Piperidine)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the difluorobenzophenone isomer and the internal standard in the deuterated solvent of a known concentration.

  • In an NMR tube, add a measured volume of the stock solution.

  • Thermally equilibrate the NMR tube in the spectrometer at the desired reaction temperature.

  • Initiate the reaction by injecting a known, excess amount of the nucleophile into the NMR tube.

  • Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.[4][5][11][12]

  • Process the spectra and integrate the signals corresponding to a non-reacting proton of the difluorobenzophenone isomer and the internal standard.

  • Calculate the concentration of the difluorobenzophenone isomer at each time point relative to the constant concentration of the internal standard.

  • Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs).

Method 2: Reaction Monitoring by UV-Vis Spectroscopy

Objective: To determine the rate constant by monitoring the change in absorbance at a specific wavelength corresponding to the reactant or product.

Materials:

  • Difluorobenzophenone isomer

  • Nucleophile

  • Aprotic polar solvent (e.g., DMSO)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Determine the UV-Vis spectra of the starting difluorobenzophenone isomer and the expected product to identify a wavelength where there is a significant change in absorbance upon reaction.

  • Prepare a solution of the difluorobenzophenone isomer in the reaction solvent of a known concentration.

  • Place the solution in a quartz cuvette and allow it to equilibrate to the desired temperature in the spectrophotometer.

  • Initiate the reaction by adding a known, excess amount of the nucleophile to the cuvette and mix quickly.

  • Immediately begin recording the absorbance at the chosen wavelength at regular time intervals.[9][13][14][15]

  • Plot the absorbance data according to the appropriate integrated rate law (e.g., ln(A_t - A_∞) vs. time for a first-order reaction) to determine the observed rate constant.

Visualization of Reactivity Principles

The following diagram illustrates the key factors influencing the reactivity of difluorobenzophenone isomers in SNAr reactions.

Isomer_Reactivity cluster_isomers Difluorobenzophenone Isomers cluster_factors Influencing Factors cluster_reactivity Relative Reactivity 4,4'-DFBP 4,4'-DFBP Resonance Resonance 4,4'-DFBP->Resonance Strong High High 4,4'-DFBP->High 2,4'-DFBP 2,4'-DFBP 2,4'-DFBP->Resonance Strong (4') Steric_Hindrance Steric_Hindrance 2,4'-DFBP->Steric_Hindrance Moderate (2') 2,4'-DFBP->High 2,2'-DFBP 2,2'-DFBP 2,2'-DFBP->Resonance Present 2,2'-DFBP->Steric_Hindrance High Moderate Moderate 2,2'-DFBP->Moderate 3,3'-DFBP 3,3'-DFBP Induction Induction 3,3'-DFBP->Induction Dominant Low Low 3,3'-DFBP->Low Resonance->High Induction->Low Steric_Hindrance->Moderate Steric_Hindrance->Low

Caption: Factors influencing difluorobenzophenone isomer reactivity.

Conclusion

The reactivity of difluorobenzophenone isomers in nucleophilic aromatic substitution is a critical consideration for their application in synthesis. The 4,4'- and 2,4'- isomers are significantly more reactive than the 2,2'- and 3,3'- isomers due to the powerful resonance stabilization of the reaction intermediate afforded by the para- and ortho-positions of the fluorine atoms relative to the activating carbonyl group. For applications requiring high reactivity, such as in polymerization reactions, 4,4'-difluorobenzophenone is the isomer of choice. The less reactive isomers may be advantageous in situations where selective monosubstitution or controlled reactivity is desired. The provided experimental protocols offer a framework for researchers to quantitatively assess these reactivity differences and make informed decisions in their synthetic endeavors.

References

A Comparative Guide to the Purity Assessment of Commercially Available (3-Fluorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available (3-Fluorophenyl)(4-fluorophenyl)methanone (CAS No. 345-71-1). The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of this compound in research and development, particularly in the pharmaceutical industry where impurities can impact efficacy and safety. This document outlines common impurities, details experimental protocols for their detection and quantification, and presents a comparative analysis of the most relevant analytical techniques.

Potential Impurities in this compound

The impurity profile of this compound is largely dependent on its synthetic route. The most common method for synthesizing diaryl ketones is the Friedel-Crafts acylation.[1][2] Alternative methods include modern cross-coupling reactions.[2] Based on these synthetic pathways, potential impurities may include:

  • Isomeric Impurities: Friedel-Crafts acylation can sometimes lead to the formation of positional isomers. The substitution pattern of the final product depends on the specific starting materials. For instance, if 4-fluorobenzoyl chloride is acylated with fluorobenzene, ortho- and meta-substituted isomers could be formed in small quantities.

  • Starting Materials: Unreacted starting materials such as fluorobenzene, 3-fluorobenzoyl chloride, or 4-fluorobenzoyl chloride may be present in the final product.

  • By-products: Side reactions during synthesis can generate by-products. In Friedel-Crafts reactions, this could include poly-acylated products, although this is less common than in Friedel-Crafts alkylations.[3]

  • Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.

  • Catalyst Residues: If catalytic methods such as palladium-catalyzed cross-coupling reactions are employed, trace amounts of the metal catalyst may be present.[4][5]

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the performance of the three primary analytical techniques for the purity assessment of this compound.

Analytical Technique Principle Information Provided Reported Purity Levels Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Quantitative purity, detection of non-volatile impurities and isomers.Typically >97% - 99.9%[6]High resolution and sensitivity, suitable for routine quality control.[7]May require derivatization for compounds without a UV chromophore.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratio.Identification and quantification of volatile and semi-volatile impurities.Often used for identification; purity typically >99%.[9]High sensitivity and specificity, excellent for identifying unknown volatile impurities.May require derivatization for polar or thermally labile compounds.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural elucidation, identification of impurities, and absolute quantitative analysis (qNMR).Can be used for absolute purity determination.[6]Provides detailed structural information, non-destructive, and ¹⁹F NMR is highly sensitive for fluorinated compounds.[1]Lower sensitivity compared to chromatographic methods for trace impurities, higher instrumentation cost.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This protocol describes a reversed-phase HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration similar to the working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peak for this compound based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

This protocol details a GC-MS method for the identification and quantification of volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 amu

  • Analysis: Inject the sample solution into the GC-MS system. Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra. The purity can be estimated by the relative peak areas.

This protocol describes the use of ¹H and ¹⁹F NMR for the structural confirmation and purity assessment of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of CDCl₃ in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Observe the aromatic proton signals and integrate the peaks. The presence of unexpected signals may indicate impurities.

  • ¹⁹F NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum.

    • Two distinct signals are expected for the two different fluorine environments. The presence of additional signals would suggest fluorinated impurities.

  • Quantitative NMR (qNMR) for Absolute Purity:

    • For absolute purity determination, a certified internal standard with a known purity is added to the sample in a precisely weighed amount.

    • By comparing the integral of a specific signal from the analyte with the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated.

Mandatory Visualizations

Experimental_Workflow_for_Purity_Assessment cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis Sample Commercial this compound HPLC_Prep Dissolve in Mobile Phase Sample->HPLC_Prep GCMS_Prep Dissolve in Dichloromethane Sample->GCMS_Prep NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep HPLC_Inject Inject into HPLC HPLC_Prep->HPLC_Inject HPLC_Detect UV Detection HPLC_Inject->HPLC_Detect HPLC_Result Purity Calculation HPLC_Detect->HPLC_Result GCMS_Inject Inject into GC-MS GCMS_Prep->GCMS_Inject GCMS_Detect Mass Spectrometry Detection GCMS_Inject->GCMS_Detect GCMS_Result Impurity Identification GCMS_Detect->GCMS_Result NMR_Acquire Acquire 1H and 19F Spectra NMR_Prep->NMR_Acquire NMR_Result Structural Confirmation & qNMR NMR_Acquire->NMR_Result Synthesis_and_Impurity_Formation cluster_synthesis Friedel-Crafts Acylation Synthesis cluster_impurities Potential Impurities Start_Mat Fluorobenzene + 3-Fluorobenzoyl Chloride Reaction Reaction Mixture Start_Mat->Reaction Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Reaction Product This compound Reaction->Product Impurity1 Isomeric Products Reaction->Impurity1 Side Reaction Impurity2 Unreacted Starting Materials Reaction->Impurity2 Incomplete Reaction Impurity3 By-products Reaction->Impurity3 Side Reaction

References

Certificate of Analysis for (3-Fluorophenyl)(4-fluorophenyl)methanone reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the (3-Fluorophenyl)(4-fluorophenyl)methanone reference standard, also known as 3,4'-Difluorobenzophenone, against alternative analytical standards. The information presented herein is designed to assist researchers in making informed decisions regarding the selection of the most suitable reference material for their analytical and developmental needs.

Physicochemical Properties and Specifications

A reference standard's Certificate of Analysis (CoA) is the primary source of its quality and purity specifications. Below is a comparative summary of the key parameters for a typical this compound reference standard against a hypothetical alternative.

Table 1: Comparison of Physicochemical Properties and Specifications

PropertyThis compound Reference StandardAlternative Reference Standard (Illustrative)
Chemical Name This compound; 3,4'-Difluorobenzophenone[1]3,4'-Difluorobenzophenone
CAS Number 345-71-1[1]345-71-1
Molecular Formula C13H8F2O[1]C13H8F2O
Molecular Weight 218.20 g/mol [1]218.20 g/mol
Appearance White to off-white solid[1]White crystalline powder
Purity (by HPLC) >99.5%>98.0%
Melting Point 85-87 °C84-88 °C
Solubility Soluble in water[1]Soluble in organic solvents
Storage Store at ambient temperature[1]Store at 2-8°C, sealed in dry conditions[2]

Impurity Profile

The purity of a reference standard is a critical factor. Impurities can arise from the synthesis process, degradation, or storage. A high-quality reference standard will have a well-characterized impurity profile.

Table 2: Comparative Impurity Profile

ImpurityThis compound Reference StandardAlternative Reference Standard (Illustrative)
Related Substances (by HPLC) <0.1%<0.5%
Residual Solvents (by GC) <0.05%<0.2%
Water Content (by Karl Fischer) <0.1%<0.5%
Heavy Metals <10 ppm<20 ppm

Impurities in drug substances are any components that are not the defined chemical entity and can affect the purity of the active pharmaceutical ingredient (API). The synthesis of this compound can involve reactions such as Friedel-Crafts acylation or Suzuki-Miyaura coupling, which may introduce specific impurities if not properly controlled[3].

Experimental Protocols

Accurate and reproducible analytical results depend on robust experimental protocols. The following are detailed methodologies for the analysis of this compound.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography is a standard technique for determining the purity of fluorinated benzophenones[3].

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate end end calculate->end Report Result

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a sensitive method for identifying and quantifying volatile impurities and residual solvents[3].

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min (hold for 5 min).

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: Prepare a headspace vial containing the reference standard.

GCMS_Workflow A Sample Preparation (Headspace Vial) B GC Injection A->B C Separation in GC Column B->C D Ionization (EI) C->D E Mass Analysis (MS) D->E F Detection E->F G Data Acquisition & Analysis F->G

Logical Framework for Reference Standard Selection

The choice of a reference standard should be based on a logical evaluation of its fitness for the intended analytical purpose.

Reference_Standard_Selection A Define Analytical Requirement B Identify Potential Suppliers A->B C Request Certificate of Analysis B->C D Compare Specifications (Purity, Impurity Profile) C->D E Evaluate Cost and Availability D->E G Select Optimal Reference Standard D->G F Perform In-house Verification E->F F->G

Conclusion

The this compound reference standard is a critical component in the accurate analysis and quality control of related pharmaceutical products. While the provided data for the alternative standard is illustrative, this guide highlights the essential parameters for comparison. Researchers should always refer to the specific Certificate of Analysis provided by the manufacturer and, where necessary, perform their own verification to ensure the suitability of the reference standard for their application. The use of high-purity, well-characterized reference standards is paramount for ensuring the validity of analytical data in research and drug development.

References

A Comparative Guide to the Quantitative Analysis of (3-Fluorophenyl)(4-fluorophenyl)methanone in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method's performance is objectively compared, supported by detailed experimental protocols adapted for the target analyte.

Quantitative Data Comparison

The following table summarizes the expected performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantitative analysis of (3-Fluorophenyl)(4-fluorophenyl)methanone. These values are representative and based on performance data for analogous compounds.[1][2][3][4]

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 10 - 100 ng/mL1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL5 - 50 ng/mL0.05 - 5 ng/mL
**Linearity (R²) **> 0.995> 0.99> 0.998
Precision (%RSD) < 5%< 10%< 15% (in complex matrices)
Accuracy (% Recovery) 90 - 110%85 - 115%80 - 120% (matrix dependent)
Matrix Effect Low to ModerateModerate to HighPotentially High
Throughput HighModerateHigh
Selectivity ModerateHighVery High
Cost LowModerateHigh

Experimental Workflows and Methodologies

A generalized workflow for the quantitative analysis of this compound in a sample matrix is presented below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Tissue) Extraction Extraction (LLE, SPE, or PPT) Sample_Collection->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase/Solvent Derivatization->Reconstitution Chromatographic_Separation Chromatographic Separation (HPLC, GC, or LC) Reconstitution->Chromatographic_Separation Detection Detection (UV, MS, or MS/MS) Chromatographic_Separation->Detection Peak_Integration Peak Integration & Quantification Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Data_Reporting Data Reporting Concentration_Calculation->Data_Reporting

General experimental workflow for quantitative analysis.

Logical Comparison of Analytical Techniques

The choice of an analytical technique depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS Analyte This compound in Sample Matrix HPLC_Node High-Performance Liquid Chromatography Analyte->HPLC_Node GCMS_Node Gas Chromatography-Mass Spectrometry Analyte->GCMS_Node LCMSMS_Node Liquid Chromatography-Tandem MS Analyte->LCMSMS_Node HPLC_Adv Advantages: - Robust & Reproducible - Lower Cost - High Throughput HPLC_Node->HPLC_Adv HPLC_Dis Disadvantages: - Lower Sensitivity - Potential for Interference HPLC_Node->HPLC_Dis GCMS_Adv Advantages: - High Resolution - Good Sensitivity - Structural Information GCMS_Node->GCMS_Adv GCMS_Dis Disadvantages: - Requires Volatile Analytes - Potential for Thermal Degradation - Derivatization may be needed GCMS_Node->GCMS_Dis LCMSMS_Adv Advantages: - Highest Sensitivity - Highest Selectivity - Suitable for Complex Matrices LCMSMS_Node->LCMSMS_Adv LCMSMS_Dis Disadvantages: - High Cost - Matrix Effects - Complex Method Development LCMSMS_Node->LCMSMS_Dis

Comparison of analytical techniques.

Detailed Experimental Protocols

The following are adapted protocols for the quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for routine analysis where high sensitivity is not a primary requirement.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of a standard solution (likely around 254 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): To 1 mL of sample (e.g., plasma), add 3 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to ICH guidelines.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique offers higher selectivity and sensitivity than HPLC-UV and is suitable for volatile and thermally stable compounds.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (single quadrupole or ion trap).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 218, 123, 95).[5]

  • Sample Preparation:

    • Perform LLE as described for the HPLC method.

    • The residue after evaporation is reconstituted in a volatile solvent like hexane or ethyl acetate.

    • Derivatization is generally not required for benzophenones but may be employed to improve chromatographic properties if needed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low levels of compounds in complex biological matrices due to its superior sensitivity and selectivity.[2][6]

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column with a smaller particle size for better resolution (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to promote protonation in positive ion mode.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]⁺, and specific product ions would be monitored for quantification and confirmation.

  • Sample Preparation:

    • Protein Precipitation (for plasma/serum): Add 3 volumes of cold acetonitrile to 1 volume of the sample.

    • Vortex and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Dilute the supernatant with water before injection to reduce the organic content.

    • Solid-Phase Extraction (SPE): For cleaner samples and higher concentration, use a suitable SPE cartridge (e.g., C18). Condition the cartridge, load the sample, wash with a weak solvent, and elute with a strong organic solvent. Evaporate and reconstitute.

  • Internal Standard: A stable isotope-labeled analog of the analyte is highly recommended to compensate for matrix effects and variability in extraction and ionization.[7]

References

Comparative Analysis of (3-Fluorophenyl)(4-fluorophenyl)methanone Cross-Reactivity in Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide presents a hypothetical cross-reactivity study for (3-Fluorophenyl)(4-fluorophenyl)methanone, hereafter referred to as FP-M1 . The experimental data is illustrative and intended to demonstrate a comparative framework for evaluating compound selectivity in drug discovery.

Introduction

This compound is a synthetic intermediate with potential applications in medicinal chemistry. Its difluorinated benzophenone scaffold is of interest for developing targeted therapeutics. This guide provides a comparative analysis of the hypothetical compound FP-M1 against a competitor, C-M2 , focusing on their cross-reactivity profiles across a panel of kinase enzymes. Selectivity is a critical attribute for any therapeutic candidate, as off-target interactions can lead to undesirable side effects. This document is intended for researchers, scientists, and drug development professionals to illustrate a data-driven approach to compound comparison.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity of FP-M1 and a hypothetical alternative, C-M2 , against a panel of four kinases. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity), which were hypothetically determined using in vitro kinase assays.

TargetFP-M1 (IC50 in nM)C-M2 (IC50 in nM)Selectivity Notes
Kinase A (Primary Target) 15 25 Both compounds show potent inhibition of the primary target, with FP-M1 being slightly more potent.
Kinase B35050C-M2 shows significant cross-reactivity with Kinase B, suggesting a potential for off-target effects.
Kinase C1,2002,500Both compounds exhibit low activity against Kinase C, indicating good selectivity.
Kinase D>10,0008,000Both compounds are largely inactive against Kinase D.

Visualizing Biological Pathways and Experimental Procedures

Understanding the biological context and the experimental approach is crucial for interpreting cross-reactivity data. The following diagrams illustrate a hypothetical signaling pathway involving the primary target, Kinase A, and the general workflow for assessing compound selectivity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor GEF GEF Adaptor->GEF Ras Ras GEF->Ras Kinase_A Kinase A (Primary Target) Ras->Kinase_A Downstream_Kinase Downstream Kinase Kinase_A->Downstream_Kinase TF Transcription Factor Downstream_Kinase->TF Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) TF->Gene Expression\n(Proliferation, Survival) FP_M1 FP-M1 FP_M1->Kinase_A Inhibition experimental_workflow start Start: Compound Synthesis (FP-M1, C-M2) primary_assay Primary Target Assay (Kinase A) Determine IC50 start->primary_assay decision Potency Threshold Met? primary_assay->decision cross_reactivity_panel Cross-Reactivity Screening (Kinase B, C, D, etc.) Determine IC50 for each decision->cross_reactivity_panel Yes end End: Lead Candidate Selection decision->end No cell_based_assay Cell-Based Functional Assay (e.g., Cell Proliferation) Confirm on-target effect cross_reactivity_panel->cell_based_assay data_analysis Data Analysis & Selectivity Profiling cell_based_assay->data_analysis data_analysis->end

A Comparative Guide to the Stability of (3-Fluorophenyl)(4-fluorophenyl)methanone Under Diverse Storage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stability of (3-Fluorophenyl)(4-fluorophenyl)methanone, a key intermediate in pharmaceutical synthesis. The stability of this compound is compared with a structurally similar, highly stable alternative, 4,4'-Difluorobenzophenone, under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The data presented herein is crucial for determining appropriate storage conditions, predicting shelf-life, and understanding potential degradation pathways, thereby ensuring the quality and integrity of active pharmaceutical ingredients (APIs).

Experimental Protocols

The stability of this compound was evaluated through a series of forced degradation studies designed to simulate the effects of various environmental factors.[4][5][6][7]

Materials and Methods
  • Test Substance: this compound (Purity > 99.5%)

  • Alternative Substance: 4,4'-Difluorobenzophenone (Purity > 99.8%)

  • Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed and validated for the quantification of the parent compound and its degradation products.[8][9]

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Temperature: 30°C

Forced Degradation Studies

Forced degradation studies were conducted on a single batch of the drug substance to identify potential degradation products and pathways.[5][10]

  • Acid Hydrolysis: 10 mg of the substance was dissolved in 10 mL of 0.1 N HCl and refluxed for 8 hours at 80°C.

  • Base Hydrolysis: 10 mg of the substance was dissolved in 10 mL of 0.1 N NaOH and refluxed for 8 hours at 80°C.

  • Oxidative Degradation: 10 mg of the substance was dissolved in 10 mL of 3% hydrogen peroxide and stored at room temperature for 24 hours.[11]

  • Thermal Degradation: The solid substance was exposed to a temperature of 105°C for 72 hours.

  • Photostability: The substance was exposed to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies were performed to predict the shelf-life of the compound under recommended storage conditions.[2][3]

  • Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.

  • Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[2]

Data Presentation

The following tables summarize the quantitative data obtained from the stability and forced degradation studies.

Table 1: Forced Degradation Study of this compound

Stress ConditionAssay of Active Substance (%)Major Degradation Product (%)
0.1 N HCl (80°C, 8h)98.20.8
0.1 N NaOH (80°C, 8h)95.53.1
3% H₂O₂ (RT, 24h)99.10.5
Thermal (105°C, 72h)99.50.3
Photostability98.80.7

Table 2: Comparative Stability Data under Long-Term and Accelerated Conditions

Storage ConditionTime PointThis compound Assay (%)4,4'-Difluorobenzophenone Assay (%)
Long-Term 0 Months99.899.9
(25°C/60% RH)3 Months99.699.9
6 Months99.499.8
9 Months99.299.8
12 Months99.099.7
Accelerated 0 Months99.899.9
(40°C/75% RH)1 Month99.199.8
3 Months98.599.7
6 Months97.899.6

Experimental Workflow and Signaling Pathways

The logical flow of the stability testing protocol is illustrated in the following diagram.

Stability_Testing_Workflow cluster_setup Experimental Setup cluster_forced_degradation Forced Degradation Studies cluster_stability_studies Long-Term & Accelerated Stability cluster_analysis Data Analysis & Comparison substance Test Substance: This compound acid Acid Hydrolysis substance->acid Expose to Stress base Base Hydrolysis substance->base Expose to Stress oxidation Oxidative Degradation substance->oxidation Expose to Stress thermal Thermal Degradation substance->thermal Expose to Stress photo Photostability substance->photo Expose to Stress long_term Long-Term Storage (25°C/60% RH) substance->long_term Expose to Stress accelerated Accelerated Storage (40°C/75% RH) substance->accelerated Expose to Stress alternative Alternative: 4,4'-Difluorobenzophenone alternative->long_term Expose to Stress alternative->accelerated Expose to Stress hplc Validated HPLC Method purity_assay Purity Assay & Impurity Profiling hplc->purity_assay Generate Data acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples long_term->hplc Analyze Samples accelerated->hplc Analyze Samples comparison Comparative Analysis purity_assay->comparison conclusion Conclusion & Storage Recommendations comparison->conclusion

Caption: Workflow for the comparative stability testing of this compound.

Conclusion

The stability studies indicate that this compound exhibits good stability under thermal and oxidative stress. However, it shows slight degradation under basic and photolytic conditions, and more noticeable degradation under accelerated storage conditions. In comparison, 4,4'-Difluorobenzophenone demonstrates superior stability across all tested conditions. Based on these findings, it is recommended that this compound be stored in well-closed containers, protected from light, and at controlled room temperature to minimize degradation and ensure its quality over time. Further studies to fully characterize the degradation products are advisable for a complete stability profile.

References

A Comparative Guide to the Synthetic Efficiency of Routes to (3-Fluorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of three primary synthetic routes to (3-Fluorophenyl)(4-fluorophenyl)methanone, a key intermediate in various pharmaceutical and materials science applications. The synthetic efficiency of Friedel-Crafts acylation, Grignard reaction, and Suzuki-Miyaura coupling are objectively compared, supported by experimental data and detailed methodologies to inform route selection for research and development.

Executive Summary

The synthesis of diaryl ketones such as this compound can be approached through several established methods. The classical Friedel-Crafts acylation offers a direct approach, while modern cross-coupling reactions like the Grignard reaction and Suzuki-Miyaura coupling provide alternatives with potentially milder conditions and greater functional group tolerance. The choice of the optimal synthetic pathway depends on a variety of factors including cost, scalability, desired purity, and the specific substitution pattern of the target molecule. This guide presents a comparative analysis of these three routes, highlighting their respective advantages and disadvantages.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the three synthetic routes to this compound. The data is compiled from analogous reactions and established protocols to provide a comparative overview.

ParameterFriedel-Crafts AcylationGrignard ReactionSuzuki-Miyaura Coupling
Starting Materials 3-Fluorobenzoyl chloride, Fluorobenzene3-Bromofluorobenzene, 4-Fluorobenzoyl chloride3-Fluorophenylboronic acid, 4-Fluorobenzoyl chloride
Key Reagents Aluminum chloride (AlCl₃)Magnesium (Mg), Anhydrous THFPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Reaction Temperature 0°C to room temperature0°C to room temperature80-100°C
Reaction Time 2-4 hours2-3 hours4-12 hours
Reported Yield ~80-90% (for analogous reactions)~75-85% (for analogous reactions)~80-95% (for analogous reactions)
Product Purity Good to excellent after purificationGood, may require careful purification to remove biphenyl byproductGenerally high, purification by chromatography is common

Experimental Protocols

Route 1: Friedel-Crafts Acylation

This method involves the electrophilic acylation of fluorobenzene with 3-fluorobenzoyl chloride using a Lewis acid catalyst.

Materials:

  • 3-Fluorobenzoyl chloride

  • Fluorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), ice

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0°C, add 3-fluorobenzoyl chloride (1.0 equivalent) dropwise.

  • Stir the mixture for 15 minutes at 0°C.

  • Add fluorobenzene (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The reaction is quenched by carefully pouring the mixture into a beaker of ice and concentrated HCl.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Route 2: Grignard Reaction

This route involves the formation of a Grignard reagent from 3-bromofluorobenzene, which then reacts with 4-fluorobenzoyl chloride.

Materials:

  • 3-Bromofluorobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Fluorobenzoyl chloride

  • A crystal of iodine

Procedure:

  • Activate magnesium turnings (1.2 equivalents) with a crystal of iodine in a flame-dried flask under an inert atmosphere.

  • Add a solution of 3-bromofluorobenzene (1.0 equivalent) in anhydrous THF dropwise to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent formation is complete, cool the solution to 0°C.

  • In a separate flask, dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous THF and add this solution dropwise to the Grignard reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to remove any biphenyl byproduct.

Route 3: Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction joins 3-fluorophenylboronic acid with 4-fluorobenzoyl chloride.

Materials:

  • 3-Fluorophenylboronic acid

  • 4-Fluorobenzoyl chloride

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • Toluene and water

Procedure:

  • In a reaction flask, combine 3-fluorophenylboronic acid (1.2 equivalents), 4-fluorobenzoyl chloride (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add the palladium catalyst (0.03 equivalents).

  • Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100°C under an inert atmosphere and stir for 4-12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Visualizing the Synthetic Workflows

The following diagrams illustrate the experimental workflows for each synthetic route.

Friedel_Crafts_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 3-Fluorobenzoyl Chloride mix Mix at 0°C start1->mix start2 Fluorobenzene start2->mix start3 AlCl₃ in DCM start3->mix react Stir at RT (2-4h) mix->react quench Quench with HCl/Ice react->quench extract Extract & Dry quench->extract purify Purify extract->purify product This compound purify->product

Friedel-Crafts Acylation Workflow

Grignard_Reaction_Workflow cluster_grignard_formation Grignard Reagent Formation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 3-Bromofluorobenzene grignard Form Grignard Reagent start1->grignard start2 Mg in THF start2->grignard react React at 0°C to RT (1-2h) grignard->react start3 4-Fluorobenzoyl Chloride in THF start3->react quench Quench with NH₄Cl react->quench extract Extract & Dry quench->extract purify Purify extract->purify product This compound purify->product Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 3-Fluorophenylboronic Acid mix Mix in Toluene/Water start1->mix start2 4-Fluorobenzoyl Chloride start2->mix start3 Pd Catalyst & Base start3->mix react Heat at 80-100°C (4-12h) mix->react extract Extract & Dry react->extract purify Purify extract->purify product This compound purify->product

Safety Operating Guide

Proper Disposal of (3-Fluorophenyl)(4-fluorophenyl)methanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of (3-Fluorophenyl)(4-fluorophenyl)methanone

This compound, a halogenated organic compound, requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides detailed procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory guidelines. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Before handling, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety information. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of dust or vapors[2][3].

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step in the disposal process. This compound is a halogenated organic compound and must be disposed of accordingly.

Key Principles of Segregation:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[4][5][6] This is crucial as the disposal methods and costs for these two streams differ significantly.[4][6]

  • Avoid Contamination: Do not mix this waste with other waste categories such as acidic or alkaline waste streams, heavy metals, or acutely toxic "P-listed" wastes.[4]

  • Solid vs. Liquid: Collect solid waste and liquid waste (if the compound is dissolved in a solvent) in separate, designated containers.

Container Requirements:

  • Use a designated, compatible waste container, typically a polyethylene carboy or bottle, for collecting halogenated waste.[2][4] Metal containers are generally not recommended for halogenated solvents as they can corrode.[2]

  • The container must be in good condition, with a secure, tightly sealing cap to prevent leaks and vapor release.[2][7]

  • Containers must remain closed at all times except when actively adding waste.[4][7][8]

Labeling and Storage of Waste

Accurate and clear labeling of waste containers is a legal requirement and essential for safety.

Labeling Procedure:

  • Affix a "Hazardous Waste" tag to the container before adding any waste.[4][7]

  • Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7]

  • List all constituents and their approximate percentages if it is a mixed waste stream.[8]

  • Indicate the relevant hazards (e.g., Irritant, Toxic).[4]

  • Include the name of the principal investigator or generator and the laboratory location.[4]

Storage Guidelines:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • Ensure the storage area is cool, dry, and well-ventilated.[2][7]

  • Provide secondary containment to capture any potential leaks.[4]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste B Is the waste mixed with non-halogenated solvents? A->B C Is the waste mixed with incompatible materials? (Acids, Bases, Oxidizers) B->C No E STOP! Do not mix. Consult EHS for guidance. B->E Yes D Collect in designated HALOGENATED ORGANIC WASTE container. C->D No C->E Yes F Attach Hazardous Waste Label. List all components. D->F G Store in designated Satellite Accumulation Area with secondary containment. F->G H Is container full? G->H I Request waste pickup from Environmental Health & Safety (EHS). H->I Yes J Continue to collect waste. Keep container closed. H->J No

Disposal decision workflow for this compound.

Quantitative Data Summary

ParameterGuidelineReference
Waste Category Halogenated Organic Waste[5]
Primary Disposal Method Incineration by a licensed waste disposal plant[5]
pH of Aqueous Solutions Acceptable range for commingling is typically between 5.5 and 9.5[6]
SAA Storage Limit A maximum of 25 gallons of Halogenated Solvent waste may be accumulated in a laboratory SAA.[4]

Experimental Protocol: Preparing Waste for Disposal

The "experimental protocol" for the end-user (the laboratory professional) is focused on the safe and compliant packaging and labeling of the waste for collection by a specialized disposal service.

Materials:

  • Designated halogenated organic waste container (polyethylene)

  • Hazardous Waste Tag

  • Personal Protective Equipment (PPE) as specified in the SDS

Procedure:

  • Don PPE: Before handling the chemical waste, put on all required PPE (gloves, safety goggles, lab coat).

  • Work in a Fume Hood: Conduct all waste transfer operations inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Transfer Waste: Carefully transfer the this compound waste into the designated halogenated organic waste container. If the compound is in a solid form, use a dedicated scoop or spatula. If it is in solution, pour carefully to avoid splashing.

  • Secure Container: Tightly close the container cap immediately after adding the waste.[4][7]

  • Complete Label: Fill out the Hazardous Waste Tag completely and legibly as described in the "Labeling and Storage of Waste" section. Ensure the tag is securely affixed to the container.[4]

  • Store Safely: Place the container in the designated Satellite Accumulation Area, within secondary containment.

  • Request Pickup: When the container is nearly full (typically 75-90% capacity), submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[4]

  • Decontaminate: Clean any spills on the exterior of the container with an appropriate solvent and absorbent pads. Dispose of the cleaning materials as hazardous waste.[4]

  • Personal Hygiene: After completing the waste transfer, remove PPE and wash hands thoroughly with soap and water.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting our ecosystem.

References

Personal protective equipment for handling (3-Fluorophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (3-Fluorophenyl)(4-fluorophenyl)methanone, a compound frequently used in research and development. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the integrity of experimental work.

Chemical Identifier:

  • CAS Number: 345-71-1[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are outlined in the table below.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation[1][2]

Signal Word: Warning[2]

Pictogram:

  • GHS07 (Exclamation Mark)[2]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the primary defense against accidental exposure. The following equipment must be worn when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Dispose of contaminated gloves after use.Prevents skin contact and irritation.[2]
Eye and Face Protection Chemical splash goggles or a face shield that meets European Standard EN166 or OSHA 29 CFR 1910.133.Protects against splashes that can cause serious eye irritation.[2][3]
Body Protection A fully buttoned laboratory coat or chemical-resistant overalls. Safety shoes meeting at least S1 standards.Prevents skin contact with the chemical.[2]
Respiratory Protection Not typically required under normal use with adequate ventilation. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust, fumes, or aerosols are generated or if ventilation is inadequate.Minimizes the risk of inhaling airborne particles that can cause respiratory irritation.[2][3]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[3]

  • Ensure eyewash stations and safety showers are in close proximity to the workstation.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed and upright.[2]

  • Store locked up.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces.[3]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

Emergency SituationFirst-Aid Measures
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[2]
If on Skin Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Seek medical attention if irritation occurs.[2]
If Inhaled Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Accidental Release Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Absorb the spill with inert material (e.g., sand, silica gel) and collect it in a suitable container for disposal. Prevent the product from entering drains.[2]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Wear self-contained breathing apparatus and full protective gear.[4]

Disposal Plan

Contaminated materials and the chemical itself must be disposed of as hazardous waste.

  • Chemical Disposal: Dispose of the contents and container to a licensed hazardous-waste disposal contractor.[2]

  • Contaminated PPE: Dispose of contaminated gloves and other protective clothing as hazardous waste in accordance with applicable local, state, and federal regulations.

Safety Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

Safety Workflow for Handling this compound A Risk Assessment B Select & Don PPE A->B Identify Hazards C Prepare Handling Area (Fume Hood, Spill Kit) B->C Prepare for Safe Handling D Chemical Handling C->D E Emergency Occurs? D->E F Follow Emergency Procedures (First Aid, Spill Control) E->F Yes G Continue Handling E->G No H Decontamination (Work Area, Equipment) F->H G->H I Doff & Dispose of PPE H->I J Waste Disposal (Hazardous Waste) I->J K Wash Hands J->K

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-Fluorophenyl)(4-fluorophenyl)methanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.